molecular formula C12H16O2 B105922 4-methylbenzoic acid butyl ester CAS No. 19277-56-6

4-methylbenzoic acid butyl ester

Cat. No.: B105922
CAS No.: 19277-56-6
M. Wt: 192.25 g/mol
InChI Key: UYGHRCCJWWYXMY-UHFFFAOYSA-N
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Description

4-methylbenzoic acid butyl ester is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoic acid, 4-methyl-, butyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19277-56-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

butyl 4-methylbenzoate

InChI

InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

UYGHRCCJWWYXMY-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C

Other CAS No.

19277-56-6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylbenzoic Acid Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoic acid butyl ester, also known as butyl p-toluate, is an organic compound with the chemical formula C₁₂H₁₆O₂. It is the ester formed from the condensation of 4-methylbenzoic acid and butan-1-ol. This compound serves as a valuable intermediate in organic synthesis and finds applications in various chemical industries. This technical guide provides a comprehensive overview of its core chemical properties, including detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and further chemical transformations.

Table 1: General and Physical Properties of this compound
PropertyValueReference
IUPAC Name Butyl 4-methylbenzoate
Synonyms Butyl p-toluate, p-Toluic acid butyl ester[1]
CAS Number 19277-56-6[2]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [1]
Appearance Colorless liquid
Boiling Point 268 °C at 760 mmHg[1]
Density 0.995 g/cm³[1]
Refractive Index 1.499[1]
Table 2: Spectral Data of this compound
Spectroscopic DataKey Features
¹H NMR Signals corresponding to the aromatic protons of the p-tolyl group, the methylene protons of the butyl chain, and the terminal methyl protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the butyl group.
IR Spectroscopy Characteristic strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), and bands for C-O stretching and aromatic C-H bonds.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 192, with fragmentation patterns corresponding to the loss of the butoxy group or parts of the butyl chain.[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid with butan-1-ol, using a strong acid catalyst.[3]

Materials:

  • 4-Methylbenzoic acid

  • Butan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[4]

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid and an excess of butan-1-ol (typically 3-5 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Methylbenzoic Acid + Butan-1-ol + Acid Catalyst reflux Reflux (2-4h) reactants->reflux extraction Extraction with Diethyl Ether reflux->extraction wash_h2o Wash with H₂O extraction->wash_h2o wash_nahco3 Wash with NaHCO₃ wash_h2o->wash_nahco3 wash_nacl Wash with Brine wash_nahco3->wash_nacl drying Dry with MgSO₄ wash_nacl->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product product distillation->product Pure Butyl 4-methylbenzoate

Synthesis workflow for this compound.

Chemical Reactivity

This compound undergoes typical reactions of an ester, primarily involving nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis

Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is an equilibrium process and is driven to completion by using a large excess of water.[6][7]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and goes to completion, yielding the carboxylate salt and the alcohol. The carboxylic acid can be regenerated by subsequent acidification.[6]

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by either an acid or a base.[8] For example, reacting butyl p-toluate with methanol in the presence of a catalyst would yield methyl p-toluate and butan-1-ol. This process is often used in the production of biodiesel.[9]

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are strong nucleophiles that react with esters to form tertiary alcohols. The reaction proceeds in two steps:

  • The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate.

  • A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone to yield a tertiary alcohol after an acidic workup.[10][11]

chemical_reactivity cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification cluster_grignard Reaction with Grignard Reagent ester Butyl 4-methylbenzoate acid_hydrolysis Acid-Catalyzed (H₃O⁺) ester->acid_hydrolysis base_hydrolysis Base-Catalyzed (OH⁻, then H₃O⁺) ester->base_hydrolysis trans_reagents R'OH (Acid or Base Catalyst) ester->trans_reagents grignard_reagent 2 eq. R'MgX then H₃O⁺ ester->grignard_reagent hydrolysis_products 4-Methylbenzoic Acid + Butan-1-ol acid_hydrolysis->hydrolysis_products base_hydrolysis->hydrolysis_products trans_products R' 4-methylbenzoate + Butan-1-ol trans_reagents->trans_products grignard_product Tertiary Alcohol grignard_reagent->grignard_product

References

An In-depth Technical Guide to the Synthesis of Butyl p-Toluate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for butyl p-toluate, an important organic intermediate. The document details the core methodologies, presents quantitative data for reaction parameters, and includes visualizations of the reaction pathways and experimental workflows to support research and development in the chemical and pharmaceutical industries.

Introduction

Butyl p-toluate, also known as butyl 4-methylbenzoate, is an ester with applications as a synthetic intermediate in the production of various organic compounds. Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. This guide will focus on the two most prevalent methods for its preparation: Fischer-Speier esterification and acylation using p-toluoyl chloride. Each method offers distinct advantages and is suited for different laboratory scales and reagent availability.

Synthesis Pathways

There are two primary and reliable pathways for the synthesis of butyl p-toluate:

  • Pathway 1: Fischer-Speier Esterification of p-toluic acid with n-butanol. This is a classic acid-catalyzed equilibrium reaction.

  • Pathway 2: Nucleophilic Acyl Substitution involving the reaction of p-toluoyl chloride with a butoxide. This method is often faster and can lead to higher yields, particularly for hindered alcohols.

Pathway 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] The equilibrium is typically driven towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1]

Reaction Mechanism

The reaction proceeds via a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1][2]

Fischer_Esterification cluster_reactants Reactants cluster_products Products pToluicAcid p-Toluic Acid ProtonatedAcid Protonated p-Toluic Acid pToluicAcid->ProtonatedAcid + H+ Butanol n-Butanol H_plus H+ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + n-Butanol ProtonatedEster Protonated Butyl p-Toluate TetrahedralIntermediate->ProtonatedEster - H2O ButylToluate Butyl p-Toluate ProtonatedEster->ButylToluate - H+ Water Water

Caption: Fischer-Speier Esterification Pathway.

Experimental Protocol

This protocol is a representative procedure for the synthesis of n-butyl p-toluate via Fischer esterification.

Materials:

  • p-Toluic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-toluic acid and an excess of n-butanol (typically a 3 to 5-fold molar excess).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted p-toluic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude butyl p-toluate can be further purified by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for Fischer esterification reactions, which can be adapted for the synthesis of butyl p-toluate.

Reactant 1Reactant 2CatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄-6590[3]
Hydroxy AcidEthanolH₂SO₄2Reflux95[3]
Oleic Acidn-ButanolSulfonated Biochar865>90[4]
Benzoic Acid1-Butanolp-TsOH2-92 (conversion)[5]

Pathway 2: Synthesis from p-Toluoyl Chloride

This method involves the reaction of an acid chloride with an alcohol, which is a type of nucleophilic acyl substitution. The reaction is generally faster and not reversible, often leading to higher yields. For the synthesis of butyl p-toluate, p-toluoyl chloride is reacted with a butoxide, which is a stronger nucleophile than butanol.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the butoxide ion on the electrophilic carbonyl carbon of the p-toluoyl chloride, followed by the elimination of the chloride ion.

Acyl_Chloride_Esterification cluster_reactants Reactants cluster_products Products pToluoylChloride p-Toluoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate pToluoylChloride->TetrahedralIntermediate + Butoxide Butoxide Butoxide ButylToluate Butyl p-Toluate TetrahedralIntermediate->ButylToluate - Cl- Chloride Chloride Ion

Caption: Acyl Chloride Esterification Pathway.

Experimental Protocol (Adapted for n-Butanol)

The following protocol is adapted from a procedure for the synthesis of tert-butyl p-toluate.[6]

Materials:

  • n-Butanol

  • n-Butyllithium in hexane

  • p-Toluoyl chloride

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a Claisen adapter

  • Condenser

  • Addition funnel

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Butoxide Formation: In a round-bottom flask under a nitrogen atmosphere, add n-butanol. Slowly add a solution of n-butyllithium in hexane via syringe.

  • Reaction: Add a solution of p-toluoyl chloride in anhydrous diethyl ether dropwise to the stirred butoxide mixture. Stir the resulting slurry at room temperature for several hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel with additional ether.

    • Wash the organic layer with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the ether by distillation or using a rotary evaporator.

    • Distill the residual oil under reduced pressure to obtain pure butyl p-toluate.

Quantitative Data

The following table presents quantitative data for the synthesis of tert-butyl p-toluate, which provides a good reference for the expected yield of n-butyl p-toluate using a similar procedure.

Reactant 1Reactant 2ReagentSolventReaction Time (h)Yield (%)Reference
tert-Butyl alcoholp-Toluoyl chloriden-ButyllithiumDiethyl ether1579-82[6]

Spectroscopic Data for Butyl p-Toluate

The identity and purity of the synthesized butyl p-toluate can be confirmed by various spectroscopic methods.

Property Value
Molecular Formula C₁₂H₁₆O₂[7]
Molecular Weight 192.25 g/mol [7]
CAS Number 19277-56-6[7]
Mass Spectrometry

The mass spectrum of butyl p-toluate will show a molecular ion peak (M+) at m/z = 192. Key fragmentation patterns can also be observed.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals include those for the aromatic protons, the butyl chain protons, and the methyl group on the aromatic ring.

  • ¹³C NMR: Expected signals include those for the carbonyl carbon, the aromatic carbons, and the carbons of the butyl group and the methyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹.

Conclusion

This technical guide has detailed the primary synthetic pathways for butyl p-toluate, providing experimental protocols and quantitative data to aid in its preparation. The choice between Fischer-Speier esterification and the use of p-toluoyl chloride will depend on factors such as the desired reaction scale, the availability of starting materials, and the required purity of the final product. For large-scale synthesis, the Fischer esterification is often more cost-effective, while the acyl chloride method can provide higher yields and faster reaction times for smaller-scale preparations. The provided spectroscopic data serves as a reference for the characterization of the synthesized product.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Methylbenzoic Acid Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-methylbenzoic acid butyl ester. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization methods are provided.

Core Physical and Chemical Properties

This compound, also known as butyl p-toluate, is an organic compound with the chemical formula C12H16O2.[1][2] It is an ester of p-toluic acid and n-butanol.

PropertyValueReference
Molecular Formula C12H16O2[1][2]
Molecular Weight 192.25 g/mol [2]
CAS Number 19277-56-6[1][2]
Appearance Colorless liquid-
Boiling Point 268 °C at 760 mmHg120 °C at 5 Torr[1][3]
Density 0.995 g/cm³[1]
Refractive Index (nD) 1.499[1]
Flash Point 118 °C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Spectroscopic DataKey Features
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene ring, the methylene protons of the butyl chain adjacent to the oxygen, the other methylene protons of the butyl chain, and the terminal methyl group of the butyl chain, as well as the methyl group on the benzene ring.
¹³C NMR The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the carbons of the butyl group.
FTIR The infrared spectrum is characterized by a strong carbonyl (C=O) stretching vibration typical for esters, C-O stretching vibrations, and peaks corresponding to the aromatic ring and aliphatic C-H bonds.[4]
Mass Spectrometry The mass spectrum will show a molecular ion peak. Common fragmentation patterns for esters include McLafferty rearrangement and alpha-cleavage, which can help in confirming the structure.[5][6][7][8]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis: Fischer Esterification

This protocol describes the synthesis of butyl 4-methylbenzoate from 4-methylbenzoic acid and n-butanol using an acid catalyst.

Materials:

  • 4-methylbenzoic acid

  • n-butanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours.[9]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[9]

  • Wash again with water and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess n-butanol and the extraction solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude ester by distillation under reduced pressure to obtain pure this compound.

Characterization Methods

1. Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus.[10] The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.

2. Density Measurement: The density of the liquid ester can be determined by accurately measuring the mass of a known volume of the substance.[11][12][13][14][15]

  • Weigh a clean and dry pycnometer (or a graduated cylinder for less precision).

  • Fill the pycnometer with the ester, ensuring there are no air bubbles.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the ester by its volume.

3. Refractive Index Measurement: An Abbe refractometer is used to measure the refractive index.[16][17][18][19][20]

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of the this compound onto the prism.

  • Close the prism and allow the sample to reach thermal equilibrium.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

4. Spectroscopic Analysis:

  • NMR Spectroscopy: A sample of the ester is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H and ¹³C NMR spectra are then acquired using a high-field NMR spectrometer.[21][22][23][24]

  • FTIR Spectroscopy: A thin film of the liquid ester is placed between two salt plates (e.g., KBr or NaCl) and analyzed using an FTIR spectrometer.[25][26][27][28] Alternatively, an ATR-FTIR accessory can be used for direct analysis of a drop of the liquid.[27]

  • Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). The instrument then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.[5][6][8][29]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_physical cluster_spectroscopic Reactants 4-Methylbenzoic Acid + n-Butanol Esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) Reactants->Esterification Workup Aqueous Workup (Neutralization & Extraction) Esterification->Workup Purification Distillation Workup->Purification Product Pure Butyl 4-Methylbenzoate Purification->Product Physical Physical Properties Product->Physical Spectroscopic Spectroscopic Analysis Product->Spectroscopic BoilingPoint Boiling Point Physical->BoilingPoint Density Density Physical->Density RefractiveIndex Refractive Index Physical->RefractiveIndex NMR NMR ('H & ¹³C) Spectroscopic->NMR FTIR FTIR Spectroscopic->FTIR MS Mass Spectrometry Spectroscopic->MS

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to Butyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl 4-methylbenzoate, a key organic compound with applications in various stages of chemical research and development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines its current and potential applications in the scientific field.

Chemical Identity and Properties

IUPAC Name: Butyl 4-methylbenzoate

Synonyms: Butyl p-toluate, 4-Methylbenzoic acid butyl ester

Butyl 4-methylbenzoate is an ester formed from 4-methylbenzoic acid (also known as p-toluic acid) and n-butanol. Its molecular structure consists of a butyl group attached to the carboxylate of the 4-methylbenzoate moiety. This structure imparts specific physical and chemical properties that are valuable in organic synthesis.

Physical and Chemical Data

The quantitative properties of butyl 4-methylbenzoate are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Boiling Point 268 °C at 760 mmHg[2]
Density 0.995 g/cm³[2]
Flash Point 118 °C[2]
Solubility Insoluble in water; Soluble in alcohols and other organic solvents.[3]

Synthesis of Butyl 4-Methylbenzoate via Fischer Esterification

The most common and efficient method for the preparation of butyl 4-methylbenzoate is the Fischer esterification of 4-methylbenzoic acid with n-butanol, using a strong acid as a catalyst.[4] This reversible reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[4][5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of butyl 4-methylbenzoate.

Materials and Reagents:

  • 4-Methylbenzoic acid (p-toluic acid)

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol (e.g., a 3 to 5 molar equivalent).

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute the mixture with diethyl ether.

  • Washing:

    • Wash the organic layer with water to remove the excess n-butanol and some of the sulfuric acid.

    • Next, wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-methylbenzoic acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.

    • Finally, wash the organic layer with brine to remove any residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude butyl 4-methylbenzoate can be further purified by vacuum distillation to obtain the final product.

Applications in Research and Development

While direct applications of butyl 4-methylbenzoate in drug development are not extensively documented, its role as a chemical intermediate is of significant interest to researchers and scientists in the pharmaceutical and chemical industries. Esters are fundamental building blocks in organic synthesis, and butyl 4-methylbenzoate can serve as a precursor for the synthesis of more complex molecules.

Its structural analog, methyl 4-butylbenzoate, has been utilized in the preparation of antifungal agents.[4][6] This suggests that butyl 4-methylbenzoate could be a valuable starting material or intermediate for the synthesis of novel bioactive compounds. The butyl ester group can influence the lipophilicity of a molecule, a critical parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the related compound, butyl 4-methylbenzenesulfonate, is employed in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs).[7] This highlights the utility of the butyl and 4-methylphenyl moieties in the construction of pharmaceutically relevant scaffolds. Therefore, butyl 4-methylbenzoate is a valuable tool for medicinal chemists and process chemists in the exploration of new chemical entities.

Visualizing the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of butyl 4-methylbenzoate.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Methylbenzoic Acid + n-Butanol Catalyst H₂SO₄ (catalyst) Reflux Reflux (1-2 hours) Catalyst->Reflux Cooling Cool to Room Temp. Reflux->Cooling Extraction Extraction with Diethyl Ether Cooling->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation Product Butyl 4-Methylbenzoate Distillation->Product

Caption: Experimental workflow for the synthesis of butyl 4-methylbenzoate.

References

4-methylbenzoic acid butyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Methylbenzoic Acid Butyl Ester

This technical guide provides a detailed overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular formula, weight, and a hypothetical experimental protocol for its synthesis, presented with clear data visualization and structured methodologies.

Core Molecular Data

This compound, also known as butyl p-toluate, is an organic compound with the IUPAC name butyl 4-methylbenzoate.[1] It is characterized by a butyl group esterified with 4-methylbenzoic acid.

Quantitative Molecular Information

The fundamental molecular data for this compound is summarized in the table below for straightforward reference and comparison.

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂[1]
Molecular Weight192.25 g/mol [1]
IUPAC Namebutyl 4-methylbenzoate[1]

Molecular Structure and Components

The structure of this compound consists of a central carboxyl group linking a p-tolyl group and a butyl group. The diagram below illustrates the logical relationship between these constituent parts.

cluster_ester This compound 4-Methylbenzoyl_Group 4-Methylbenzoyl Group Ester_Linkage Ester Linkage (-COO-) 4-Methylbenzoyl_Group->Ester_Linkage Butyl_Group Butyl Group Butyl_Group->Ester_Linkage

Diagram of the molecular components of this compound.

Hypothetical Experimental Protocol: Fischer Esterification Synthesis

The following section details a hypothetical experimental workflow for the synthesis of this compound via Fischer esterification. This method involves the acid-catalyzed reaction between 4-methylbenzoic acid and butanol.

Materials and Reagents
  • 4-Methylbenzoic acid

  • n-Butanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Deionized Water

Experimental Workflow Diagram

The logical flow of the synthesis and purification process is depicted in the diagram below.

Reflux Heat the Mixture to Reflux Quench Cool and Quench with Sodium Bicarbonate Solution Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer with Water Extract->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify Product This compound Purify->Product

Hypothetical workflow for the synthesis of this compound.
Detailed Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the excess acid by washing the mixture with a 5% sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with deionized water to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Butyl p-Toluate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of butyl p-toluate (also known as butyl 4-methylbenzoate). Given the limited direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, such as n-butyl benzoate and other aromatic esters, to provide valuable insights for researchers and professionals in drug development. All estimations based on analogous compounds are clearly indicated.

Solubility of Butyl p-Toluate

The solubility of an active pharmaceutical ingredient (API) or an excipient is a critical parameter that influences its formulation, bioavailability, and route of administration. Butyl p-toluate, an ester of p-toluic acid and butanol, is expected to be a lipophilic compound with limited aqueous solubility.

Solubility Profile

Table 1: Estimated Solubility of Butyl p-Toluate in Various Solvents at 20-25°C

SolventTypeExpected SolubilityRationale/Reference for Analogue
WaterPolar ProticPractically Insolublen-butyl benzoate is practically insoluble in water.[2][3]
EthanolPolar ProticSolublen-butyl benzoate is soluble in ethanol.[1][4]
MethanolPolar ProticSolubleBenzoate esters are generally soluble in methanol.
AcetonePolar AproticSolubleExpected to be soluble based on its ester structure.
Diethyl EtherNonpolarSolublen-butyl benzoate is soluble in ether.[1]
ChloroformNonpolarSolubleA common solvent for organic esters.
TolueneNonpolarSolubleThe aromatic ring of butyl p-toluate favors solubility in aromatic solvents.
HexaneNonpolarSolubleThe butyl chain contributes to solubility in nonpolar aliphatic solvents.
Experimental Protocol for Solubility Determination (OECD 105, Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility (Flask Method).[5][6]

Objective: To determine the saturation mass concentration of butyl p-toluate in a selected solvent at a specific temperature.

Materials:

  • Butyl p-toluate (analytical grade)

  • Selected solvent (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Preparation of Saturated Solution:

    • Add an excess amount of butyl p-toluate to a known volume of the solvent in a volumetric flask.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (determined from the preliminary test, typically 24-48 hours). It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • After reaching equilibrium, allow the mixture to stand at the test temperature to allow for the separation of undissolved solid.

    • Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the temperature is maintained during this step to avoid changes in solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent.

    • Analyze the concentration of butyl p-toluate in the diluted solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

    • Prepare a calibration curve using standard solutions of butyl p-toluate of known concentrations.

  • Calculation: Calculate the solubility of butyl p-toluate in the solvent (e.g., in g/L or mg/mL) from the concentration of the diluted solution and the dilution factor.

Stability of Butyl p-Toluate

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of butyl p-toluate is influenced by factors such as pH, temperature, and light.

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by acid or base. The hydrolysis of butyl p-toluate would yield p-toluic acid and butanol. The rate of hydrolysis is dependent on pH and temperature.

Table 2: Estimated Hydrolytic Stability of Butyl p-Toluate

ConditionExpected StabilityRationale/Reference for Analogue
Acidic (pH < 4)Susceptible to slow hydrolysisAcid-catalyzed hydrolysis is a known degradation pathway for esters.
Neutral (pH 6-8)Relatively stableHydrolysis is generally slowest at near-neutral pH.
Basic (pH > 8)Susceptible to hydrolysisBase-catalyzed hydrolysis (saponification) of esters is typically faster than acid-catalyzed hydrolysis. The rate of hydrolysis for p-tolyl hydrogen succinate decreases with a decrease in pH, reaching a minimum at pH 2.[7]

Experimental Protocol for Hydrolytic Stability Testing (Adapted from ICH Q1A(R2)) [8][9][10][11][12]

Objective: To evaluate the stability of butyl p-toluate in aqueous solutions at different pH values.

Materials:

  • Butyl p-toluate

  • Buffered aqueous solutions (e.g., pH 4, 7, and 9)

  • Co-solvent (e.g., acetonitrile or methanol, if needed to dissolve the compound)

  • Thermostatically controlled chambers or water baths

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Solution Preparation: Prepare solutions of butyl p-toluate in the buffered aqueous solutions. A co-solvent may be used at a low concentration if necessary for solubility, but its potential effect on the hydrolysis rate should be considered.

  • Storage: Store the solutions in sealed containers at specified temperatures (e.g., 25 °C and 40 °C). Protect the samples from light.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then weekly or monthly depending on the rate of degradation).

  • Analysis: Analyze the concentration of butyl p-toluate and the formation of any degradation products (e.g., p-toluic acid) in each sample using a validated, stability-indicating analytical method.

  • Data Evaluation: Determine the rate of degradation at each pH and temperature. This can be used to calculate the hydrolysis rate constant and predict the shelf-life under different pH conditions.

Thermal Stability

The thermal stability of butyl p-toluate is important for determining appropriate storage and handling conditions, as well as for assessing its stability during manufacturing processes that may involve heat. Aromatic esters are generally thermally stable.[13]

Table 3: Estimated Thermal Stability of Butyl p-Toluate

ConditionExpected StabilityRationale/Reference for Analogue
Elevated Temperature (e.g., 40-75°C)Likely to be stable for extended periodsAromatic esters generally exhibit good thermal stability.[13]
High Temperature (>200°C)Susceptible to decompositionAt very high temperatures, esters can undergo decomposition to form carboxylic acids and other products.[14] Some aromatic esters show onset of degradation above 220°C.[13]

Experimental Protocol for Thermal Stability Testing (Adapted from ICH Q1A(R2)) [8][9][10][11][12]

Objective: To evaluate the stability of butyl p-toluate under accelerated and long-term storage conditions.

Materials:

  • Butyl p-toluate (solid or liquid form)

  • Appropriate containers (e.g., glass vials with inert stoppers)

  • Thermostatically controlled stability chambers with humidity control

Procedure:

  • Sample Preparation: Place a known quantity of butyl p-toluate into the containers.

  • Storage Conditions:

    • Accelerated Stability: Store the samples at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

    • Long-Term Stability: Store the samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

  • Sampling: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing; 0, 1, 3, 6 months for accelerated testing).

  • Analysis: Analyze the samples for appearance, assay of butyl p-toluate, and the presence of degradation products using a validated, stability-indicating method.

  • Data Evaluation: Evaluate any changes in the physical and chemical properties of the substance over time to establish a re-test period or shelf-life.

Photostability

Exposure to light, particularly UV radiation, can cause degradation of photosensitive compounds. The aromatic ring in butyl p-toluate suggests a potential for photosensitivity.

Table 4: Estimated Photostability of Butyl p-Toluate

ConditionExpected StabilityRationale/Reference for Analogue
Exposure to UV/Visible LightPotentially susceptible to degradationAromatic esters can undergo photodegradation. The UV system can lead to the formation of byproducts like butyl benzoate and benzoic acid in the photodegradation of dibutyl phthalate.[15][16][17]

Experimental Protocol for Photostability Testing (Adapted from ICH Q1B) [18][19][20][21][22]

Objective: To evaluate the stability of butyl p-toluate upon exposure to light.

Materials:

  • Butyl p-toluate

  • Chemically inert, transparent containers

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Light-protective wrapping (e.g., aluminum foil) for control samples.

  • Calibrated radiometer/lux meter.

Procedure:

  • Sample Preparation:

    • Place the butyl p-toluate samples in the transparent containers.

    • Prepare control samples by wrapping identical containers with aluminum foil to protect them from light.

  • Exposure:

    • Place both the exposed and control samples in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At the end of the exposure period, analyze both the exposed and control samples for any changes in physical appearance, assay of butyl p-toluate, and the formation of degradation products using a validated, stability-indicating analytical method.

  • Data Evaluation:

    • Compare the results from the exposed samples to those of the control samples to determine the extent of photodegradation.

Visualizations

Synthesis of Butyl p-Toluate

Butyl p-toluate is synthesized via the Fischer esterification of p-toluic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.[23][24][25][26][27]

Synthesis pToluicAcid p-Toluic Acid Reaction1 pToluicAcid->Reaction1 Butanol n-Butanol Butanol->Reaction1 AcidCatalyst H+ AcidCatalyst->Reaction1 Catalyst ButylpToluate Butyl p-Toluate Water Water Reaction1->ButylpToluate Reaction1->Water

Caption: Fischer esterification of p-toluic acid to form butyl p-toluate.

Hydrolytic Degradation of Butyl p-Toluate

The primary degradation pathway for butyl p-toluate in aqueous environments is hydrolysis, which breaks the ester bond to form p-toluic acid and n-butanol. This reaction can be catalyzed by either acid or base.

Hydrolysis ButylpToluate Butyl p-Toluate Reaction1 ButylpToluate->Reaction1 Water Water Water->Reaction1 Catalyst H+ or OH- Catalyst->Reaction1 Catalyst pToluicAcid p-Toluic Acid Butanol n-Butanol Reaction1->pToluicAcid Reaction1->Butanol

Caption: Hydrolytic degradation of butyl p-toluate.

Conclusion

This technical guide provides a detailed overview of the solubility and stability of butyl p-toluate, drawing upon data from analogous compounds and established scientific principles. The provided experimental protocols, based on international guidelines, offer a framework for generating specific data for this compound. The visualizations of the synthesis and primary degradation pathway serve to illustrate the key chemical transformations of butyl p-toluate. This information is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceutical products.

References

Spectroscopic Profile of 4-Methylbenzoic Acid Butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-methylbenzoic acid butyl ester. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Summary of Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.95d8.02HAromatic (ortho to -COO)
7.24d8.02HAromatic (meta to -COO)
4.33t6.42H-OCH₂-
2.40s-3HAr-CH₃
1.78 – 1.63m-2H-OCH₂CH₂-
1.52 – 1.41m-2H-CH₂CH₃
1.01 – 0.94m-3H-CH₂CH₃

d: doublet, t: triplet, s: singlet, m: multiplet

Table 2: ¹³C NMR Data for this compound[1]
Chemical Shift (δ) ppmAssignment
166.7C=O (Ester)
143.4Aromatic (quaternary, C-CH₃)
129.5Aromatic (CH, ortho to -COO)
129.0Aromatic (CH, meta to -COO)
127.8Aromatic (quaternary, C-COO)
64.6-OCH₂-
30.8-OCH₂CH₂-
21.6Ar-CH₃
19.2-CH₂CH₃
13.7-CH₂CH₃
Table 3: Predicted Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000Medium-WeakAromatic C-H Stretch
~2960-2850Medium-StrongAlkyl C-H Stretch
~1720StrongC=O (Ester) Stretch
~1610 & ~1510Medium-WeakAromatic C=C Stretch
~1270StrongEster C-O Stretch (asymmetric)
~1100StrongEster C-O Stretch (symmetric)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

The ¹H and ¹³C NMR spectra were acquired on a 200 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃), which also served as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). For the ¹H NMR spectrum, multiplicities are denoted as singlet (s), doublet (d), triplet (t), and multiplet (m), with coupling constants (J) reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. The sample is then placed in the path of the IR beam, and the resulting spectrum of absorbance or transmittance versus wavenumber (in cm⁻¹) is recorded.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_report Data Reporting Sample 4-Methylbenzoic Acid Butyl Ester NMR_Acquisition Dissolve in CDCl₃ Acquire ¹H & ¹³C Spectra Sample->NMR_Acquisition NMR IR_Acquisition Prepare Thin Film Acquire IR Spectrum Sample->IR_Acquisition IR NMR_Processing Process Data (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Interpretation Assign Peaks (Chemical Shift, Multiplicity, Integration) NMR_Processing->NMR_Interpretation Report Compile Data Tables & Technical Guide NMR_Interpretation->Report IR_Interpretation Identify Functional Group Frequencies IR_Acquisition->IR_Interpretation IR_Interpretation->Report

Caption: Workflow for spectroscopic analysis.

The Genesis and Evolution of p-Toluic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of p-toluic acid esters. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where these compounds play a crucial role.

Discovery and History: A Journey Through Aromatic Carboxylic Acids

Following the isolation and characterization of benzoic acid in the 16th century from gum benzoin, the study of related aromatic compounds gained momentum.[1][2][3][4][5] Early methods for the preparation of p-toluic acid included the oxidation of p-cymene, a component of certain essential oils, and the oxidation of p-xylene.[2] These early synthetic efforts laid the groundwork for understanding the reactivity of alkyl-substituted benzene rings.

The late 19th and early 20th centuries saw the systematic development of esterification techniques, most notably the Fischer-Speier esterification first described by Emil Fischer and Arthur Speier in 1895.[6] This acid-catalyzed reaction between a carboxylic acid and an alcohol became a cornerstone of organic synthesis and was undoubtedly applied to p-toluic acid to produce its various esters.

The industrial importance of p-toluic acid and its esters grew significantly with the development of the polymer industry. It was identified as a key intermediate in the production of terephthalic acid, a monomer for polyethylene terephthalate (PET).[5][7][8] The Dynamit-Nobel process, for instance, involved the esterification of p-toluic acid to methyl p-toluate, which was then further oxidized.[5]

In the realm of pharmaceuticals, p-toluic acid derivatives have been utilized as building blocks for the synthesis of a variety of drugs, including anti-inflammatory agents, analgesics, and antibacterials.[1][7] The versatility of the p-toluic acid scaffold continues to make it a valuable intermediate in modern drug discovery and development.[9]

Physicochemical Properties of p-Toluic Acid Esters

The physical and chemical properties of p-toluic acid esters vary with the nature of the alcohol moiety. Generally, they are colorless to pale yellow liquids or low-melting solids with characteristic, often pleasant, odors. Their solubility in organic solvents is good, while they are poorly soluble in water.[10]

Table 1: Physical Properties of Selected p-Toluic Acid Esters

Ester NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Methyl p-toluateC₉H₁₀O₂150.1732-35220-2241.06~1.517
Ethyl p-toluateC₁₀H₁₂O₂164.20-232-2351.0251.508
Propyl p-toluateC₁₁H₁₄O₂178.23-248-250~1.01~1.503
Butyl p-toluateC₁₂H₁₆O₂192.25-265-267~0.99~1.498

Table 2: Spectroscopic Data of Selected p-Toluic Acid Esters

Ester Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Methyl p-toluate7.92 (d, 2H), 7.21 (d, 2H), 3.89 (s, 3H), 2.40 (s, 3H)167.1, 143.6, 129.7, 129.1, 128.9, 52.0, 21.61720 (C=O), 1275, 1108 (C-O)
Ethyl p-toluate7.94 (d, 2H), 7.22 (d, 2H), 4.35 (q, 2H), 2.40 (s, 3H), 1.38 (t, 3H)166.7, 143.4, 129.6, 129.0, 128.9, 60.9, 21.6, 14.31715 (C=O), 1273, 1105 (C-O)[3][11]
Propyl p-toluate7.95 (d, 2H), 7.22 (d, 2H), 4.25 (t, 2H), 2.40 (s, 3H), 1.78 (sext, 2H), 1.02 (t, 3H)166.8, 143.4, 129.6, 129.0, 128.9, 66.5, 22.1, 21.6, 10.51716 (C=O), 1274, 1106 (C-O)[12][13]
Butyl p-toluate7.95 (d, 2H), 7.22 (d, 2H), 4.29 (t, 2H), 2.40 (s, 3H), 1.73 (quint, 2H), 1.46 (sext, 2H), 0.97 (t, 3H)166.8, 143.4, 129.6, 129.0, 128.9, 64.8, 30.7, 21.6, 19.2, 13.81717 (C=O), 1274, 1107 (C-O)[14]

Key Synthetic Methodologies

The synthesis of p-toluic acid esters is most commonly achieved through the esterification of p-toluic acid with the corresponding alcohol. Several methods are widely employed, each with its own advantages and limitations.

Fischer-Speier Esterification

This classical method involves the reaction of p-toluic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[6][15]

Detailed Experimental Protocol: Synthesis of Ethyl p-Toluate via Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ethyl p-toluate can be purified by vacuum distillation to yield a colorless liquid.

Expected Yield: 70-85%

Steglich Esterification

The Steglich esterification is a milder method that is particularly useful for acid-sensitive substrates or for the synthesis of esters from sterically hindered alcohols. This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Detailed Experimental Protocol: Synthesis of Isopropyl p-Toluate via Steglich Esterification

  • Reaction Setup: To a solution of p-toluic acid (1.0 eq), isopropanol (1.2 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a solution of DCC (1.1 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of the dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.

  • Workup: Filter off the precipitated DCU and wash the solid with the reaction solvent.

  • Washing: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude isopropyl p-toluate can be purified by column chromatography on silica gel.

Expected Yield: 80-95%

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of p-toluic acid with primary or secondary alcohols under mild, neutral conditions. This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17][18][19] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, if applicable.

Detailed Experimental Protocol: Synthesis of (S)-sec-Butyl p-Toluate via Mitsunobu Reaction

  • Reaction Setup: To a solution of p-toluic acid (1.2 eq), (R)-sec-butanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of DEAD (1.5 eq) in THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.

  • Concentration: Remove the THF under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Expected Yield: 60-80%

Visualizing the Pathways and Processes

Synthetic Pathways

The following diagrams illustrate the key chemical transformations involved in the synthesis of p-toluic acid esters.

Fischer_Speier_Esterification pToluicAcid p-Toluic Acid Ester p-Toluic Acid Ester pToluicAcid->Ester  + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Ester H_plus H⁺ (cat.) H_plus->Ester Reflux Water Water Ester->Water  + H₂O Steglich_Esterification pToluicAcid p-Toluic Acid Ester p-Toluic Acid Ester pToluicAcid->Ester  + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Ester DCC DCC DCC->Ester DMAP DMAP (cat.) DMAP->Ester DCU DCU Ester->DCU  + DCU Experimental_Workflow Start Start: Reagents Reaction Esterification Reaction (e.g., Fischer-Speier, Steglich) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure p-Toluic Acid Ester Characterization->End

References

In-Depth Technical Guide: Hazards and Safety Information for Butyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and safety information for Butyl 4-methylbenzoate (CAS No. 19277-56-6), also known as butyl p-toluate. This document is intended to inform researchers, scientists, and professionals in drug development about the potential risks associated with this chemical and to provide guidance on its safe handling, storage, and disposal. The information presented herein is compiled from available safety data sheets, toxicological databases, and standardized experimental guidelines.

Disclaimer: Specific toxicological data for Butyl 4-methylbenzoate is limited. Therefore, this guide also draws upon information from structurally related compounds and standardized OECD test guidelines to provide a comprehensive safety profile. All personnel handling this chemical should exercise caution and adhere to established laboratory safety protocols.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key properties of Butyl 4-methylbenzoate.

PropertyValueReference
CAS Number 19277-56-6[1]
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]
Appearance Not explicitly stated for butyl 4-methylbenzoate; related compounds are liquids.
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Density Not available
Solubility Not available
Synonyms Butyl p-toluate, Benzoic acid, 4-methyl-, butyl ester[1]

Hazard Identification and Classification

Based on data for structurally similar compounds like butyl p-toluenesulfonate, Butyl 4-methylbenzoate may be classified as follows. It is crucial to handle this compound as if it possesses these hazards until specific data becomes available.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[5]

GHS Hazard Pictograms:

alt text

Signal Word: Warning

Toxicological Information

Acute Toxicity

Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for Butyl 4-methylbenzoate are not available. For the related compound butyl p-toluenesulfonate, a subcutaneous LD50 in rats has been reported as 5 g/kg, and an intravenous LD50 in mice as 320 mg/kg[6].

Skin Irritation

A study involving repeated daily application of n-butyl benzoate on clipped rabbit skin demonstrated its irritancy potential. The study noted widespread inflammatory reactions, and in some cases, necrotic changes and slight epidermal hyperplasia on the dorsum of the rabbits[7]. The irritancy was observed to be related to the duration of the treatment and the molecular weight of the benzoate[7].

Eye Irritation

Specific eye irritation studies for Butyl 4-methylbenzoate were not found. However, based on the classification of related compounds, it is presumed to cause serious eye irritation.

Experimental Protocols

In the absence of specific experimental data for Butyl 4-methylbenzoate, this section outlines the methodologies for key toxicological assessments based on internationally recognized OECD guidelines. These protocols serve as a reference for any future toxicological evaluation of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used[2].

  • Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment (temperature, humidity, light cycle) and have access to standard laboratory diet and drinking water. Food is withheld overnight before dosing[2].

  • Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight[2].

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and periodically during the first 24 hours[2].

  • Procedure: The outcome of the first step (dosing three animals) determines the next step, which could be no further testing, dosing more animals at the same level, or dosing at a higher or lower dose level[2].

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for the assessment of the irritant and/or corrosive potential of a substance to the skin.

Methodology:

  • Test Animal: The albino rabbit is the recommended species[8].

  • Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test[8].

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing[8].

  • Exposure: The exposure duration is typically 4 hours[8].

  • Observation: After exposure, the patch is removed, and the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours)[8]. The degree of skin reaction is scored.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Test Animal: Healthy, young adult albino rabbits are used[9].

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control[9].

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation[9][10]. The severity of the reactions is scored.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the safety assessment of Butyl 4-methylbenzoate.

Hazard_Identification_and_Risk_Assessment cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Risk Management a Literature Review (SDS, Databases) b Identify Related Compounds a->b c Preliminary Hazard Classification b->c d Exposure Assessment c->d e Dose-Response Assessment c->e f Risk Characterization d->f e->f g Implement Control Measures (PPE, Ventilation) f->g h Develop Safe Handling Procedures g->h i Emergency Preparedness h->i

Caption: Hazard Identification and Risk Assessment Workflow.

Emergency_Response_Procedure cluster_actions Immediate Actions start Chemical Exposure Incident skin_contact Skin Contact: Remove contaminated clothing. Wash with soap and water. start->skin_contact eye_contact Eye Contact: Rinse with water for 15 minutes. start->eye_contact inhalation Inhalation: Move to fresh air. start->inhalation ingestion Ingestion: Seek immediate medical attention. start->ingestion medical_attention Seek Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention ingestion->medical_attention report_incident Report Incident medical_attention->report_incident

Caption: Emergency Response Procedure for Chemical Exposure.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing[4].

  • Use in a well-ventilated area[4].

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2].

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[3].

  • Keep containers tightly closed when not in use[3].

Emergency Procedures

In case of skin contact:

  • Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[4].

  • Seek medical attention if irritation persists[4].

In case of eye contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4].

  • Seek medical attention[4].

In case of inhalation:

  • Move the person to fresh air[2].

  • If breathing is difficult, give oxygen. If not breathing, give artificial respiration[2].

  • Seek medical attention[2].

In case of ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water[2].

  • Seek immediate medical attention[2].

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

This technical guide is intended to provide a summary of the available safety information for Butyl 4-methylbenzoate. It is not exhaustive and should be used in conjunction with a comprehensive understanding of laboratory safety practices. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

Theoretical vs. Experimental Properties of Butyl p-Toluate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of butyl p-toluate (also known as butyl 4-methylbenzoate). Butyl p-toluate is an organic ester with applications as a flavoring agent and in the synthesis of other organic compounds. This document collates its physical, chemical, and spectroscopic properties, presenting a direct comparison between calculated and measured values. Detailed experimental protocols for its synthesis and characterization are provided to support researchers in its practical application and analysis.

Introduction

Butyl p-toluate (C₁₂H₁₆O₂) is the ester formed from the condensation of p-toluic acid and n-butanol. Understanding the discrepancy and concordance between its theoretical and experimental properties is crucial for its application in research and development, particularly in fields requiring high-purity compounds and predictable chemical behavior. This guide serves as a central repository for this information, aimed at professionals in chemical and pharmaceutical sciences.

Physical and Chemical Properties

The fundamental physical and chemical properties of butyl p-toluate are summarized below. Theoretical values are often derived from computational models (e.g., Joback method, Crippen's fragmentation), while experimental values are determined through laboratory measurement.

PropertyTheoretical/Calculated ValueExperimental Value
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol 192.2542 g/mol [1]
Boiling Point 581.91 K (308.76 °C)268 °C at 760 mmHg[2]
Density -0.995 g/cm³[2]
Refractive Index (n₂₀/D) -1.51 (for Methyl 4-tert-butylbenzoate)[3][4]
logP (Octanol/Water) 2.952-
Water Solubility log₁₀WS = -3.45-

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of butyl p-toluate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The experimental data presented was obtained in a CDCl₃ solvent.[5]

¹H NMR Data Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic Protons7.95Doublet8.02H, ortho to C=O
Aromatic Protons7.24Doublet8.02H, meta to C=O
Methylene Protons4.33Triplet6.42H, -O-CH₂-
Methyl Protons2.40Singlet-3H, Ar-CH₃
Methylene Protons1.78 – 1.63Multiplet-2H, -O-CH₂-CH₂-
Methylene Protons1.52 – 1.41Multiplet-2H, -CH₂-CH₃
Methyl Protons1.01 – 0.94Multiplet-3H, -CH₂-CH₃
¹³C NMR Data Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon166.7C=O
Aromatic Carbon143.4Quaternary, C-CH₃
Aromatic Carbons129.5CH
Aromatic Carbons129.0CH
Aromatic Carbon127.8Quaternary, C-C=O
Methylene Carbon64.6-O-CH₂-
Methylene Carbon30.8-O-CH₂-CH₂-
Aromatic Methyl Carbon21.6Ar-CH₃
Methylene Carbon19.2-CH₂-CH₃
Methyl Carbon13.7-CH₂-CH₃
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data from the NIST WebBook shows characteristic fragmentation patterns for butyl p-toluate.[1]

m/z Relative IntensityPossible Fragment
119 100[C₈H₇O]⁺ (p-toluoyl cation)
136 ~58[M - C₄H₈]⁺ (McLafferty rearrangement)
91 ~50[C₇H₇]⁺ (tropylium cation)
192 ~20[M]⁺ (Molecular ion)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3000-2850C-H (Alkyl)Stretching
~1720C=O (Ester)Stretching
~1610, ~1510C=C (Aromatic)Stretching
~1270, ~1100C-O (Ester)Stretching

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and characterization of butyl p-toluate.

Synthesis: Fischer-Speier Esterification

This protocol describes the synthesis of butyl p-toluate from p-toluic acid and n-butanol using an acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1.0 eq), n-butanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C, the boiling point of n-butanol) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and remove unreacted p-toluic acid.

    • Water.

    • Brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure butyl p-toluate.

Characterization Protocols
  • Sample Preparation: Place a small amount of the purified liquid into a small test tube. Insert a capillary tube (sealed at one end) with the open end down into the liquid.

  • Heating: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.

  • Observation: Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.

  • Measurement: Remove the heat and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

  • Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize (typically 20°C).

  • Reading: Look through the eyepiece and adjust the controls until the borderline between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar SLB®-5ms column). A typical temperature program would be an initial hold at a lower temperature, followed by a ramp to a higher temperature.

  • Detection: As the components elute from the column, they are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.

Visualized Workflows

Synthesis and Purification Workflow

SynthesisWorkflow Reagents p-Toluic Acid n-Butanol H₂SO₄ (cat.) Reflux Heat to Reflux (2-4 hours) Reagents->Reflux 1. Reaction Workup Cool & Dilute with Ether Reflux->Workup 2. Quench Wash_NaHCO3 Wash with Sat. NaHCO₃ Workup->Wash_NaHCO3 3. Neutralize Wash_H2O Wash with Water & Brine Wash_NaHCO3->Wash_H2O 4. Wash Dry Dry over Na₂SO₄ Wash_H2O->Dry 5. Dry Concentrate Rotary Evaporation Dry->Concentrate 6. Concentrate Purify Vacuum Distillation Concentrate->Purify 7. Purify Product Pure Butyl p-Toluate Purify->Product

Caption: Fischer esterification workflow for butyl p-toluate.

Analytical Characterization Workflow

AnalyticalWorkflow cluster_phys Physical Properties cluster_spec Spectroscopic Analysis Sample Purified Sample (Butyl p-Toluate) BoilingPoint Boiling Point (Thiele Tube) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Refractometer) Sample->RefractiveIndex NMR NMR (¹H & ¹³C) Structural Elucidation Sample->NMR IR FTIR Functional Groups Sample->IR GCMS GC-MS Purity & MW Sample->GCMS Confirmation Structure & Purity Confirmed BoilingPoint->Confirmation Density->Confirmation RefractiveIndex->Confirmation NMR->Confirmation IR->Confirmation GCMS->Confirmation

Caption: Workflow for the analytical confirmation of butyl p-toluate.

Biological Activity and Signaling Pathways

To date, there is no significant evidence in scientific literature to suggest that butyl p-toluate has notable biological activity or that it is involved in specific signaling pathways relevant to drug development. Its primary applications remain in the fields of flavor chemistry and as a synthetic intermediate.

Conclusion

This guide has consolidated the theoretical and experimental data for butyl p-toluate, providing a valuable resource for its synthesis and characterization. While calculated values offer a good approximation, experimental determination of properties such as boiling point, density, and spectroscopic characteristics is indispensable for confirming the identity and purity of the compound. The provided protocols and workflows offer a practical framework for laboratory work involving this ester.

References

An In-depth Technical Guide to 4-Methylbenzoic Acid Butyl Ester in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoic acid butyl ester, also known as butyl p-toluate, is an aromatic ester with the chemical formula C₁₂H₁₆O₂.[1] While not as extensively documented as some of its isomers, it serves as a valuable compound in the field of organic chemistry. Its structural features, comprising a para-substituted aromatic ring and a butyl ester group, impart a unique combination of reactivity and physical properties. This technical guide provides a comprehensive overview of the synthesis, spectral characteristics, and key reactions of this compound, with a focus on its role as a synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a compound is fundamental for its application in research and development. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
IUPAC Name butyl 4-methylbenzoate[1]
CAS Number 19277-56-6[1]
Appearance Colorless oil (presumed)
Boiling Point Not available
Density Not available
Solubility Insoluble in water; Soluble in organic solvents
Table 2: Spectroscopic Data for this compound
Technique Data
¹H NMR Chemical shifts (δ) in ppm.
¹³C NMR Chemical shifts (δ) in ppm.
Infrared (IR) Key absorption bands (cm⁻¹). Data for the closely related methyl 4-methylbenzoate is provided for reference.[2][3][4][5]
Mass Spectrometry (MS) m/z peaks for the parent ion and major fragments. Data for the isomeric methyl 4-butylbenzoate is provided for reference.[6]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid (p-toluic acid) with n-butanol, catalyzed by a strong acid.

Synthesis 4-Methylbenzoic Acid 4-Methylbenzoic Acid Reaction 4-Methylbenzoic Acid->Reaction n-Butanol n-Butanol n-Butanol->Reaction H+ H⁺ H+->Reaction catalyst Heat Heat Heat->Reaction reflux This compound This compound Water Water Reaction->this compound Reaction->Water

Caption: Fischer Esterification of 4-Methylbenzoic Acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[7][8][9][10][11][12]

Materials:

  • 4-Methylbenzoic acid (p-toluic acid)

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid and an excess of n-butanol (typically 3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Alternatively, the reaction can be performed in toluene using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • After completion, cool the reaction mixture to room temperature.

  • If an excess of n-butanol was used, it can be removed by distillation under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless oil.

Expected Yield: Yields for Fischer esterifications can vary but are often in the range of 60-90%, depending on the reaction conditions and the efficiency of water removal. One study on microwave-assisted Fischer esterification of a substituted benzoic acid with butanol reported a yield of 98%.[9]

Role in Organic Synthesis: Key Reactions

As an ester, this compound can undergo a variety of transformations, making it a useful intermediate in organic synthesis. The primary reactive site is the ester carbonyl group, which is susceptible to nucleophilic attack.

Saponification (Ester Hydrolysis)

Treatment of this compound with a strong base, such as sodium hydroxide, followed by acidification, will hydrolyze the ester back to 4-methylbenzoic acid and n-butanol.

Saponification Ester 4-Methylbenzoic Acid Butyl Ester Base 1) NaOH, H₂O, Δ 2) H₃O⁺ Ester->Base Acid 4-Methylbenzoic Acid Base->Acid Alcohol n-Butanol Base->Alcohol

Caption: Saponification of this compound.

Reaction with Grignard Reagents

This compound reacts with two equivalents of a Grignard reagent (R-MgX) to produce a tertiary alcohol after acidic workup. The first equivalent adds to the carbonyl group, leading to the elimination of butoxide and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then adds to the ketone.

Grignard Ester 4-Methylbenzoic Acid Butyl Ester Reagents 1) 2 R-MgX 2) H₃O⁺ Ester->Reagents Alcohol Tertiary Alcohol Reagents->Alcohol

Caption: Grignard Reaction with an Ester.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group of this compound to two primary alcohols: (4-methylphenyl)methanol and n-butanol.

Reduction Ester 4-Methylbenzoic Acid Butyl Ester Reagents 1) LiAlH₄ 2) H₃O⁺ Ester->Reagents Alcohol1 (4-Methylphenyl)methanol Reagents->Alcohol1 Alcohol2 n-Butanol Reagents->Alcohol2

Caption: Reduction of an Ester with LiAlH₄.

Applications

While specific, large-scale industrial applications of this compound are not widely reported, its role as a synthetic intermediate is of primary interest to researchers. Closely related esters find use in various fields, suggesting potential applications for the butyl ester.

  • Synthetic Intermediate: As demonstrated by the reactions above, this compound can serve as a precursor for the synthesis of more complex molecules, including tertiary alcohols and substituted benzyl alcohols. Its utility lies in the ability to introduce the p-toluoyl group, which can be further modified. Some related benzoate esters are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[13][14][15]

  • Fragrance and Flavor: Many simple esters of benzoic acid and its derivatives are used in the fragrance and flavor industry due to their characteristic scents.[16] While not specifically documented for the n-butyl ester, related compounds like methyl benzoate are used in perfumery.[11]

  • Plasticizers: Benzoate esters are known to be effective plasticizers for various polymers, such as PVC and PVA.[17][18] They can improve the flexibility and workability of these materials. The properties of this compound suggest it could potentially function as a plasticizer.

Conclusion

This compound is a versatile aromatic ester whose utility in organic chemistry stems from the reactivity of its ester functional group. While detailed studies on this specific compound are not as prevalent as for some of its isomers, its synthesis via Fischer esterification is straightforward, and its reactivity profile is well-understood within the context of ester chemistry. For researchers and drug development professionals, this compound represents a readily accessible building block for the synthesis of a variety of more complex molecular architectures. Further investigation into its specific applications, particularly in medicinal chemistry and materials science, may reveal novel uses for this compound.

References

A Technical Review of 4-Methylbenzoic Acid Butyl Ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-Methylbenzoic acid butyl ester, also known as butyl p-toluate or butyl 4-methylbenzoate, is an organic compound belonging to the ester family. It is characterized by a butyl group attached to the carboxylate of 4-methylbenzoic acid. As an aromatic ester, its properties and reactivity are influenced by the benzene ring, the methyl group substituent, and the butyl ester chain.[1] While not widely documented for large-scale industrial use, this compound serves as a valuable model in the study of esterification reactions and as a potential intermediate in the synthesis of more complex organic molecules.[1] This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and the research context of its applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Much of the available data is based on computational models, with experimental data being less common in the literature.

PropertyValueSource
IUPAC Name butyl 4-methylbenzoate[2]
Synonyms Butyl p-toluate, Benzoic acid, 4-methyl-, butyl ester[2]
CAS Number 19277-56-6[2][3]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
XLogP3 (Computed) 4.2[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 2[2]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two well-established methods in organic chemistry: Fischer esterification and reaction via an acyl chloride intermediate.

This is the most common and direct method for synthesizing esters.[1] It involves the acid-catalyzed reaction between a carboxylic acid (4-methylbenzoic acid) and an alcohol (butanol). The reaction is reversible, and to achieve a high yield, the equilibrium must be shifted towards the product. This is typically done by using an excess of one reactant or by removing water as it is formed.[1]

Fischer_Esterification Reactants Reactants Reaction Reaction Vessel (Heating / Reflux) Acid 4-Methylbenzoic Acid Acid->Reaction Alcohol Butanol Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction 少量 Process Process Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Cool & Transfer Water Water (byproduct) Reaction->Water Purification Purification (Distillation or Chromatography) Workup->Purification Extract Organic Layer Workup->Water Remove Products Products Ester 4-Methylbenzoic Acid Butyl Ester Purification->Ester

Caption: Workflow for Fischer Esterification Synthesis.

Experimental Protocol: Fischer Esterification (General)

  • Setup: A round-bottom flask is charged with 1.0 equivalent of 4-methylbenzoic acid and 1.5-3.0 equivalents of n-butanol (serving as both reactant and solvent).

  • Catalysis: A catalytic amount of concentrated sulfuric acid (approx. 5% mol/mol) is carefully added to the mixture.

  • Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For higher yields, a Dean-Stark apparatus can be used to remove the water byproduct azeotropically.

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with a saturated sodium chloride (brine) solution.

  • Isolation: The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

  • Purification: The solvent (excess butanol) is removed by distillation. The resulting crude ester can be further purified by vacuum distillation to yield the final product.

This two-step method is often faster and not reversible, leading to higher yields. It involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol.

Acyl_Chloride_Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Acid 4-Methylbenzoic Acid AcylChloride 4-Methylbenzoyl Chloride Acid->AcylChloride + SOCl₂ (Heat) SOCl2 Thionyl Chloride (SOCl₂) FinalEster 4-Methylbenzoic Acid Butyl Ester AcylChloride->FinalEster + Butanol, Base (Solvent) Butanol Butanol Butanol->FinalEster Pyridine Base (e.g., Pyridine)

Caption: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method (Adapted)

This protocol is adapted from a similar synthesis of the methyl ester.[4]

  • Acyl Chloride Formation:

    • In a fume hood, 4-methylbenzoic acid (1.0 eq.) is mixed with thionyl chloride (1.1-1.5 eq.).

    • The mixture is gently heated at reflux until the evolution of HCl and SO₂ gas ceases and a clear solution is obtained.

    • Excess thionyl chloride is removed by distillation, and the resulting crude 4-methylbenzoyl chloride is purified by vacuum distillation.[4]

  • Esterification:

    • The purified 4-methylbenzoyl chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a dropping funnel and under a nitrogen atmosphere.

    • A solution of n-butanol (1.0 eq.) and a non-nucleophilic base such as pyridine (1.1 eq., to neutralize the HCl byproduct) in the same solvent is added dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification:

    • The reaction mixture is washed with dilute HCl (to remove pyridine), water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The final product is purified by vacuum distillation.

Applications and Research Context

Direct, large-scale applications for this compound are not prominent in the literature.[1] Its primary significance is in synthetic organic chemistry, where it serves as a useful intermediate and a model compound for studying esterification kinetics and mechanisms.[1]

However, the applications of closely related esters, particularly methyl 4-tert-butylbenzoate, provide a valuable context for potential research and development. These related compounds are key intermediates in several industrial processes.

Applications cluster_related e.g., Methyl 4-tert-butylbenzoate is a precursor for: Core 4-Methylbenzoic Acid Butyl Ester Direct Established Roles Intermediate Synthetic Intermediate Core->Intermediate Model Model for Reaction Studies Core->Model Context Potential Applications (Context from Related Esters) Sunscreen Sunscreen Agents (e.g., Avobenzone Precursor) Core->Sunscreen Research Potential Polymer Polymer Additives (e.g., PVC Heat Stabilizers) Core->Polymer Research Potential Lubricant Lubricant & Cutting Oil Additives Core->Lubricant Research Potential Resin Alkyd Resin Modifiers Core->Resin Research Potential

Caption: Research context and potential applications.

  • Personal Care Products: Methyl 4-tert-butylbenzoate is a crucial intermediate in the synthesis of avobenzone, a widely used UVA filter in sunscreen products.[1][5][6]

  • Polymer Industry: It is used in the production of PVC heat stabilizers and as a modifier for alkyd resins to improve properties like luster and performance.[1][5]

  • Lubricants: Certain benzoate esters serve as additives in cutting oils and other industrial lubricants.[1][5]

Biological Activity

A review of the current literature did not yield specific studies detailing the biological activities of this compound. However, the broader class of benzoic acid derivatives is known for a wide range of biological effects, including antimicrobial and antioxidant properties.[7] The lack of data for this specific ester highlights a potential area for future pharmacological and toxicological investigation, especially if its use as a fragrance or flavoring agent, similar to other simple esters, is considered.

Conclusion

This compound is a well-defined aromatic ester with straightforward and efficient synthetic routes. While it currently lacks widespread, direct industrial applications, its importance should not be understated. It serves as an excellent model compound for academic research into reaction mechanisms and a potential building block for the synthesis of more complex, high-value molecules. The established applications of structurally similar esters in the personal care, polymer, and lubricant industries provide a clear roadmap for future research into the potential uses of butyl p-toluate. Future investigations could focus on exploring its physical properties for materials science applications or screening for biological activity to uncover new pharmaceutical or agrochemical potential.

References

A Technical Guide to High-Purity Butyl 4-Methylbenzoate for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the procurement and application of high-purity butyl 4-methylbenzoate (also known as butyl p-toluate). This document provides a survey of commercial suppliers, detailed technical specifications, and relevant experimental protocols to support its use in a laboratory setting.

Commercial Availability and Supplier Specifications

High-purity butyl 4-methylbenzoate (CAS No. 19277-56-6) is available from a select number of chemical suppliers. While availability may vary, the companies listed below have been identified as potential sources. Researchers are advised to contact these suppliers directly to obtain the most current certificate of analysis (CoA) for detailed lot-specific purity and impurity profiles.

SupplierStated PurityProduct Name(s)CAS Number
Dayang Chem (Hangzhou) Co., Ltd. Not SpecifiedButyl 4-methylbenzoate19277-56-6
Shanghai Nianxing Industrial Co., Ltd. 98.0%Palmitic acid19277-56-6
ChemSrc Not SpecifiedBenzoic acid, 4-methyl-, butyl ester19277-56-6

Note: The product name "Palmitic acid" listed by Shanghai Nianxing Industrial Co., Ltd. for CAS number 19277-56-6 appears to be an error on the supplier's part. Researchers should verify the product identity before purchase.

Physicochemical Properties

PropertyValue
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]
Appearance White crystal powder[2]
Boiling Point 256°C[2]
Density 0.995 g/cm³[2]
Flash Point 112.237°C[2]
Refractive Index 1.499[2]
Vapor Pressure 0.016 mmHg at 25°C[2]
LogP 2.95030[2]

Experimental Protocols

Synthesis of Butyl 4-Methylbenzoate via Fischer Esterification

The synthesis of butyl 4-methylbenzoate can be achieved through the Fischer esterification of 4-methylbenzoic acid with n-butanol, using a strong acid catalyst such as sulfuric acid.

Materials:

  • 4-methylbenzoic acid

  • n-butanol (in excess, to serve as both reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether to dilute the mixture.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess n-butanol, yielding crude butyl 4-methylbenzoate.

  • The crude product can be further purified by vacuum distillation.

Quality Control: GC-MS Analysis

The purity of synthesized or purchased butyl 4-methylbenzoate can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions (General Example):

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 7000D TQ MS system (or equivalent)

  • Column: J&W DB-35ms (30 m × 0.25 mm, 0.25 µm) or equivalent[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[4]

  • Injector Temperature: 250°C[4]

  • Oven Temperature Program: Initial temperature of 90°C (hold for 0.7 min), ramp up to 280°C at 35°C/min, and hold for 2 min.[4]

  • MS Transfer Line Temperature: 300°C[4]

  • Ion Source Temperature: 200°C[4]

  • Ionization Mode: Electron Impact (EI) at 70 eV[4]

  • Scan Range: 50-550 amu[4]

Sample Preparation:

  • Prepare a dilute solution of the butyl 4-methylbenzoate sample in a suitable solvent such as hexane or dichloromethane.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

  • The resulting chromatogram will show a peak corresponding to butyl 4-methylbenzoate, and the mass spectrum of this peak can be used to confirm its identity by comparing it to a reference spectrum from a database like the National Institute of Standards and Technology (NIST) library.[5] Purity can be estimated by the relative area of the main peak.

Applications in Research and Drug Development

While specific applications of butyl 4-methylbenzoate in drug development are not extensively documented in publicly available literature, its structural motif as a substituted benzoate ester suggests potential utility as a building block in medicinal chemistry. Esters are common functional groups in pharmaceuticals, often used as prodrugs to enhance bioavailability or to modify the pharmacokinetic properties of a parent drug.

The 4-methylbenzoyl group can be incorporated into larger molecules to explore structure-activity relationships (SAR) in drug discovery programs. For instance, related benzoate derivatives have been investigated for a range of biological activities.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental and quality control processes, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 4-Methylbenzoic Acid + n-Butanol Catalyst H₂SO₄ Reflux Reflux Catalyst->Reflux Extraction Liquid-Liquid Extraction Reflux->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation QC GC-MS Analysis Distillation->QC Product High-Purity Butyl 4-Methylbenzoate QC->Product

Caption: Synthesis and Purification Workflow for Butyl 4-Methylbenzoate.

G cluster_qc Quality Control Logic start Received/ Synthesized Sample prep Prepare Sample for GC-MS start->prep analysis Perform GC-MS Analysis prep->analysis data Analyze Data: Peak Purity & Identity analysis->data decision Purity ≥ 98%? data->decision pass Pass decision->pass Yes fail Fail/ Repurify decision->fail No

Caption: Quality Control Decision Workflow for High-Purity Butyl 4-Methylbenzoate.

References

Methodological & Application

Application Note and Protocol: Fischer Esterification for the Synthesis of Methyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2] This application note provides a detailed protocol for the synthesis of methyl 4-methylbenzoate from 4-methylbenzoic acid and methanol. Methyl 4-methylbenzoate is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products.[3] The protocol described herein is a robust and efficient method for the preparation of this ester on a laboratory scale.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product.[4][5] To drive the equilibrium towards the product side, an excess of the alcohol is typically used.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Fischer esterification of 4-methylbenzoic acid.

ParameterValueReference
Reactants
4-Methylbenzoic Acid10 mmol[6]
Methanol70 mmol[6]
Catalyst
Concentrated Sulfuric Acid1-2 mL[7]
or p-Toluenesulfonic Acid0.5 g[6]
Reaction Conditions
Temperature50-70 °C (Reflux)[6]
Reaction Time1-8 hours[6]
Work-up & Purification
Ethyl Acetate (for extraction)20 mL[6]
5% Sodium Carbonate Solution20 mL[6]
Yield
Expected Yield of Methyl 4-methylbenzoate~95%[6]

Experimental Protocol

Materials:

  • 4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Ethyl acetate

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

1. Reaction Setup: a. To a 50 mL round-bottom flask, add 4-methylbenzoic acid (10 mmol, 1.36 g). b. Add methanol (70 mmol, 2.8 g, 3.5 mL). Methanol is used in excess to drive the reaction equilibrium towards the product.[1] c. Carefully add the acid catalyst. Use either concentrated sulfuric acid (approx. 1 mmol) or p-toluenesulfonic acid (approx. 1.5 mmol).[6] d. Add a magnetic stir bar to the flask. e. Attach a reflux condenser to the round-bottom flask.

2. Reaction: a. Heat the reaction mixture to reflux (approximately 50-70 °C) using a heating mantle or oil bath.[6] b. Allow the reaction to proceed under reflux with stirring for 4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator.[6] c. Transfer the residue to a separatory funnel. d. Add 20 mL of ethyl acetate to the separatory funnel to dissolve the ester.[6] e. Add 20 mL of a 5% sodium carbonate solution to the separatory funnel to neutralize the acidic catalyst and remove any unreacted 4-methylbenzoic acid.[6][8] Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution. f. Separate the aqueous layer. g. Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[9] h. Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

4. Drying and Solvent Removal: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6][9] b. Decant or filter the dried organic solution to remove the drying agent. c. Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude methyl 4-methylbenzoate.

5. Purification (Optional): a. The crude product can be further purified by distillation if necessary. The boiling point of methyl 4-methylbenzoate is approximately 216-218 °C.

Characterization: The final product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Diagrams

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation reagents 1. Combine Reactants (4-Methylbenzoic Acid, Methanol, Acid Catalyst) reflux 2. Reflux (50-70°C, 4h) reagents->reflux Heat remove_methanol 3. Remove Excess Methanol reflux->remove_methanol extraction 4. Extraction (Ethyl Acetate) remove_methanol->extraction wash_carbonate 5. Wash (5% Na2CO3) extraction->wash_carbonate wash_water_brine 6. Wash (Water, Brine) wash_carbonate->wash_water_brine drying 7. Dry Organic Layer (Na2SO4) wash_water_brine->drying solvent_removal 8. Solvent Removal (Rotary Evaporator) drying->solvent_removal product Methyl 4-methylbenzoate solvent_removal->product

Caption: Experimental workflow for the Fischer esterification of 4-methylbenzoic acid.

Reaction_Mechanism start 4-Methylbenzoic Acid + Methanol protonation Protonation of Carbonyl (Acid Catalyst) start->protonation H+ nucleophilic_attack Nucleophilic Attack by Methanol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation product Methyl 4-methylbenzoate + Water deprotonation->product -H+

Caption: Simplified signaling pathway of the Fischer esterification mechanism.

References

Synthesis of butyl p-toluate from p-toluic acid and butanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Butyl p-Toluate

Abstract

This document provides a detailed protocol for the synthesis of butyl p-toluate through the Fischer esterification of p-toluic acid with 1-butanol, utilizing an acid catalyst. Fischer esterification is a fundamental and widely used reaction in organic synthesis for the preparation of esters from carboxylic acids and alcohols.[1][2] This process is reversible and typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate.[1][3] The protocol herein describes the reaction setup, execution, purification, and characterization of the final product, tailored for researchers in organic chemistry and drug development.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of p-toluic acid with 1-butanol to yield butyl p-toluate and water.

p-Toluic Acid + 1-Butanol ⇌ (H₂SO₄) Butyl p-Toluate + Water

Materials and Reagents

A summary of the required reagents and their relevant properties is provided below.

ReagentFormulaMolecular Weight ( g/mol )MolesQuantity
p-Toluic AcidC₈H₈O₂136.150.1013.62 g
1-ButanolC₄H₁₀O74.120.3022.24 g (27.5 mL)
Sulfuric Acid (conc.)H₂SO₄98.08-1.5 mL
Diethyl Ether(C₂H₅)₂O74.12-150 mL
Saturated NaHCO₃NaHCO₃84.01-60 mL
Saturated NaCl (Brine)NaCl58.44-30 mL
Anhydrous MgSO₄MgSO₄120.37-~5 g

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.62 g (0.10 mol) of p-toluic acid.

  • Add 27.5 mL (0.30 mol) of 1-butanol to the flask. Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.[3][4]

  • While stirring, slowly and carefully add 1.5 mL of concentrated sulfuric acid to the mixture. Caution: This addition is exothermic and should be done in a fume hood.[5]

  • Equip the flask with a reflux condenser and place it in a heating mantle.

Reaction Execution
  • Heat the mixture to reflux (approximately 95-110°C) with continuous stirring.[1]

  • Maintain the reflux for 2-3 hours to ensure the reaction proceeds to completion.[4]

  • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

Product Isolation and Purification (Work-up)
  • Transfer the cooled reaction mixture to a 500 mL separatory funnel.

  • Add 100 mL of diethyl ether to dissolve the organic components and dilute the mixture.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water to remove the excess butanol and some sulfuric acid.

    • Two 30 mL portions of saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted p-toluic acid and the remaining sulfuric acid. Swirl gently at first to control the CO₂ evolution before shaking.[6]

    • 30 mL of saturated sodium chloride (brine) solution to remove residual water and aid in layer separation.[4]

  • Drain the aqueous layer after each wash.

  • Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g) for 10-15 minutes.

  • Filter the mixture to remove the drying agent.

  • Remove the diethyl ether solvent using a rotary evaporator to yield the crude butyl p-toluate.

Final Purification

For higher purity, the crude product can be distilled under reduced pressure.

Data and Characterization

The synthesized product, butyl p-toluate, can be characterized by its physical and spectral properties.

PropertyValue
Chemical Formula C₁₂H₁₆O₂[7]
Molecular Weight 192.25 g/mol [8]
Appearance Colorless liquid
CAS Number 19277-56-6[7]

Expected yields for Fischer esterification reactions are typically high, often in the range of 80-95%, depending on the specific substrates and conditions.[4]

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis of butyl p-toluate.

G Experimental Workflow for Butyl p-Toluate Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis A Combine p-Toluic Acid and 1-Butanol B Add H₂SO₄ Catalyst A->B C Heat to Reflux (2-3 hours) B->C Attach Reflux Condenser D Cool to RT & Dilute with Diethyl Ether C->D E Wash with H₂O D->E F Wash with NaHCO₃ (aq) E->F G Wash with Brine F->G H Dry with MgSO₄ G->H I Filter H->I J Evaporate Solvent I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Workflow for butyl p-toluate synthesis.

Fischer Esterification Mechanism

The diagram below details the step-by-step mechanism of the acid-catalyzed Fischer esterification.[3][9]

G Fischer Esterification Mechanism P1 1. Protonation of Carbonyl P2 2. Nucleophilic Attack by Alcohol P1->P2 Increases electrophilicity P3 3. Proton Transfer P2->P3 Forms tetrahedral intermediate P4 4. Elimination of Water P3->P4 Creates good leaving group (H₂O) P5 5. Deprotonation P4->P5 Reforms carbonyl Product Ester Product P5->Product Regenerates acid catalyst

Caption: Mechanism of Fischer esterification.

References

Application Notes and Protocols for 4-Methylbenzoic Acid Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-methylbenzoic acid butyl ester, also known as butyl p-toluate, as a research chemical. This document includes its synthesis, physical and chemical properties, potential applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound is an aromatic ester with the chemical formula C₁₂H₁₆O₂.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Namebutyl 4-methylbenzoate[1]
SynonymsButyl p-toluate, p-Toluic acid butyl ester[1]
CAS Number19277-56-6[1]
Molecular FormulaC₁₂H₁₆O₂[1]
Molecular Weight192.25 g/mol [1]
Boiling Point268 °C at 760 mmHg[1]
Density0.995 g/cm³[1]
Refractive Index1.499[1]
LogP4.2[1]
SolubilityInsoluble in water, soluble in organic solvents like ethanol and ether.[2]

Synthesis

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid (p-toluic acid) with n-butanol, using a strong acid catalyst such as sulfuric acid.[1]

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • 4-methylbenzoic acid (p-toluic acid)

  • n-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 13.6 g (0.1 mol) of 4-methylbenzoic acid in 37 mL (0.4 mol) of n-butanol.

  • Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 50 mL of water.

  • Extract the product with 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification Fischer Esterification of 4-Methylbenzoic Acid Reactants 4-Methylbenzoic Acid + n-Butanol (H₂SO₄ catalyst) Reflux Reflux for 2-3 hours Reactants->Reflux Workup Aqueous Workup (Water, Ether, NaHCO₃, Brine) Reflux->Workup Drying Dry with MgSO₄ Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Butyl 4-methylbenzoate Purification->Product

Caption: Workflow for the synthesis of butyl 4-methylbenzoate.

The synthesized product should be characterized to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for this.

¹H NMR (CDCl₃, 200 MHz): δ 7.95 (d, J = 8.0 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 4.33 (t, J = 6.4 Hz, 2H), 2.40 (s, 3H), 1.78 – 1.63 (m, 2H), 1.52 – 1.41 (m, 2H), 1.01 – 0.94 (m, 3H).[3]

¹³C NMR (CDCl₃, 50 MHz): δ 166.7, 143.4, 129.5, 129.0, 127.8, 64.6, 30.8, 21.6, 19.2, 13.7.[3]

Potential Research Applications

While specific research on this compound is limited, its structural similarity to other benzoate and butyl esters suggests several potential areas of investigation.

  • Local Anesthetics: Benzoate esters are a known class of local anesthetics that act by blocking voltage-gated sodium channels in nerve membranes.[4][5] The addition of a butyl group can increase lipid solubility, potentially enhancing the duration of action.[5] Research could involve evaluating the local anesthetic properties of butyl p-toluate in in-vitro and in-vivo models.

  • Antimicrobial Agents: Some benzoate esters have demonstrated antibacterial and antifungal activities.[6] For instance, methyl 4-nitrobenzoate has shown significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa.[7] The antimicrobial potential of butyl p-toluate could be explored against a panel of pathogenic bacteria and fungi.

  • Prodrug Development: The ester functional group can be utilized in prodrug design to improve the pharmacokinetic properties of parent drugs containing a carboxylic acid moiety.[8] Butyl p-toluate could serve as a model compound to study esterase-mediated hydrolysis and drug release kinetics.

Diagram 2: Potential Pharmaceutical Research Pathways

Pharmaceutical_Research Pharmaceutical Applications of Butyl 4-Methylbenzoate Compound Butyl 4-Methylbenzoate LA Local Anesthetic Compound->LA Sodium Channel Blockade AM Antimicrobial Agent Compound->AM Antibacterial & Antifungal Screening PD Prodrug Moiety Compound->PD Esterase-Mediated Hydrolysis

Caption: Potential research avenues in pharmaceuticals.

  • Plasticizers: Butyl esters are commonly used as plasticizers to increase the flexibility and durability of polymers like PVC.[9] The performance of butyl p-toluate as a plasticizer can be evaluated by measuring its effect on the mechanical properties of polymer films.

  • Flavoring and Fragrance Agent: Many butyl esters possess fruity and floral scents and are used in the food and cosmetic industries.[10] The organoleptic properties of butyl p-toluate could be characterized to determine its potential as a novel flavor or fragrance ingredient.

Experimental Protocols for Application Screening

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in MHB) and negative (MHB alone) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 3: Workflow for MIC Determination

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay Prep Prepare Serial Dilutions of Compound Inoculate Inoculate with Bacterial Suspension Prep->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Determine MIC (Visual Inspection) Incubate->Read Result MIC Value Read->Result

Caption: Experimental workflow for MIC determination.

Safety and Toxicology

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area thoroughly with water.

Further toxicological studies are required to fully characterize the safety profile of this compound.

Conclusion

This compound is a versatile research chemical with potential applications in pharmaceuticals, polymer science, and the flavor and fragrance industry. The provided protocols for its synthesis and initial biological screening can serve as a foundation for further investigation into its properties and utility. As with all research chemicals, it is imperative to conduct thorough characterization and safety assessments before use in advanced applications.

References

Applications of Butyl p-Toluate in Organic Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl p-toluate, also known as butyl 4-methylbenzoate, is an organic ester with the chemical formula C₁₂H₁₆O₂. While not as extensively documented in academic literature as some other esters, it serves as a valuable building block and intermediate in various organic syntheses. Its applications range from its use in the preparation of other organic compounds to its potential role in fragrance and material science. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing butyl p-toluate in their work.

Synthesis of Butyl p-Toluate

The most common and straightforward method for the synthesis of butyl p-toluate is the Fischer-Speier esterification of p-toluic acid with n-butanol.[1][2][3] This acid-catalyzed reaction is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][3]

General Reaction Scheme

G cluster_0 Fischer-Speier Esterification p-Toluic Acid p-Toluic Acid Butyl p-Toluate Butyl p-Toluate p-Toluic Acid->Butyl p-Toluate + n-Butanol, H+ n-Butanol n-Butanol Water Water Butyl p-Toluate->Water +

Figure 1: General reaction scheme for the synthesis of butyl p-toluate.

Experimental Protocol: Fischer-Speier Esterification of p-Toluic Acid

Materials:

  • p-Toluic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[1][2]

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium chloride (NaCl), saturated aqueous solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene (for azeotropic removal of water, optional)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for use with toluene)[3]

  • Separatory funnel

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-toluic acid (1.0 equivalent) and an excess of n-butanol (e.g., 3-5 equivalents), which can also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of n-butanol (117-118 °C). If using toluene as a co-solvent, a Dean-Stark trap can be fitted between the flask and the condenser to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If an excess of n-butanol was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude butyl p-toluate.

  • Purification: The crude product can be purified by vacuum distillation to yield pure butyl p-toluate.

Characterization Data for Butyl p-Toluate:

PropertyValue
CAS Number 19277-56-6[4]
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.25 g/mol [4]
Appearance Colorless liquid
Spectroscopic Data Mass spectral data is available in public databases such as the NIST WebBook and MoNA MassBank of North America.[4][5]

Applications in Organic Synthesis

While specific, high-impact applications of butyl p-toluate as a key intermediate in complex multi-step syntheses are not extensively reported, its ester functionality makes it a versatile substrate for several fundamental organic transformations.

Hydrolysis to p-Toluic Acid

The ester linkage in butyl p-toluate can be readily cleaved through hydrolysis to regenerate p-toluic acid. This reaction can be performed under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is irreversible.

General Reaction Scheme:

G cluster_1 Hydrolysis of Butyl p-Toluate Butyl p-Toluate Butyl p-Toluate p-Toluic Acid Salt Sodium p-Toluate Butyl p-Toluate->p-Toluic Acid Salt + NaOH, H₂O, Δ p-Toluic Acid p-Toluic Acid p-Toluic Acid Salt->p-Toluic Acid + H₃O⁺

Figure 2: General scheme for the basic hydrolysis of butyl p-toluate.

Experimental Protocol: Basic Hydrolysis of Butyl p-Toluate

Materials:

  • Butyl p-toluate

  • Sodium hydroxide (NaOH)

  • Ethanol or methanol

  • Water

  • Hydrochloric acid (HCl), concentrated or 3M

  • Diethyl ether or ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve butyl p-toluate (1.0 equivalent) in ethanol or methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2-3 equivalents in water) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the alcohol solvent using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material and the n-butanol byproduct.

    • Cool the aqueous layer in an ice bath and acidify it by the slow addition of hydrochloric acid until a precipitate (p-toluic acid) forms and the pH is acidic.

  • Isolation: Collect the precipitated p-toluic acid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry it to obtain the pure product.

Transesterification Reactions

Butyl p-toluate can undergo transesterification in the presence of another alcohol and an acid or base catalyst to form a different ester of p-toluic acid. This is an equilibrium-controlled process.

General Reaction Scheme:

G cluster_2 Transesterification of Butyl p-Toluate Butyl p-Toluate Butyl p-Toluate New Ester R'O-p-Toluate Butyl p-Toluate->New Ester + R'OH, Catalyst n-Butanol n-Butanol New Ester->n-Butanol +

Figure 3: General scheme for the transesterification of butyl p-toluate.

Reduction to (4-methylphenyl)methanol

The ester group of butyl p-toluate can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

General Reaction Scheme:

G cluster_3 Reduction of Butyl p-Toluate Butyl p-Toluate Butyl p-Toluate Alcohol (4-methylphenyl)methanol Butyl p-Toluate->Alcohol 1. LiAlH₄, THF 2. H₃O⁺

Figure 4: Reduction of butyl p-toluate to (4-methylphenyl)methanol.

Experimental Protocol: Reduction of Butyl p-Toluate with LiAlH₄

Materials:

  • Butyl p-toluate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Ice bath

Procedure (Fieser workup):

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (e.g., 1.5-2.0 equivalents) in anhydrous THF.

  • Substrate Addition: Cool the suspension in an ice bath. Add a solution of butyl p-toluate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete by TLC.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture in an ice bath.

    • For a reaction using 'x' g of LiAlH₄, cautiously and sequentially add the following dropwise:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • A granular white precipitate should form. Stir the mixture vigorously for 30 minutes.

  • Work-up and Isolation:

    • Filter the precipitate through a pad of Celite and wash it thoroughly with diethyl ether or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield (4-methylphenyl)methanol.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Potential Applications in Drug Development and Material Science

While not a common scaffold in marketed pharmaceuticals, the p-toluate moiety can be found in some biologically active compounds. Butyl p-toluate can serve as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

In material science, esters are widely used as plasticizers . While specific data for butyl p-toluate is limited, similar benzoate esters are known to be used for this purpose. Plasticizers are additives that increase the flexibility and durability of polymers. Butyl p-toluate could potentially be explored as a plasticizer for various polymers.

Furthermore, many simple esters, including butyl esters, are utilized as fragrance components in perfumes and other consumer products due to their pleasant odors.

Conclusion

Butyl p-toluate is a readily accessible ester that can be synthesized through the well-established Fischer esterification. Its primary applications in organic synthesis lie in its utility as a substrate for fundamental transformations such as hydrolysis, transesterification, and reduction, providing access to p-toluic acid and (4-methylphenyl)methanol, respectively. While its direct role in complex synthesis and drug development is not extensively documented, its straightforward preparation and the reactivity of its ester group make it a useful compound for various synthetic endeavors and a potential candidate for applications in material and fragrance science. The provided protocols offer a starting point for researchers to utilize butyl p-toluate in their synthetic strategies.

References

Application Note and Protocol: Gas Chromatography Analysis of 4-Methylbenzoic Acid Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-methylbenzoic acid butyl ester using gas chromatography with flame ionization detection (GC-FID). It is intended for researchers, scientists, and professionals in drug development and quality control. The application note details two primary protocols: the direct analysis of this compound from a sample matrix and the analysis of 4-methylbenzoic acid following a derivatization to its butyl ester. Detailed experimental procedures, including sample preparation, GC-FID conditions, and method validation parameters, are provided.

Introduction

4-Methylbenzoic acid and its esters are important intermediates in the synthesis of various organic molecules and active pharmaceutical ingredients. Accurate and reliable quantification of these compounds is crucial for process monitoring, quality control, and stability testing. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. Due to the polarity of the carboxylic acid group, direct analysis of 4-methylbenzoic acid by GC can lead to poor peak shape and low sensitivity. Therefore, a derivatization step to convert the acid to a more volatile and less polar ester, such as butyl 4-methylbenzoate, is often employed. This application note presents a validated GC-FID method for the analysis of this compound.

Experimental Protocols

Two primary experimental workflows are presented. The first is for the direct analysis of a sample containing this compound. The second details the derivatization of 4-methylbenzoic acid to its butyl ester prior to GC analysis.

  • 4-Methylbenzoic acid (p-toluic acid), analytical standard (≥99%)

  • Butyl 4-methylbenzoate, analytical standard (≥99%)

  • n-Butanol, anhydrous (≥99.5%)

  • Sulfuric acid (H₂SO₄), concentrated (95-98%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Internal Standard (IS): e.g., Dodecane or Tetradecane, analytical standard (≥99%)

This protocol is suitable for samples where the analyte is already in its ester form.

2.2.1. Sample Preparation

  • Solid Samples: Accurately weigh approximately 100 mg of the homogenized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with hexane. Sonicate for 15 minutes to ensure complete dissolution.

  • Liquid Samples: Pipette 1.0 mL of the liquid sample into a 50 mL volumetric flask and dilute to volume with hexane.

  • Internal Standard Addition: Transfer 1.0 mL of the prepared sample solution to a 2 mL GC vial. Add 100 µL of the internal standard solution (e.g., 1000 µg/mL dodecane in hexane).

  • Filtration: If the sample solution contains particulates, filter through a 0.45 µm PTFE syringe filter into the GC vial.

2.2.2. GC-FID Conditions

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min.

This protocol is for samples containing 4-methylbenzoic acid that require derivatization prior to analysis.

2.3.1. Derivatization Procedure (Acid-Catalyzed Esterification)

  • Accurately weigh approximately 50 mg of the sample containing 4-methylbenzoic acid into a 20 mL reaction vial.

  • Add 5 mL of anhydrous n-butanol and 0.5 mL of concentrated sulfuric acid.

  • Cap the vial tightly and heat the mixture at 80 °C for 2 hours with constant stirring.

  • Cool the reaction mixture to room temperature.

  • Carefully add 10 mL of deionized water and 5 mL of hexane. Vortex for 1 minute.

  • Allow the layers to separate and transfer the upper organic layer (hexane) to a clean tube.

  • Wash the organic layer with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer again with 10 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried organic extract to a 10 mL volumetric flask and dilute to the mark with hexane.

  • Internal Standard Addition: Transfer 1.0 mL of the derivatized sample solution to a 2 mL GC vial and add 100 µL of the internal standard solution.

2.3.2. GC-FID Conditions

The GC-FID conditions are the same as described in section 2.2.2.

Data Presentation

The following tables summarize the expected quantitative data for the GC-FID analysis of this compound. These values are typical and may vary depending on the specific instrument and conditions.

Table 1: Chromatographic Data

CompoundRetention Time (min)
Dodecane (IS)~ 8.5
This compound~ 12.2

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)1 - 500
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantification (LOQ) (µg/mL)1.0
Precision (%RSD, n=6)< 2.0
Accuracy (Recovery %)98 - 102

Visualization of Workflows

The following diagrams illustrate the experimental workflows described in this application note.

direct_analysis_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_processing Data Processing start Sample (Solid or Liquid) dissolve Dissolve/Dilute in Hexane start->dissolve add_is Add Internal Standard dissolve->add_is filter Filter (if necessary) add_is->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for the direct GC analysis of this compound.

derivatization_workflow cluster_derivatization Derivatization cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_processing Data Processing start Sample with 4-Methylbenzoic Acid react React with n-Butanol & H₂SO₄ start->react extract Liquid-Liquid Extraction react->extract wash Wash & Dry extract->wash dilute Dilute to Volume wash->dilute add_is Add Internal Standard dilute->add_is inject Inject into GC add_is->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for the GC analysis of 4-methylbenzoic acid via butyl ester derivatization.

Conclusion

The described GC-FID method provides a reliable and robust approach for the quantification of this compound. The protocols for direct analysis and analysis following derivatization offer flexibility for different sample types encountered in research and industrial settings. The method is characterized by good linearity, precision, and accuracy, making it suitable for routine analysis.

Application Note: Infrared Spectroscopy for the Characterization of Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated.[2][3] For researchers and professionals in drug development and chemical synthesis, IR spectroscopy is an indispensable tool for confirming the presence of an ester functional group, monitoring reaction progress, and assessing the purity of a final product.[4][5][6] This document provides a detailed protocol for the characterization of esters using Fourier Transform Infrared (FTIR) spectroscopy.

Principles of IR Spectroscopy for Ester Characterization

Covalent bonds in molecules are not static; they vibrate by stretching and bending at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to these vibrational modes.[2] An IR spectrum plots the wavenumber (cm⁻¹) versus the percentage of light transmitted or absorbed, revealing the functional groups present.[3]

Esters (R-CO-OR') possess two key features that give rise to strong, characteristic absorption bands in the IR spectrum:

  • C=O (Carbonyl) Stretch: The carbonyl group in an ester produces a very strong and sharp absorption band. This is often the most prominent peak in the spectrum and is a clear indicator of a carbonyl compound.[7][8]

  • C-O (Carbonyl-Oxygen) Stretches: Esters have two distinct C-O single bonds, each with its own stretching vibration. These bands are also strong and appear in the fingerprint region of the spectrum.[9]

The combination of the intense C=O stretch and the two C-O stretches creates a characteristic pattern, sometimes referred to as the "Rule of Three," that makes esters readily identifiable.[9]

Experimental Protocols

The following protocols outline the steps for preparing various types of ester samples and acquiring their IR spectra using a standard FTIR spectrometer.

Proper sample preparation is critical for obtaining a high-quality IR spectrum. The chosen method depends on the physical state of the sample (liquid or solid).

A. Liquid Samples (Neat Liquids)

This method is suitable for pure, non-volatile liquid esters.

  • Materials: Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates, sample, and a pipette.

  • Procedure:

    • Place one to two drops of the liquid ester onto the center of one salt plate.[10]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[10] Avoid introducing air bubbles.

    • Place the "sandwich" assembly into the sample holder of the FTIR spectrometer.

    • After analysis, clean the plates thoroughly with a dry solvent (e.g., isopropanol or acetone) and store them in a desiccator to prevent damage from moisture.[10][11]

B. Solid Samples

There are several common methods for preparing solid samples.

  • Thin Solid Film Method (for soluble solids) [11]

    • Materials: Solid sample, a volatile solvent (e.g., methylene chloride, acetone), KBr or NaCl salt plate, pipette.

    • Procedure:

      • Dissolve a small amount (approx. 5-10 mg) of the solid ester in a few drops of a volatile solvent.[11]

      • Drop the resulting solution onto the surface of a single salt plate.[11]

      • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]

      • Mount the plate in the sample holder for analysis.

  • Potassium Bromide (KBr) Pellet Method

    • Materials: Solid sample, spectroscopy-grade KBr powder, agate mortar and pestle, pellet press.

    • Procedure:

      • Place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder into an agate mortar. The sample concentration should be between 0.2% and 1%.[12]

      • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[10]

      • Transfer the powder to a pellet press die and apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

      • Place the pellet in the sample holder for analysis.

  • Nujol™ Mull Method

    • Materials: Solid sample, Nujol (mineral oil), agate mortar and pestle, KBr or NaCl salt plates.

    • Procedure:

      • Grind 5-10 mg of the solid sample to a very fine powder in an agate mortar.[12][13]

      • Add one to two drops of Nujol and continue grinding to create a smooth, thick paste (a mull).[13]

      • Spread the mull evenly as a thin film onto a salt plate, cover with a second plate, and mount in the spectrometer.[12]

      • Note: Nujol itself has absorbances (mainly C-H stretches around 2920, 2850, 1460, and 1375 cm⁻¹). These will be present in the spectrum and must be accounted for during interpretation.

  • Background Spectrum: Always run a background spectrum before analyzing the sample. This measurement accounts for atmospheric CO₂ and water vapor, as well as any signals from the sample holder or salt plates. The background should be collected under the same conditions as the sample spectrum.

  • Instrument Parameters: For routine characterization, the following parameters are typical:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (signal-averaging improves the signal-to-noise ratio).

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum in either absorbance or transmittance mode.

Data Presentation and Interpretation

The interpretation of an IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups.

The most reliable way to identify an ester is to locate its three most characteristic peaks.[9]

Functional GroupVibration ModeFrequency Range (cm⁻¹)Intensity & ShapeNotes
Ester C=O Stretch1750–1735Strong, SharpThis is the primary, most easily identifiable peak for a saturated aliphatic ester.[14][15]
α,β-Unsaturated Ester C=O Stretch1730–1715Strong, SharpConjugation with a C=C double bond or an aromatic ring lowers the absorption frequency.[14][15]
Ester C-O (Acyl-Oxygen) Asymmetric Stretch1300–1150Strong, SharpThis band is from the C-O bond adjacent to the carbonyl group (C-C(=O)-O).[9][14]
Ester C-O (Alkyl-Oxygen) Symmetric Stretch1150–1000Strong, SharpThis band is from the C-O bond of the alcohol portion (O-C-C).[9][14]
sp³ C-H Stretch3000–2850Medium to StrongPresent in the alkyl portions of the molecule.
sp² C-H Stretch3100–3000Medium to WeakPresent if the ester contains alkene or aromatic groups.[15]
C=C Stretch1680–1600Medium to WeakPresent in unsaturated or aromatic esters.[16]
  • Identify the Carbonyl (C=O) Peak: First, look for the strongest, sharpest peak in the region between 1750 and 1715 cm⁻¹. Its presence is a strong indication of a carbonyl compound.[7][8] The exact position can help distinguish a saturated ester from an unsaturated one.[14]

  • Locate the C-O Stretches: Next, search for two strong, distinct peaks in the 1300–1000 cm⁻¹ region. The presence of these bands, along with the C=O peak, confirms the ester functionality.[9][14]

  • Analyze the C-H Region: Examine the region above 3000 cm⁻¹. The absence of peaks suggests only sp³ C-H bonds (alkanes), while peaks in this region indicate sp² C-H bonds (alkenes/aromatics).[15]

  • Check for Impurities: Look for the absence of a broad O-H stretch around 3500-3200 cm⁻¹, which would indicate contamination from a starting alcohol or carboxylic acid.[6]

  • Use the Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[2][8] It contains many complex vibrations (C-C stretches, C-H bends) that are unique to the entire molecule. While difficult to assign completely, this region is excellent for confirming the identity of an unknown by matching its spectrum to a known reference spectrum.[2][3]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_methods cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis start Select Sample liquid Liquid Sample start->liquid Is it liquid? solid Solid Sample start->solid Is it solid? neat Neat Film liquid->neat solution Solution liquid->solution kbr KBr Pellet solid->kbr mull Nujol Mull solid->mull background Acquire Background Spectrum neat->background solution->background kbr->background mull->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Background Correction) sample_spec->process interpret Interpret Spectrum process->interpret report Report Findings interpret->report

Caption: Experimental workflow for ester characterization via FTIR.

logical_relationship ester Ester Functional Group (R-CO-OR') co_double C=O Bond ester->co_double contains co_single1 C-O Bond (Acyl-Oxygen) ester->co_single1 contains co_single2 C-O Bond (Alkyl-Oxygen) ester->co_single2 contains region_co_double Strong, Sharp Peak ~1750-1715 cm⁻¹ co_double->region_co_double results in region_co_single Two Strong Peaks ~1300-1000 cm⁻¹ co_single1->region_co_single results in co_single2->region_co_single

Caption: Correlation between ester bonds and their IR absorption regions.

References

Application Notes and Protocols: The Role of Butyl p-Toluate as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl p-toluate, a key organic intermediate, in the synthesis of pharmaceuticals. The focus is on its application in the manufacturing of angiotensin II receptor blockers (ARBs), a class of drugs widely used in the treatment of hypertension and cardiovascular diseases.

Introduction to Butyl p-Toluate in Pharmaceutical Synthesis

Butyl p-toluate, the butyl ester of p-toluic acid, serves as a versatile intermediate in organic synthesis. Its chemical properties make it a suitable precursor for the introduction of a p-toluoyl group or related moieties into larger, more complex molecules. In the pharmaceutical industry, intermediates like butyl p-toluate are crucial for building the molecular framework of active pharmaceutical ingredients (APIs). The use of such intermediates allows for more efficient and scalable synthetic routes, ultimately impacting the cost-effectiveness and availability of essential medicines.

While various derivatives of p-toluic acid are documented in pharmaceutical synthesis, butyl p-toluate represents a readily available and reactive form for specific transformations. Its application is particularly relevant in the synthesis of the "sartan" family of drugs.

Application in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

Angiotensin II receptor blockers (ARBs) are a class of antihypertensive drugs that selectively block the activation of angiotensin II AT₁ receptors. This action leads to vasodilation and a reduction in blood pressure. Prominent members of this class include Losartan, Valsartan, Irbesartan, and Candesartan.

The synthesis of these complex molecules often involves multi-step sequences where key structural fragments are coupled together. Derivatives of p-toluic acid, such as p-toluenesulfonic acid, are utilized in some synthetic routes for sartans like Irbesartan. Butyl p-toluate can be considered a potential starting material or intermediate in analogous synthetic strategies.

General Synthetic Strategy for Sartans

The synthesis of many sartans involves the coupling of a substituted biphenyl or a related heterocyclic core with another key fragment. A p-toluoyl group or a derivative thereof can be a component of one of these fragments. For instance, in the synthesis of Irbesartan, a key step involves the reaction of 4'-(aminomethyl)-2-cyanobiphenyl with a cyclopentanecarboxylic acid derivative. While some patented processes utilize p-toluenesulfonic acid in this step, a plausible alternative could involve a derivative of p-toluic acid like butyl p-toluate.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic routes for sartan drugs and illustrate how butyl p-toluate or a related p-toluic acid derivative could be employed.

Protocol 1: Synthesis of a Key Intermediate for Irbesartan

This protocol describes a key step in the synthesis of Irbesartan where a p-toluic acid derivative can be utilized.

Objective: To synthesize 2-(n-Butyl)-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate for Irbesartan.

Materials:

  • 4'-(Aminomethyl)-2-cyanobiphenyl

  • 1-(Valeramido)cyclopentanecarboxylic acid

  • p-Toluenesulfonic acid (as a representative p-toluic acid derivative)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4'-(aminomethyl)-2-cyanobiphenyl (1 equivalent).

  • Add 1-(valeramido)cyclopentanecarboxylic acid (1.1 equivalents).

  • Add p-toluenesulfonic acid (1.2 equivalents) as a catalyst.

  • Add a sufficient volume of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
4'-(Aminomethyl)-2-cyanobiphenyl222.281.0---
1-(Valeramido)cyclopentanecarboxylic acid213.281.1---
p-Toluenesulfonic acid172.201.2---
Irbesartan Intermediate387.50-Calculated from limiting reagentVariesTypically >80%

Note: The actual yields will vary depending on the specific reaction conditions and scale.

Visualization of Pathways and Workflows

Angiotensin II Receptor Signaling Pathway

The "sartan" drugs, synthesized using intermediates like butyl p-toluate derivatives, act by blocking the Angiotensin II Type 1 (AT1) receptor. The following diagram illustrates the signaling pathway that is inhibited by these drugs.[1][2][3][4][5]

Angiotensin_II_Signaling Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor G_Protein Gq/11 Protein Activation AT1_Receptor->G_Protein Sartans Sartans (e.g., Irbesartan) Sartans->AT1_Receptor blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Aldosterone Aldosterone Secretion PKC_Activation->Aldosterone Experimental_Workflow Start Start Reactants Charge Reactants: - 4'-(Aminomethyl)-2-cyanobiphenyl - 1-(Valeramido)cyclopentanecarboxylic acid - p-Toluic Acid Derivative - Toluene Start->Reactants Reaction_Setup Set up Dean-Stark Apparatus Reactants->Reaction_Setup Reflux Heat to Reflux Azeotropic Water Removal Reaction_Setup->Reflux Monitoring Monitor Reaction by TLC Reflux->Monitoring Monitoring->Reflux Incomplete Workup Aqueous Workup: - NaHCO₃ wash - Brine wash Monitoring->Workup Reaction Complete Drying Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify Product: - Recrystallization or - Column Chromatography Concentration->Purification End End Purification->End

References

Application Notes and Protocols: Purification of 4-Methylbenzoic Acid Butyl Ester by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-methylbenzoic acid butyl ester (also known as butyl p-toluate) by distillation. This process is critical for obtaining a high-purity product, essential for subsequent applications in research, chemical synthesis, and drug development.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities in downstream processes. Distillation, particularly under reduced pressure (vacuum distillation), is the most effective method for purifying this high-boiling point ester. This protocol outlines the necessary steps, from pre-distillation work-up to the final purification, ensuring a high-purity final product.

Physicochemical Data for Purification

A thorough understanding of the physical properties of the target compound and potential impurities is crucial for a successful distillation. The following table summarizes the key boiling point data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Atmospheric Boiling Point (°C)Notes
This compound C₁₂H₁₆O₂192.26268The target compound.
4-Methylbenzoic AcidC₈H₈O₂136.15274-275[1][2][3]A potential impurity from incomplete esterification.
n-ButanolC₄H₁₀O74.12117[4][5][6]A potential impurity from the esterification reaction.

Note: The high atmospheric boiling point of this compound necessitates the use of vacuum distillation to prevent thermal decomposition.

Experimental Protocol

This protocol is divided into two main stages: pre-distillation work-up to remove major impurities and the final vacuum distillation for purification.

Pre-Distillation Work-Up: Removal of Acidic and Water-Soluble Impurities

This step is critical for removing unreacted 4-methylbenzoic acid and n-butanol.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel. Use a volume of solvent that is approximately 2-3 times the volume of the crude ester.

  • Acid Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved carbon dioxide gas. This step neutralizes and removes any unreacted 4-methylbenzoic acid.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with saturated sodium bicarbonate solution one or two more times, or until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to remove any residual water and dissolved salts from the organic phase.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

Vacuum Distillation

Materials:

  • Pre-treated crude this compound

  • Distillation flask (round-bottom flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Vacuum source (vacuum pump)

  • Manometer (vacuum gauge)

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased with a high-vacuum grease and are securely clamped.

  • Charging the Flask: Transfer the pre-treated crude ester into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Close the system and slowly apply the vacuum. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump from corrosive vapors. Aim for a pressure of approximately 9-10 mmHg.

  • Heating: Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask using a heating mantle.

  • Forerun Collection: The first fraction to distill will be any remaining low-boiling impurities, such as residual n-butanol. This "forerun" should be collected in a separate receiving flask and discarded.

  • Product Collection: As the temperature rises and stabilizes, the desired this compound will begin to distill. Based on the boiling point of the related compound methyl p-tert-butylbenzoate (122-124°C at 9 mmHg)[7], the collection of the main fraction should begin in a similar temperature range. Collect the fraction that distills at a constant temperature in a clean, pre-weighed receiving flask.

  • Terminating the Distillation: Once the majority of the product has been distilled, or if the temperature begins to rise significantly, stop the heating. Allow the apparatus to cool down completely before slowly and carefully releasing the vacuum.

  • Analysis: The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

Purification_Workflow cluster_prep Pre-Distillation Work-Up cluster_distill Vacuum Distillation cluster_analysis Analysis start Crude Ester dissolve Dissolve in Organic Solvent start->dissolve wash_bicarb Wash with Saturated Sodium Bicarbonate dissolve->wash_bicarb separate1 Separate Aqueous Layer wash_bicarb->separate1 wash_brine Wash with Brine separate1->wash_brine separate2 Separate Aqueous Layer wash_brine->separate2 dry Dry with Anhydrous Sulfate separate2->dry filter Filter dry->filter concentrate Concentrate (Rotovap) filter->concentrate setup Assemble Distillation Apparatus concentrate->setup charge Charge Flask with Pre-treated Ester setup->charge vacuum Apply Vacuum charge->vacuum heat Heat Gently vacuum->heat forerun Collect Forerun (low-boiling impurities) heat->forerun product Collect Pure Ester (constant boiling point) forerun->product end Cool and Release Vacuum product->end analysis Purity Analysis (GC, NMR, RI) end->analysis

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Vacuum distillation can pose an implosion hazard. Inspect all glassware for cracks or defects before use and use a safety shield.

  • Be cautious when handling concentrated acids and organic solvents.

  • Ensure that the distillation apparatus is properly secured and clamped.

  • Never heat a closed system. Ensure the system is open to the vacuum source before heating.

  • Release the vacuum slowly and carefully to avoid bumping of the residual liquid.

References

Application Notes and Protocols for Recrystallization of p-Toluic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of p-toluic acid and its derivatives through recrystallization. These techniques are crucial for ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates in the drug development process.

Introduction

p-Toluic acid (4-methylbenzoic acid) and its derivatives are important building blocks in the synthesis of a wide range of pharmaceutical compounds, including those with anti-inflammatory, analgesic, and antibacterial properties.[1] The purity of these compounds is paramount to ensure the safety, efficacy, and stability of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to remove impurities.[2][3]

The selection of an appropriate solvent or solvent system is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[2] Conversely, impurities should either be insoluble in the hot solvent or highly soluble at low temperatures to remain in the mother liquor upon crystallization.[4]

Application Note 1: Recrystallization of p-Toluic Acid

This section details the protocol for the purification of p-toluic acid using toluene as the recrystallization solvent. Toluene is an effective solvent for this purpose, providing good crystal recovery and purity.

Experimental Protocol

Materials:

  • Crude p-toluic acid

  • Toluene

  • Activated carbon (Norit) (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude p-toluic acid in an Erlenmeyer flask. For every 60-63 grams of crude product, add 300 mL of toluene.[5] Add a boiling chip and gently heat the mixture to boiling while stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (e.g., Norit) to the solution to adsorb colored impurities.[5] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent (in this case, ice-cold toluene or a non-polar solvent like hexane) to remove any residual mother liquor containing impurities.[6]

  • Drying: Dry the purified crystals. The melting point of pure p-toluic acid is in the range of 176-177°C.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the recrystallization of p-toluic acid from toluene, based on literature values.

ParameterValueReference
Starting Material60-63 g of crude p-toluic acid[5]
Solvent & Volume300 mL of Toluene[5]
Cooling TemperatureChilled to 0°C[5]
Yield 56-63 g (56-59%) [5]
Melting Point (Crude)174-177°C[5]
Melting Point (Purified) 176-177°C [5]

Application Note 2: General Recrystallization Techniques for p-Toluic Acid Derivatives

The principles for recrystallizing p-toluic acid can be extended to its various derivatives, such as esters and amides. The primary variable will be the choice of solvent, which must be determined empirically based on the specific derivative's polarity and solubility.

Solvent Selection for Derivatives

A general approach to solvent selection involves testing the solubility of the derivative in a range of common recrystallization solvents.

Common Solvents for Carboxylic Acids and Derivatives (in approximate order of decreasing polarity):

  • Water

  • Ethanol/Water mixtures

  • Ethanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Hexane

A two-solvent system is often effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is much less soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly.

General Experimental Protocol for Derivatives
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude derivative in various solvents at room and elevated temperatures to identify a suitable single or two-solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent or a suitable "poor" solvent.

  • Drying: Dry the purified crystals and determine the melting point to assess purity.

Illustrative Quantitative Data for Derivative Recrystallization

The following table provides representative data for the recrystallization of a hypothetical p-toluic acid derivative to illustrate the expected outcomes with different solvent systems. These values are based on typical laboratory results for similar carboxylic acid derivatives.[7]

Solvent SystemStarting Mass (g)Solvent Volume (mL)Yield (%)Purity Improvement (Melting Point Range)
Ethanol/Water2.015 / 2585%150-155°C → 158-160°C
Toluene2.04078%150-155°C → 157-159°C
Ethyl Acetate/Hexane2.010 / 2082%150-155°C → 158-159.5°C

Visualization of Experimental Workflow and Biological Action

Workflow for Recrystallization

The following diagram outlines the general workflow for the purification of p-toluic acid derivatives via recrystallization.

G cluster_setup Setup cluster_process Process cluster_analysis Analysis start Crude p-Toluic Acid Derivative solvent Select Appropriate Solvent(s) start->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry analyze Purity Analysis (e.g., Melting Point) dry->analyze end Pure Crystalline Product analyze->end

Caption: General workflow for the recrystallization of p-toluic acid derivatives.

Signaling Pathway: Mechanism of Action for Anti-Inflammatory Derivatives

Many carboxylic acid derivatives, including potential drugs derived from p-toluic acid, function as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible at Inflammation Site) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostacyclins Prostacyclins (e.g., PGI₂) pgh2->prostacyclins thromboxanes Thromboxanes (e.g., TXA₂) pgh2->thromboxanes prostaglandins Prostaglandins (PGE₂, PGD₂) pgh2->prostaglandins platelet Platelet Aggregation thromboxanes->platelet inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor p-Toluic Acid Derivatives (e.g., COX Inhibitors) inhibitor->cox1 inhibit inhibitor->cox2 inhibit

Caption: Inhibition of the COX pathway by p-toluic acid-based anti-inflammatory agents.

References

Application of Butyl p-Toluate in Polymer Chemistry Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the application of butyl p-toluate in polymer chemistry has revealed a significant lack of specific data, experimental protocols, and established use cases within the field. The scientific literature and chemical databases predominantly identify butyl p-toluate, also known as butyl 4-methylbenzoate, as a chemical entity (CAS 19277-56-6) but do not provide substantial evidence of its use as a monomer, initiator, plasticizer, or other functional component in polymer synthesis or modification.

Often, search results for "butyl p-toluate" are confounded with the more extensively researched compound, butyl p-toluenesulfonate . Butyl p-toluenesulfonate is a versatile reagent in organic synthesis, primarily used as a protecting group for alcohols and phenols and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its direct and significant application in polymer chemistry is not well-documented in the initial findings.

Another related compound, tert-butyl p-toluate , is described as a synthetic intermediate for pharmaceutical synthesis.[2][3][4] Similarly, methyl 4-tert-butylbenzoate is noted for its role as an intermediate in the production of specialty polymers, where it can enhance thermal stability and mechanical properties.[5] This suggests that while esters of p-toluic acid and related benzoic acids have roles in chemical synthesis, the specific applications of the n-butyl ester, butyl p-toluate, in polymer chemistry are not prominent.

Alternative Considerations: Related Butyl Esters in Polymer Chemistry

While information on butyl p-toluate is scarce, other butyl esters are fundamental in polymer chemistry. For instance, n-butyl acrylate is a key monomer in the production of a wide range of polymers and copolymers used in paints, coatings, adhesives, and textiles.[6][7] Its polymerization is well-characterized, with established protocols for various techniques, including free-radical and emulsion polymerization.

Potential, but Undocumented, Applications of Butyl p-Toluate

Hypothetically, based on its chemical structure as an aromatic ester, butyl p-toluate could be investigated for certain functions in polymer science:

  • Plasticizer: Like other non-volatile organic esters, it might exhibit plasticizing properties, potentially for polar polymers. However, it is not listed among common plasticizers like phthalates, adipates, or benzoates.[8][9][10] A recent study explored butyl stearate as a promising non-toxic plasticizer for polymer inclusion membranes, indicating an ongoing search for novel plasticizers.[11]

  • Chain Transfer Agent: In radical polymerization, certain molecules can act as chain transfer agents to control molecular weight. The reactivity of the benzylic protons on the tolyl group might allow for such a function, although this has not been reported.

  • Monomer Precursor: It could potentially be chemically modified to introduce a polymerizable group, thereby serving as a precursor to a functional monomer.

Conclusion

At present, there is insufficient published research to provide detailed application notes, experimental protocols, or quantitative data on the use of butyl p-toluate in polymer chemistry. The core requirements of this request, including data tables and experimental workflows, cannot be fulfilled based on the available scientific literature.

Researchers interested in this specific molecule may need to conduct foundational research to determine its properties and potential applications in polymer science. For established protocols and applications, it is recommended to investigate the more widely studied related compounds mentioned above, such as butyl acrylate for polymerization or other documented ester plasticizers.

Due to the lack of specific data on the application of butyl p-toluate in polymer chemistry, no quantitative data tables or experimental protocols can be provided. Consequently, diagrams illustrating non-existent workflows or pathways cannot be generated.

References

Application Notes and Protocols: The Role of Acid Catalysts in the Esterification of 4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical and chemical industries for the production of a vast array of compounds. The conversion of carboxylic acids, such as 4-methylbenzoic acid, into their corresponding esters is a common transformation. This process is frequently catalyzed by acids, following the principles of the Fischer esterification reaction. The acid catalyst plays a pivotal role in accelerating this reversible reaction, enabling the efficient synthesis of esters which are often key intermediates or final active pharmaceutical ingredients.

This document provides a detailed overview of the role of acid catalysts in the esterification of 4-methylbenzoic acid, including the reaction mechanism, a summary of common catalytic systems, and detailed experimental protocols.

The Role and Mechanism of the Acid Catalyst

In the esterification of 4-methylbenzoic acid, the acid catalyst serves to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.[1][2][3] The reaction is an equilibrium process, and the catalyst increases the rate at which equilibrium is achieved.[1][2] Common Brønsted acids used for this purpose include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[1][4] Lewis acids can also be employed.[4]

The mechanism of acid-catalyzed esterification, also known as Fischer esterification, involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 4-methylbenzoic acid, which increases the electrophilicity of the carbonyl carbon.[1][2][3][5]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][2][4]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[2][3]

This entire process is reversible, and to drive the reaction towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove water as it is formed, for instance, by using a Dean-Stark apparatus.[1][2][4]

Data Presentation: Comparison of Catalytic Systems

The choice of acid catalyst and reaction conditions can significantly impact the yield of the esterification reaction. Below is a summary of data from various studies on the esterification of benzoic acid and its derivatives.

Carboxylic AcidAlcoholCatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄Catalytic65Not specified90[6]
Benzoic AcidMethanolH₂SO₄2 mL (conc.)Reflux0.75Not specified[7]
Benzoic AcidDodecan-1-olp-TsOHNot specified110Not specifiedHigh[8]
4-Fluoro-3-nitrobenzoic AcidButanolH₂SO₄4% (added in intervals)130 (Microwave)0.25High[9]
Benzoic AcidMethanolZr/Ti Solid AcidNot specifiedNot specifiedNot specifiedHigh[10]
Benzoic AcidMethanolFunctionalized Silica Gel5-15 g55-64.5Not specifiedNot specified[11][12]

Experimental Protocols

The following are representative protocols for the acid-catalyzed esterification of 4-methylbenzoic acid.

Protocol 1: Sulfuric Acid Catalyzed Esterification of 4-Methylbenzoic Acid with Methanol

This protocol is adapted from standard Fischer esterification procedures for benzoic acid.[7][13][14]

Materials:

  • 4-Methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round-bottom flask, add 4-methylbenzoic acid (e.g., 5.0 g) and methanol (e.g., 25 mL).

  • Carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise with swirling.

  • Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid, be cautious of CO₂ evolution), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-methylbenzoate.

  • The product can be further purified by distillation or chromatography if necessary.

Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification with Water Removal

This protocol utilizes a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.

Materials:

  • 4-Methylbenzoic acid

  • An alcohol with a boiling point higher than water (e.g., butanol)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4-methylbenzoic acid, the alcohol (1.5-2 equivalents), a catalytic amount of p-TsOH (e.g., 5 mol%), and a suitable volume of toluene.

  • Assemble the Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene returns to the reaction flask.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude ester.

  • Purify as needed.

Visualizations

Catalytic Cycle of Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products RCOOH 4-Methylbenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst) Water Water

Caption: The catalytic cycle of Fischer esterification.

General Experimental Workflow for Acid-Catalyzed Esterification

Esterification_Workflow start Start reactants Combine 4-Methylbenzoic Acid, Alcohol, and Acid Catalyst start->reactants reaction Heat to Reflux (2-4 hours) reactants->reaction workup Aqueous Workup (Water, NaHCO₃, Brine) reaction->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification end Final Product (Ester) purification->end

Caption: A typical workflow for ester synthesis.

References

Application Notes and Protocols: Monitoring the Kinetics of Butyl p-Toluate Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental reaction in organic synthesis, with wide applications in the pharmaceutical, fragrance, and polymer industries. Butyl p-toluate, an ester derived from p-toluic acid and butanol, serves as a key intermediate in the synthesis of various organic compounds. Understanding and optimizing the reaction kinetics of its formation is crucial for improving yield, controlling purity, and scaling up production.

These application notes provide detailed protocols for monitoring the kinetics of butyl p-toluate formation via Fischer esterification, a common acid-catalyzed reaction. Two primary analytical methods are presented: in-situ ¹H NMR spectroscopy for real-time monitoring and offline Karl Fischer titration for quantifying the water produced.

Reaction Pathway: Acid-Catalyzed Esterification

The formation of butyl p-toluate from p-toluic acid and butanol is a reversible reaction catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The generally accepted mechanism for this Fischer esterification is outlined below.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products pToluicAcid p-Toluic Acid ProtonatedAcid Protonated p-Toluic Acid pToluicAcid->ProtonatedAcid + H+ Butanol Butanol Catalyst H+ (Acid Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Butanol ProtonatedEster Protonated Butyl p-Toluate TetrahedralIntermediate->ProtonatedEster - H2O ButylToluate Butyl p-Toluate ProtonatedEster->ButylToluate - H+ Water Water

Caption: Acid-catalyzed esterification of p-toluic acid.

Experimental Protocols

This section details two distinct protocols for monitoring the kinetics of butyl p-toluate formation. The choice of method will depend on the available equipment and the desired level of detail in the kinetic analysis.

General Experimental Workflow

The overall workflow for a kinetic study of butyl p-toluate formation is depicted below.

G prep Reactant Preparation (p-Toluic Acid, Butanol, Catalyst) reaction_setup Reaction Setup (Controlled Temperature Bath, Stirring) prep->reaction_setup initiation Reaction Initiation (t=0) reaction_setup->initiation sampling Periodic Sampling / In-situ Measurement initiation->sampling sampling->initiation Continuous Monitoring analysis Sample Analysis (NMR or Titration) sampling->analysis data_proc Data Processing (Concentration vs. Time) analysis->data_proc kinetic_model Kinetic Modeling (Rate Constants, Activation Energy) data_proc->kinetic_model

Caption: General workflow for a kinetic study.

Protocol 1: In-situ ¹H NMR Spectroscopy

This method allows for real-time monitoring of the reaction mixture without the need for sampling, providing a high density of data points.

Materials:

  • p-Toluic acid

  • n-Butanol (anhydrous)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid monohydrate

  • Deuterated solvent compatible with the reaction mixture (e.g., deuterated chloroform, CDCl₃)

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve a known amount of p-toluic acid in a specific volume of deuterated solvent.

  • Add a known excess of n-butanol to the NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the initial mixture.

  • Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to initiate the reaction.

  • Immediately place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the reaction progress by observing the decrease in the signal intensity of the methylene protons of n-butanol adjacent to the hydroxyl group and the corresponding increase in the signal intensity of the methylene protons of the butyl group in the ester product.[1][2]

  • Integrate the relevant peaks to determine the relative concentrations of the reactant and product over time.

Protocol 2: Offline Analysis via Karl Fischer Titration

This classic method involves taking aliquots from the reaction mixture at different times and quantifying the amount of water produced, which is directly proportional to the extent of the reaction.

Materials:

  • p-Toluic acid

  • n-Butanol

  • p-Toluenesulfonic acid monohydrate (as catalyst)

  • Toluene (as solvent and for azeotropic water removal if desired)

  • Karl Fischer titrator and reagents

  • Reaction flask with a condenser and temperature control (e.g., oil bath)

  • Magnetic stirrer

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe in a thermostatically controlled oil bath.

  • Charge the flask with known amounts of p-toluic acid, n-butanol, and toluene.

  • Allow the mixture to reach the desired reaction temperature with stirring.

  • Once the temperature is stable, add a known amount of p-toluenesulfonic acid to start the reaction (t=0).

  • At regular time intervals, withdraw a small, accurately measured aliquot of the reaction mixture.

  • Immediately analyze the aliquot using a Karl Fischer titrator to determine the concentration of water.[3][4]

  • Continue sampling until the water concentration remains constant, indicating that the reaction has reached equilibrium.

Data Presentation and Analysis

The data obtained from the kinetic experiments should be tabulated to facilitate analysis. The following tables are examples of how to structure the collected and calculated data.

Table 1: Example Reaction Progress Data (at a constant temperature of 80°C)

Time (minutes)Concentration of Butyl p-Toluate (mol/L)Conversion of p-Toluic Acid (%)
00.000.0
150.1212.0
300.2323.0
600.4141.0
900.5555.0
1200.6565.0
1800.7878.0
2400.8585.0
3000.8888.0

Table 2: Example Calculated Kinetic Parameters

Temperature (°C)Rate Constant, k (L mol⁻¹ min⁻¹)Activation Energy, Eₐ (kJ/mol)Pre-exponential Factor, A
700.008558.40Calculated from Arrhenius plot
800.0152
900.0265

Note: The kinetic data presented in these tables are illustrative examples based on similar esterification reactions and are not from an actual experiment on butyl p-toluate formation. The activation energy is a representative value for the esterification of benzoic acid with 1-butanol.[5]

The rate constants are typically determined by fitting the concentration-time data to an appropriate rate law (e.g., second-order). The activation energy and pre-exponential factor are then calculated from the Arrhenius equation by plotting ln(k) versus 1/T.

Conclusion

The protocols outlined in these application notes provide robust methods for monitoring the kinetics of butyl p-toluate formation. The choice between in-situ ¹H NMR and offline Karl Fischer titration will depend on the specific research objectives and available instrumentation. Accurate determination of the kinetic parameters is essential for the rational design and optimization of synthetic processes in both research and industrial settings.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Methylbenzoic Acid Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of butyl 4-methylbenzoate, a common intermediate in organic synthesis. The procedure outlined is based on the Fischer esterification of 4-methylbenzoic acid with n-butanol, utilizing sulfuric acid as a catalyst. This method is scalable for producing quantities suitable for extensive laboratory use.

Overview and Principle

The synthesis of 4-methylbenzoic acid butyl ester is achieved through the Fischer esterification reaction. This acid-catalyzed condensation reaction involves the treatment of a carboxylic acid with an excess of alcohol. The equilibrium of this reversible reaction is shifted towards the product by using an excess of the alcohol and by the catalytic action of a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.

Materials and Methods

Reagents and Materials

The following table details the reagents and their properties required for the synthesis.

ReagentChemical FormulaMolecular Weight ( g/mol )Molar Amount (mol)Quantity
4-Methylbenzoic AcidC₈H₈O₂136.150.5068.08 g
n-ButanolC₄H₁₀O74.122.00148.24 g (183 mL)
Sulfuric Acid (conc.)H₂SO₄98.08~0.09~5 mL
Diethyl Ether(C₂H₅)₂O74.12-As required
Saturated Sodium BicarbonateNaHCO₃84.01-As required
Saturated Sodium ChlorideNaCl58.44-As required
Anhydrous Magnesium SulfateMgSO₄120.37-As required
Equipment
  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (1000 mL)

  • Distillation apparatus

  • Standard laboratory glassware

Experimental Protocol

Reaction Setup
  • To a 1000 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 68.08 g (0.50 mol) of 4-methylbenzoic acid and 183 mL (2.00 mol) of n-butanol.

  • Stir the mixture to dissolve the 4-methylbenzoic acid.

  • Slowly and with caution, add approximately 5 mL of concentrated sulfuric acid to the stirring mixture. The addition is exothermic and will generate heat.

Reaction Execution
  • Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 1000 mL separatory funnel.

  • Add 200 mL of diethyl ether to the separatory funnel to dilute the reaction mixture.

  • Wash the organic layer sequentially with:

    • 2 x 150 mL of deionized water

    • 3 x 150 mL of saturated sodium bicarbonate solution to neutralize any unreacted 4-methylbenzoic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve during this step; vent the separatory funnel frequently.

    • 1 x 150 mL of saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess n-butanol.

  • Purify the crude ester by vacuum distillation. Collect the fraction boiling at the appropriate temperature for butyl 4-methylbenzoate. The boiling point of butyl 4-methylbenzoate is 268 °C at 760 mmHg.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Molar Ratio (4-Methylbenzoic Acid : n-Butanol)1 : 4
Catalyst Loading (Sulfuric Acid)~1 mol% relative to n-butanol
Reaction Time4 - 6 hours
Theoretical Yield96.13 g
Expected Yield75-85%
Product Boiling Point268 °C @ 760 mmHg[1]
Product Molecular Weight192.25 g/mol [1]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • n-Butanol is flammable and can cause irritation.

  • Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow node_reactants Reactants (4-Methylbenzoic Acid, n-Butanol) node_reflux Reflux (4-6 hours) node_reactants->node_reflux node_catalyst Catalyst (Conc. H₂SO₄) node_catalyst->node_reflux node_workup Work-up (Ether, H₂O, NaHCO₃, Brine) node_reflux->node_workup node_drying Drying (Anhydrous MgSO₄) node_workup->node_drying node_purification Purification (Vacuum Distillation) node_drying->node_purification node_product Product (Butyl 4-methylbenzoate) node_purification->node_product

Caption: Workflow for the synthesis of butyl 4-methylbenzoate.

References

Troubleshooting & Optimization

Optimizing temperature and reaction time for butyl p-toluate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl p-toluate. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing butyl p-toluate?

A1: The most common and direct method for synthesizing butyl p-toluate is the Fischer esterification of p-toluic acid with n-butanol, using an acid catalyst.[1][2] This equilibrium reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are p-toluic acid and n-butanol. A strong acid catalyst is also required. Common catalysts include:

  • p-Toluenesulfonic acid (p-TSA)[3]

  • Sulfuric acid (H₂SO₄)[1]

The alcohol, n-butanol, is often used in excess to serve as the solvent as well.[1]

Q3: How can I purify the final product, butyl p-toluate?

A3: Purification of butyl p-toluate typically involves several steps after the reaction is complete. The excess alcohol and the acid catalyst are first removed by extraction with water.[2] Any unreacted p-toluic acid can be removed by washing with an aqueous solution of a weak base, such as sodium bicarbonate.[2] The organic layer is then dried over an anhydrous salt like magnesium sulfate and the solvent is removed by distillation.[4] Final purification of the ester can be achieved by distillation under reduced pressure.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Butyl p-Toluate - Incomplete reaction. - Equilibrium not shifted towards the product. - Loss of product during workup.- Increase reaction time or temperature (see optimization data below). - Use a larger excess of n-butanol or remove water as it forms (e.g., using a Dean-Stark apparatus). - Ensure proper separation of layers during extraction and avoid vigorous shaking that can lead to emulsions.
Presence of Unreacted p-Toluic Acid in Product - Insufficient reaction time or catalyst. - Incomplete removal during workup.- Extend the reaction time or increase the catalyst loading slightly. - Ensure thorough washing with sodium bicarbonate solution. Check the pH of the aqueous layer to confirm it is basic.[2]
Product is Dark in Color - Decomposition of the ester at high temperatures.- Distill the final product under reduced pressure to lower the boiling point and prevent decomposition.[5] - Ensure the reaction temperature is not excessively high.
Formation of an Emulsion During Extraction - Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
Broad Melting Point Range of Recrystallized p-Toluic Acid (if recovered) - Impurities present in the recovered acid. - Rapid heating during melting point determination.- Recrystallize the p-toluic acid again from an appropriate solvent. - Heat the melting point apparatus slowly (2-4°C per minute) near the expected melting point.[6]

Experimental Protocol: Fischer Esterification of p-Toluic Acid

This protocol describes a representative procedure for the synthesis of butyl p-toluate.

Materials:

  • p-Toluic acid

  • n-Butanol

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine p-toluic acid and an excess of n-butanol in a round-bottom flask. A common molar ratio is 1:3 to 1:5 of acid to alcohol.[3]

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-5% v/v).[3]

  • Heat the mixture to reflux and maintain the temperature for the desired reaction time. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic mixture sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the excess n-butanol and extraction solvent by distillation.

  • Purify the resulting crude butyl p-toluate by vacuum distillation.[4][5]

Data on Reaction Conditions

The optimal temperature and reaction time for the synthesis of butyl p-toluate can vary depending on the catalyst and scale of the reaction. The following table summarizes data from related esterification reactions to provide a starting point for optimization.

Ester SynthesizedReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)
tert-Butyl p-toluatep-Toluoyl chloride, tert-butyl alcoholn-ButyllithiumRoom Temperature0.5 - 1579 - 82
Butyl acetateAcetic acid, n-butanolLiquid Lipase455> 90
Butyl benzoateBenzoic acid, 1-butanolp-Toluenesulfonic acid92 - 116Not specifiedNot specified
Dibutyl maleateMaleic acid, n-butanolAmberlyst 131H+85 - 90Not specifiedNot specified

Note: This data is compiled from various sources[4][7][8][9] and should be used as a reference for designing experiments for butyl p-toluate synthesis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of butyl p-toluate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Combine p-Toluic Acid, n-Butanol, and Catalyst reflux Heat to Reflux reactants->reflux 1. Mix wash Wash with Water and NaHCO3 Solution reflux->wash 2. Cool and Transfer dry Dry Organic Layer wash->dry distill Vacuum Distillation dry->distill product Pure Butyl p-Toluate distill->product 3. Isolate

References

Overcoming equilibrium limitations in esterification reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with esterification reactions. The focus is on overcoming the inherent equilibrium limitations of these reactions to improve product yield and reaction efficiency.

Troubleshooting Guide

Issue: My esterification reaction is giving a very low yield. What are the common causes and how can I fix it?

A low yield in an esterification reaction is most often due to the reaction reaching its chemical equilibrium before the limiting reactant is fully consumed.[1][2] Esterification is a reversible process where the product (ester) can be hydrolyzed back to the reactants (carboxylic acid and alcohol) by the water that is also produced.[3][4][5]

To troubleshoot, consider the following factors:

  • Water Removal: Is the water byproduct being effectively removed from the reaction mixture? Its presence shifts the equilibrium back towards the starting materials, limiting the yield.[2]

  • Reactant Stoichiometry: Are you using a 1:1 molar ratio of reactants? The equilibrium may not favor the products under these conditions.

  • Catalyst Activity: Is the catalyst concentration sufficient and is the catalyst active? While catalysts do not change the equilibrium position, they accelerate the rate at which equilibrium is reached; an inefficient catalyst can make the reaction impractically slow.[6][7]

  • Reaction Time and Temperature: Has the reaction been allowed to run long enough to reach equilibrium? Is the temperature high enough to ensure a reasonable reaction rate but not so high that it causes reactant or product degradation?[2][8]

The following diagram outlines a logical workflow for diagnosing and resolving low ester yields.

Low_Yield_Troubleshooting Start Start: Low Ester Yield Check_H2O Is water being actively removed? Start->Check_H2O Implement_H2O_Removal Implement a water removal technique: - Dean-Stark Trap - Molecular Sieves - Reactive Distillation Check_H2O->Implement_H2O_Removal No Check_Stoichiometry Are you using an excess of one reactant? Check_H2O->Check_Stoichiometry Yes Implement_H2O_Removal->Check_Stoichiometry Use_Excess_Reactant Use a large excess (3-10 fold) of the cheaper reactant (usually the alcohol). Check_Stoichiometry->Use_Excess_Reactant No Check_Catalyst Is the acid catalyst effective and sufficient? Check_Stoichiometry->Check_Catalyst Yes Use_Excess_Reactant->Check_Catalyst Optimize_Catalyst Increase catalyst loading or switch to a stronger/more effective catalyst (e.g., H₂SO₄, p-TsOH). Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction time and temperature optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Increase reaction time and/or temperature. Monitor reaction progress via TLC/GC. Check_Conditions->Optimize_Conditions No End Problem Solved: Improved Yield Check_Conditions->End Yes Optimize_Conditions->End Reactive_Distillation Column Rectifying Section Reactive Zone (Catalyst Packing) Stripping Section Condenser Condenser Column:f0->Condenser Reboiler Reboiler Column:f2->Reboiler Feed_Acid Carboxylic Acid Feed Feed_Acid->Column:f1 Feed_Alcohol Alcohol Feed Feed_Alcohol->Column:f1 Distillate Distillate (e.g., Water + Azeotrope) Condenser->Distillate Bottoms Bottoms Product (High-purity Ester) Reboiler->Bottoms Dean_Stark_Workflow A 1. Assemble Flask, Dean-Stark, Condenser B 2. Add Reactants, Solvent (Toluene), & Catalyst A->B C 3. Heat to Reflux B->C D 4. Collect Water in Trap C->D E 5. Monitor Reaction (TLC / H₂O volume) D->E F 6. Cool to RT & Transfer to Separatory Funnel E->F Reaction Complete G 7. Wash with H₂O, NaHCO₃, Brine F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify Ester (Distillation) H->I

References

Technical Support Center: Synthesis of Butyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butyl 4-methylbenzoate. The focus is on the critical step of removing the water by-product to ensure high reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water during the synthesis of butyl 4-methylbenzoate?

A1: The synthesis of butyl 4-methylbenzoate from 4-methylbenzoic acid and butanol is typically achieved through Fischer esterification. This is a reversible equilibrium reaction.[1][2] Water is a by-product of this reaction. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants (hydrolysis of the ester), thereby reducing the yield of the desired butyl 4-methylbenzoate.[1][3] Continuous removal of water drives the reaction to completion, maximizing the product yield.[4]

Q2: What are the primary methods for removing the water by-product in this synthesis?

A2: There are three main strategies to mitigate the effects of water and drive the esterification forward:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This is a common and effective method where the reaction is conducted in a solvent that forms an azeotrope with water, such as toluene or hexane.[1] The water-azeotrope boils and is collected in the Dean-Stark trap, physically removing it from the reaction mixture.[5]

  • Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, butanol), can shift the equilibrium towards the product side.[1][2][6] A four-fold molar excess of the alcohol can lead to yields of approximately 95%.[6]

  • Employing Dehydrating Agents: Chemical desiccants can be added to the reaction mixture to absorb the water as it is formed. Common examples include concentrated sulfuric acid (which also serves as the catalyst) or molecular sieves.[1][2]

Q3: Can I use concentrated sulfuric acid as both a catalyst and a dehydrating agent?

A3: Yes, concentrated sulfuric acid is hygroscopic and can act as a dehydrating agent in addition to its primary role as a catalyst.[7] When using an excess of the alcohol reactant, the combination of the excess alcohol and the dehydrating nature of sulfuric acid can be sufficient to achieve high conversion without the need for additional water scavenging methods.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Butyl 4-Methylbenzoate Incomplete reaction due to the presence of water.- Ensure your Dean-Stark apparatus is set up correctly and is efficiently removing water. - Consider increasing the molar excess of butanol. - Add a freshly activated dehydrating agent like 3Å or 4Å molecular sieves to the reaction flask.
Insufficient catalysis.- Check the concentration and amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
Reaction has not reached completion.- Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Water is Not Separating in the Dean-Stark Trap The chosen azeotropic solvent is not forming an effective azeotrope with water at the reaction temperature.- Ensure you are using a suitable solvent like toluene or benzene. - Check that the reaction is at a sufficient temperature to allow the azeotrope to distill.
The alcohol (butanol) and water are co-distilling and miscible in the trap.- While less common with butanol than with lower alcohols like ethanol, ensure the temperature is not excessively high, causing significant butanol distillation. The use of an appropriate azeotropic solvent should mitigate this.
Reaction Stalls (No More Water Collecting) The reaction has reached equilibrium.- If the theoretical amount of water has not been collected, consider adding more catalyst.
The dehydrating agent is saturated.- If using molecular sieves, they may have absorbed their maximum capacity of water. Adding a fresh batch may restart the reaction.
Product is Contaminated with Unreacted Carboxylic Acid Incomplete reaction.- Drive the reaction further to completion using one of the methods for water removal.
Inefficient work-up.- During the work-up, ensure you are thoroughly washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted 4-methylbenzoic acid.[8]

Quantitative Data Presentation

The choice of water removal method significantly impacts the final yield of the ester. Below is a summary of expected yields based on different approaches.

Water Removal MethodTypical Reagents & ConditionsExpected YieldComplexity & Considerations
Dean-Stark Apparatus 4-methylbenzoic acid, butanol (1.2-1.5 eq.), p-toluenesulfonic acid (cat.), toluene, reflux>95%Requires specialized glassware. The rate of water collection provides a visual indication of reaction progress.
Excess Alcohol 4-methylbenzoic acid, butanol (4-10 eq.), sulfuric acid (cat.), reflux~95%[6]Simpler setup. Requires removal of a large amount of excess alcohol during purification.
Molecular Sieves 4-methylbenzoic acid, butanol (1.2-1.5 eq.), sulfuric acid (cat.), reflux, 3Å or 4Å molecular sieves>90%Simple to implement. Sieves must be activated (dried) before use. Can sometimes complicate stirring.
No Active Water Removal 4-methylbenzoic acid, butanol (1 eq.), sulfuric acid (cat.), reflux~67%[6]Not recommended for high-yield synthesis due to equilibrium limitations.

Experimental Protocols

Protocol 1: Synthesis of Butyl 4-Methylbenzoate using a Dean-Stark Apparatus

This protocol is the most efficient for ensuring a high yield by continuously removing the water by-product.

Materials:

  • 4-methylbenzoic acid

  • n-butanol

  • p-toluenesulfonic acid monohydrate

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-methylbenzoic acid (e.g., 13.6 g, 0.1 mol), n-butanol (e.g., 11.1 g, 0.15 mol, 1.5 eq.), p-toluenesulfonic acid monohydrate (e.g., 0.5 g), and toluene (100 mL).

  • Azeotropic Reflux: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap.

  • Monitoring the Reaction: Continue refluxing until the theoretical amount of water (1.8 mL for 0.1 mol of reaction) has been collected in the trap and the water level ceases to rise.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to remove unreacted acid and catalyst), 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the toluene solvent using a rotary evaporator. The remaining liquid is the crude butyl 4-methylbenzoate. Purify further by vacuum distillation if necessary.

Protocol 2: Synthesis of Butyl 4-Methylbenzoate using Excess Alcohol

This protocol is simpler in terms of glassware but requires more effort in the purification stage.

Materials:

  • 4-methylbenzoic acid

  • n-butanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methylbenzoic acid (e.g., 6.8 g, 0.05 mol) in n-butanol (e.g., 29.6 g, 0.4 mol, 8 eq.).

  • Catalysis and Reflux: Carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture. Add a boiling chip and heat the mixture to reflux for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the product with diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash them sequentially with 50 mL of 5% sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the diethyl ether and excess butanol using a rotary evaporator (may require gentle heating). The residue is the crude product.

Visualizations

Fischer_Esterification_Equilibrium cluster_removal Driving the Reaction Forward Reactants 4-Methylbenzoic Acid + Butanol Equilibrium Reactants->Equilibrium Products Butyl 4-Methylbenzoate + Water Products->Equilibrium Hydrolysis Remove Water Remove Water (Dean-Stark, etc.) Products->Remove Water Equilibrium->Products Esterification

Caption: The reversible nature of Fischer esterification.

Dean_Stark_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine Reactants: 4-Methylbenzoic Acid, Butanol, Catalyst, Toluene B 2. Heat to Reflux A->B C 3. Azeotrope Distills into Dean-Stark Trap B->C D 4. Water Separates and is Collected C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Wash with NaHCO3 (aq) and Brine E->F G 7. Dry Organic Layer (e.g., MgSO4) F->G H 8. Evaporate Solvent G->H I 9. Isolate Product: Butyl 4-Methylbenzoate H->I

Caption: Experimental workflow using a Dean-Stark apparatus.

References

Troubleshooting low purity in crude butyl p-toluate product

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for butyl p-toluate synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low purity in their crude butyl p-toluate product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude butyl p-toluate synthesized via Fischer esterification?

The most common impurities are unreacted starting materials and the by-product of the reaction. These include:

  • p-Toluic Acid: The unreacted carboxylic acid is a primary impurity.

  • Butanol: Excess or unreacted alcohol will be present in the crude product.

  • Water: As a byproduct of the esterification reaction, its presence can limit the reaction's completion due to the reversible nature of Fischer esterification.[1][2][3][4]

  • Sulfuric Acid: If used as a catalyst, it needs to be neutralized and removed.[5]

Q2: My crude butyl p-toluate has a low purity. What is the first step I should take?

The first and most critical step is to remove the acidic impurities, which are typically unreacted p-toluic acid and the acid catalyst (e.g., sulfuric acid). This is achieved by washing the crude product with an aqueous basic solution.

Q3: Which basic solution should I use for the wash, and how does it work?

A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[6] The bicarbonate reacts with the acidic impurities to form their corresponding sodium salts, which are soluble in the aqueous layer and can be easily separated from the organic layer containing your ester.

  • Reaction with p-Toluic Acid: CH₃C₆H₄COOH + NaHCO₃ → CH₃C₆H₄COONa + H₂O + CO₂

  • Reaction with Sulfuric Acid: H₂SO₄ + 2NaHCO₃ → Na₂SO₄ + 2H₂O + 2CO₂

Q4: I still have impurities after the basic wash. What should I do next?

After the removal of acidic impurities, the next step is to remove any remaining water and unreacted butanol. This is typically done through a series of washes and a drying step, followed by distillation for final purification.

  • Water Wash: Washing with water can help remove any remaining water-soluble impurities.

  • Brine Wash: A wash with a saturated sodium chloride (brine) solution helps to remove the majority of the dissolved water from the organic layer.

  • Drying: The use of an anhydrous salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), will remove residual water from the organic phase.

  • Distillation: Fractional distillation is a highly effective method to separate the butyl p-toluate from any remaining butanol and other volatile impurities based on their boiling point differences.[7]

Troubleshooting Guide for Low Purity

This guide will help you diagnose and resolve common issues leading to low purity in your crude butyl p-toluate.

Problem: Significant amount of unreacted p-toluic acid in the crude product.
Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Increase the reaction time or temperature to drive the equilibrium towards the product. Consider using a Dean-Stark apparatus to remove water as it forms.[1][2][3]Higher conversion of p-toluic acid to the ester, leading to a purer crude product.
Insufficient Catalyst Ensure the correct catalytic amount of strong acid (e.g., sulfuric acid) is used.The reaction rate will increase, leading to a more complete reaction within the given timeframe.
Ineffective Work-up Perform multiple washes with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is basic.Complete removal of acidic impurities from the organic layer.
Problem: Presence of a significant amount of butanol in the final product.
Potential Cause Recommended Solution Expected Outcome
Large Excess of Butanol Used While an excess of alcohol is needed to drive the reaction, an excessive amount can be difficult to remove. Use a moderate excess (e.g., 2-3 equivalents).Easier removal of the unreacted alcohol during the work-up and purification steps.
Inefficient Purification Perform fractional distillation carefully, monitoring the temperature to separate the lower-boiling butanol from the higher-boiling butyl p-toluate.A pure fraction of butyl p-toluate will be collected, free from butanol.

Experimental Protocols

Standard Protocol for the Purification of Crude Butyl p-Toluates
  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.

  • Sodium Bicarbonate Wash: Add a saturated solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Continue washing until no more gas evolves. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining salts and water-soluble impurities. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer. Drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent like magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: If a solvent was used in the reaction, remove it using a rotary evaporator.

  • Distillation: Purify the resulting oil by fractional distillation under reduced pressure to obtain pure butyl p-toluate.

Visualizations

Fischer Esterification Reaction Pathway

Fischer_Esterification cluster_reactants Reactants cluster_products Products p-Toluic Acid p-Toluic Acid Protonated Carbonyl Protonated Carbonyl p-Toluic Acid->Protonated Carbonyl + H+ Butanol Butanol Acid Catalyst (H+) Acid Catalyst (H+) Protonated Carbonyl->p-Toluic Acid - H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Butanol Tetrahedral Intermediate->Protonated Carbonyl - Butanol Butyl p-Toluate Butyl p-Toluate Tetrahedral Intermediate->Butyl p-Toluate - H3O+ Butyl p-Toluate->Tetrahedral Intermediate + H3O+ Water Water

Caption: The reversible reaction pathway for the Fischer esterification of p-toluic acid with butanol.

Troubleshooting Workflow for Low Purity Butyl p-Toluate

Troubleshooting_Workflow Crude Butyl p-Toluate (Low Purity) Crude Butyl p-Toluate (Low Purity) Wash with NaHCO3 soln Wash with NaHCO3 soln Crude Butyl p-Toluate (Low Purity)->Wash with NaHCO3 soln Check for Acidic Impurities (e.g., TLC, pH) Check for Acidic Impurities (e.g., TLC, pH) Wash with NaHCO3 soln->Check for Acidic Impurities (e.g., TLC, pH) Check for Acidic Impurities (e.g., TLC, pH)->Wash with NaHCO3 soln Acidic Impurities Present Wash with Water and Brine Wash with Water and Brine Check for Acidic Impurities (e.g., TLC, pH)->Wash with Water and Brine No Acidic Impurities Dry with Anhydrous Salt Dry with Anhydrous Salt Wash with Water and Brine->Dry with Anhydrous Salt Fractional Distillation Fractional Distillation Dry with Anhydrous Salt->Fractional Distillation Pure Butyl p-Toluate Pure Butyl p-Toluate Fractional Distillation->Pure Butyl p-Toluate

References

Technical Support Center: Minimizing By-product Formation in the Synthesis of Aromatic Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of aromatic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions. Here you will find detailed guides, frequently asked questions (FAQs), experimental protocols, and data to help you minimize the formation of unwanted by-products and maximize the yield and purity of your desired aromatic esters.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of aromatic esters using various methods.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The primary by-product is water, and its presence can lead to a reversible reaction, lowering the yield of the desired ester.[1][2][3][4]

Q1: My Fischer-Speier esterification is giving a low yield of the aromatic ester. What are the likely causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction, where the water produced can hydrolyze the ester back to the starting materials.[1][2][3] To drive the reaction towards the product, you can:

  • Use an excess of one reactant: Typically, the alcohol is used in large excess to shift the equilibrium.[3] Using a 10-fold excess of alcohol can significantly increase the ester yield.[3]

  • Remove water: This is a critical step. You can use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using a non-polar solvent like toluene.[1] Alternatively, drying agents like molecular sieves can be added to the reaction mixture.[1]

  • Increase reaction time and/or temperature: Ensure the reaction is heated under reflux for a sufficient period (typically 1-10 hours at 60-110 °C) to reach equilibrium.[1]

Q2: I am observing the formation of an ether by-product in my Fischer esterification. How can I prevent this?

A2: Ether formation can occur, especially with primary alcohols, at higher temperatures. To minimize this side reaction:

  • Optimize the reaction temperature: Avoid excessively high temperatures. The ideal temperature range is typically between 60-110 °C.[1]

  • Choose an appropriate acid catalyst: While strong acids like sulfuric acid are common, weaker acids like p-toluenesulfonic acid (p-TSA) can sometimes provide better selectivity and reduce side reactions.[1]

Q3: How do I effectively remove the unreacted carboxylic acid and alcohol after the reaction?

A3: A standard work-up procedure involves:

  • Cooling the reaction mixture.

  • Diluting with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.

  • Washing with water and then brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Removing the solvent under reduced pressure.

  • Purifying the crude product by distillation or recrystallization.

Steglich Esterification

Steglich esterification is a mild method that uses a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).[5][6][7] A common by-product is the formation of an N-acylurea, which can be difficult to remove.[7]

Q1: I have a significant amount of a white precipitate in my Steglich esterification that is not my product. What is it and how can I minimize its formation?

A1: The white precipitate is likely dicyclohexylurea (DCU), the by-product of the DCC coupling agent. While its formation is inherent to the reaction, a more problematic by-product is the N-acylurea, which arises from an intramolecular rearrangement of the O-acylisourea intermediate. This rearrangement is more likely to occur if the reaction is slow.[5][7] To minimize N-acylurea formation:

  • Use a catalytic amount of DMAP: DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of N-acylurea.[5][6][7]

  • Control the reaction temperature: Running the reaction at a chilled temperature (e.g., 0 °C) can help to avoid the rearrangement to the unreactive N-acylurea.[5]

Q2: How can I effectively remove the dicyclohexylurea (DCU) by-product?

A2: DCU is generally insoluble in many organic solvents and can be removed by filtration.[6] However, trace amounts can be difficult to remove. Here are some tips:

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the bulk of the DCU.

  • Solvent selection for precipitation: You may be able to precipitate the remaining DCU from a cold solvent like ethyl acetate, diethyl ether, or toluene.[8]

  • Column chromatography: If traces of DCU remain, purification by silica gel column chromatography is typically effective.[8]

  • Use a water-soluble carbodiimide: To avoid issues with DCU removal altogether, consider using a water-soluble coupling agent like EDC. The corresponding urea by-product is water-soluble and can be easily removed during an aqueous work-up.[8]

Q3: My Steglich esterification is not going to completion, even with extended reaction times. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Steric hindrance: If either the carboxylic acid or the alcohol is sterically hindered, the reaction can be slow. Increasing the amount of DMAP or switching to a more potent coupling agent might help.

  • Deactivated starting materials: Ensure your starting materials are pure and dry. Moisture can hydrolyze the carbodiimide and the activated intermediate.

  • Insufficient coupling agent: Use a slight excess (e.g., 1.1 equivalents) of the carbodiimide to ensure complete activation of the carboxylic acid.

Schotten-Baumann Reaction

The Schotten-Baumann reaction typically involves the acylation of an alcohol or phenol with an acid chloride in the presence of a base.[9][10][11][12] A key challenge is to prevent the hydrolysis of the reactive acid chloride.

Q1: My Schotten-Baumann reaction is giving a low yield, and I suspect the acid chloride is hydrolyzing. How can I prevent this?

A1: Hydrolysis of the acid chloride is a common side reaction. To minimize it:

  • Use a two-phase solvent system: The reaction is often carried out in a biphasic system, with the starting materials and product in an organic solvent (like dichloromethane or diethyl ether) and the base in an aqueous phase. This setup helps to protect the acid chloride from excessive contact with water.[10][11]

  • Slow addition of the acid chloride: Add the acid chloride slowly to the reaction mixture to control the exothermic reaction and minimize its decomposition.

  • Vigorous stirring: Ensure efficient mixing of the two phases to promote the reaction between the alcohol and the acid chloride over the hydrolysis of the acid chloride.

Q2: What are other potential by-products in a Schotten-Baumann reaction, and how can I avoid them?

A2: Besides hydrolysis of the acid chloride, other potential side reactions include the formation of diacyl amides and ureas, especially when working with amines.[9] When synthesizing esters, the primary concern is the hydrolysis of the acyl chloride. Using an appropriate base is also crucial. While sodium hydroxide is common, pyridine can also be used and sometimes acts as a superior acylating agent.[8][12][13]

Q3: What is the best way to purify the aromatic ester from a Schotten-Baumann reaction?

A3: A typical purification procedure involves:

  • Separating the organic layer from the aqueous layer.

  • Washing the organic layer with a dilute acid solution (e.g., dilute HCl) to remove any remaining base.

  • Washing with water and then brine.

  • Drying the organic layer over an anhydrous drying agent.

  • Removing the solvent under reduced pressure.

  • Purifying the crude product by recrystallization or column chromatography.[9]

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol, often catalyzed by an acid or a base.[7][14] The reaction is an equilibrium process, so strategies are needed to drive it to completion.[7]

Q1: My transesterification reaction is not reaching completion. How can I improve the yield of my desired aromatic ester?

A1: To shift the equilibrium towards the product in a transesterification reaction, you can:

  • Use a large excess of the reactant alcohol: This is the most common method to drive the reaction forward. The excess alcohol can often serve as the solvent as well.[7]

  • Remove the by-product alcohol: If the by-product alcohol has a lower boiling point than the other components, it can be removed by distillation to drive the reaction to completion.[14]

Q2: I am trying to perform a transesterification with a phenol, but the reaction is very slow. What can I do?

A2: Phenols are less nucleophilic than aliphatic alcohols, which can make transesterification more challenging. To improve the reaction rate:

  • Use a suitable catalyst: While common acid and base catalysts can be used, specific catalysts might be more effective. For example, some studies have shown that potassium carbonate can be an effective catalyst for the transesterification of aryl esters with phenols.[15]

  • Increase the reaction temperature: Higher temperatures can help to increase the reaction rate, but be mindful of potential side reactions or degradation of your starting materials.

Q3: What are the common side reactions in transesterification?

A3: The main challenge in transesterification is controlling the equilibrium. Side reactions are less common compared to other esterification methods, but can include:

  • Hydrolysis: If water is present, the ester can be hydrolyzed back to the carboxylic acid. Ensure that all reactants and solvents are dry.

  • Multiple transesterifications: If the starting materials or products have multiple ester or alcohol functional groups, a mixture of products can be formed. Careful control of stoichiometry and reaction conditions is necessary.

Data Presentation

The following tables summarize typical yields and by-product formation for different aromatic ester synthesis methods. Note that yields and by-product levels are highly dependent on the specific substrates and reaction conditions.

Table 1: Fischer-Speier Esterification - Synthesis of Methyl Benzoate

Molar Ratio (Methanol:Benzoic Acid)CatalystTemperature (°C)Reaction Time (h)Ester Yield (%)Reference
1:1H₂SO₄Reflux6~67[15]
10:1H₂SO₄Reflux6~95[15]
100:1H₂SO₄Reflux6~99[3]

Table 2: Steglich Esterification - By-product Formation

Carboxylic AcidAlcoholCoupling AgentDMAP (mol%)Main By-productBy-product FormationReference
Aromatic AcidPrimary AlcoholDCC0N-AcylureaSignificant[7]
Aromatic AcidPrimary AlcoholDCC5-10N-AcylureaSuppressed[7]
Aromatic AcidAryl AlcoholDIC5-10N-AcylureaGreater formation[6]

Table 3: Enzymatic Synthesis of Aromatic Esters

EsterEnzymeReaction SystemConversion/Yield (%)Reference
Cinnamyl ButyrateLipase B from Candida antarcticaSolvent-free, vacuum94.3[16]
Arbutin Aromatic EstersImmobilized Lipase from Penicillium expansumCo-solvent system>97[17]
Benzyl AcetateLipase B from Candida antarcticaTransesterification97.3

Experimental Protocols

Protocol 1: Synthesis of Ethyl Salicylate via Fischer-Speier Esterification

This protocol is adapted from a literature procedure for the synthesis of ethyl salicylate.[18]

Materials:

  • Salicylic acid (12.6 g)

  • Ethanol (6.3 g)

  • p-Toluenesulfonic acid (catalyst, 4.8 g)

  • Saturated sodium carbonate solution

  • Distilled water

  • Anhydrous magnesium sulfate

  • Activated carbon

  • Ethyl acetate

Procedure:

  • To a reaction flask, add salicylic acid, ethanol, and p-toluenesulfonic acid.

  • Pressurize and stir the mixture, then heat to 80-90°C for 3-4 hours.

  • Cool the reaction to room temperature.

  • Place the reaction flask in a microwave synthesis reactor and set the microwave conditions under condensing reflux.

  • After the reaction is complete, change the reflux setup to a distillation setup and evaporate the excess ethanol.

  • Cool the remaining mixture and transfer it to a separatory funnel.

  • Wash the mixture with water, then neutralize with a saturated sodium carbonate solution. Wash with distilled water until the solution is neutral.

  • Perform a distillation and extract the distillate with ethyl acetate.

  • Separate the lower organic phase and wash the upper layer with water and brine.

  • Treat the resulting organic phase with anhydrous magnesium sulfate and activated carbon.

  • Filter the mixture and collect the filtrate.

  • Remove the solvent under reduced pressure to obtain the ethyl salicylate product. The expected yield is around 89%.[18]

Protocol 2: General Procedure for Steglich Esterification

This is a general protocol that can be adapted for various aromatic acids and alcohols.

Materials:

  • Aromatic carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • DCC or EDC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (anhydrous)

  • Dilute HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aromatic carboxylic acid, alcohol, and DMAP in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the DCC or EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, filter off the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Diagram 1: General Workflow for Minimizing By-products in Aromatic Ester Synthesis```dot

G cluster_fischer Fischer-Speier Troubleshooting cluster_steglich Steglich Troubleshooting cluster_schotten Schotten-Baumann Troubleshooting cluster_transester Transesterification Troubleshooting start Start: Esterification Reaction Setup reaction_choice Choose Esterification Method start->reaction_choice fischer Fischer-Speier reaction_choice->fischer Acid & Alcohol steglich Steglich reaction_choice->steglich Acid, Alcohol, DCC/EDC, DMAP schotten Schotten-Baumann reaction_choice->schotten Acid Chloride & Alcohol transester Transesterification reaction_choice->transester Ester & Alcohol fischer_byproduct By-product: Water (leads to reverse reaction) fischer->fischer_byproduct steglich_byproduct By-product: N-acylurea steglich->steglich_byproduct schotten_byproduct By-product: Acid Chloride Hydrolysis schotten->schotten_byproduct transester_byproduct Issue: Incomplete Reaction (Equilibrium) transester->transester_byproduct fischer_solution Solution: - Use excess alcohol - Remove water (Dean-Stark) - Use drying agent fischer_byproduct->fischer_solution purification Purification: Work-up & Chromatography/ Recrystallization/Distillation fischer_solution->purification steglich_solution Solution: - Use catalytic DMAP - Control temperature (0°C) steglich_byproduct->steglich_solution steglich_solution->purification schotten_solution Solution: - Two-phase system - Slow addition of acid chloride - Vigorous stirring schotten_byproduct->schotten_solution schotten_solution->purification transester_solution Solution: - Use excess alcohol - Remove by-product alcohol transester_byproduct->transester_solution transester_solution->purification end End: Pure Aromatic Ester purification->end

Caption: Role of DMAP in minimizing N-acylurea formation in Steglich esterification.

References

Technical Support Center: Efficient Esterification of 4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst for the efficient esterification of 4-methylbenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 4-methylbenzoic acid in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yield in Fischer esterification is a common problem, primarily due to the reversible nature of the reaction.[1][2] Here are the likely causes and corresponding solutions:

  • Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[3][4] To shift the equilibrium towards the product side (Le Chatelier's Principle), you can:

    • Use an excess of one reactant: Typically, the alcohol (e.g., methanol) is used in large excess as it is often also the solvent.[2][3]

    • Remove water: As water is a product, its removal will drive the reaction forward.[3][4] This can be achieved by:

      • Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[3]

      • Adding a drying agent to the reaction mixture.[3]

  • Insufficient Catalyst Activity: The catalyst may not be active enough or may have deactivated.

    • Increase catalyst loading: Ensure you are using an adequate amount of catalyst. For instance, with sulfuric acid, a catalytic amount is typically sufficient.[5]

    • Check catalyst quality: If using a solid catalyst, ensure it has been properly activated and stored. Some solid acids can absorb moisture from the air, reducing their activity.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Ensure the reaction is being conducted at the optimal temperature for the chosen catalyst. For many traditional methods, this involves refluxing the alcohol.[6]

  • Product Loss During Workup: Significant product can be lost during the extraction and purification steps.[7]

    • Ensure proper phase separation during extraction.

    • Minimize the number of transfer steps.[1]

    • Be cautious during washing steps, as some product may be soluble in the wash solutions.[7]

Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?

A2: Slow reaction rates can be addressed by:

  • Increasing the Temperature: Generally, higher temperatures lead to faster reaction rates.[8] However, be mindful of the boiling points of your reactants and potential side reactions at elevated temperatures.

  • Choosing a More Active Catalyst: Different catalysts have varying levels of activity. For instance, homogeneous catalysts like sulfuric acid are often more active than some heterogeneous catalysts.[9]

  • Ensuring Efficient Mixing: In heterogeneous catalysis, good agitation is crucial to ensure proper contact between the reactants and the catalyst surface.

Q3: I am observing the formation of side products. What are they and how can I minimize them?

A3: A potential side reaction in acid-catalyzed esterification, especially at higher temperatures, is the formation of ethers from the alcohol.[10] To minimize this:

  • Control the reaction temperature: Avoid excessively high temperatures.

  • Choose a milder catalyst: Some Lewis acid catalysts might be less prone to promoting ether formation compared to strong Brønsted acids.[10]

Q4: How do I effectively remove the catalyst after the reaction?

A4: Catalyst removal depends on its nature:

  • Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are typically removed by neutralizing the reaction mixture with a base (e.g., sodium bicarbonate solution) during the aqueous workup.[6]

  • Heterogeneous Catalysts (e.g., Zeolites, Amberlyst-15, Metal Oxides): These solid catalysts can be easily removed by simple filtration after the reaction is complete.[11][12] This is a significant advantage as it simplifies purification and allows for catalyst recycling.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used for the esterification of 4-methylbenzoic acid?

A1: A variety of catalysts can be employed, broadly categorized as:

  • Homogeneous Brønsted Acids: These are the traditional catalysts and include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[11][13] They are highly active but can be corrosive and require neutralization during workup.[11]

  • Heterogeneous Solid Acids: These offer advantages in terms of easy separation and reusability.[11][12] Examples include:

    • Zeolites: Microporous aluminosilicates with strong acidic sites.[11][14]

    • Sulfonated Resins: Such as Amberlyst-15, which is a macroreticular polystyrene-based resin with sulfonic acid groups.[15]

    • Metal Oxides: Such as sulfated zirconia (SO₄²⁻/ZrO₂) and mixed metal oxides like Zr/Ti.[9][12][16]

  • Lewis Acids: Compounds like scandium(III) triflate can also catalyze the reaction.[13]

  • Ionic Liquids: Brønsted-acidic ionic liquids are a newer class of catalysts that can act as both the catalyst and the solvent, offering potential for easy product separation.[17][18]

  • Enzymes: Lipases can be used for enzymatic esterification, which proceeds under mild conditions.[19]

Q2: How do I choose the best catalyst for my specific application?

A2: The choice of catalyst depends on several factors:

  • Scale of the reaction: For large-scale industrial processes, heterogeneous catalysts are often preferred due to ease of separation and potential for continuous flow processes.

  • Sensitivity of the substrate: If your molecule contains acid-sensitive functional groups, a milder catalyst or enzymatic approach might be necessary.[10]

  • Desired purity of the product: Heterogeneous catalysts can lead to simpler purification procedures.

  • Environmental considerations: Solid acids and enzymatic catalysts are generally considered more environmentally friendly than traditional mineral acids.[11]

  • Cost: While traditional acids are inexpensive, the reusability of solid catalysts can make them cost-effective in the long run.

Q3: Can I reuse a heterogeneous catalyst?

A3: Yes, one of the primary advantages of heterogeneous catalysts is their reusability.[12] After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent to remove any adsorbed materials, dried, and then used in subsequent reactions.[12] Some studies have shown that catalysts like Zr/Ti solid acids can be reused with minimal loss of activity.[12]

Q4: What is the role of the acid catalyst in the Fischer esterification mechanism?

A4: The acid catalyst plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4][20]

Catalyst Performance Data

The following tables summarize quantitative data for various catalysts used in the esterification of benzoic acid and its derivatives, providing a basis for comparison.

Table 1: Homogeneous Catalyst Performance

CatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄MethanolReflux1~97[9]
H₂SO₄Ethanol130 (Microwave)0.25High[21]
p-Toluenesulfonic Acid1-Butanol92.2 - 116.4--[22]

Table 2: Heterogeneous Catalyst Performance

CatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Reference
Zr/Ti Solid AcidMethanol12024~84[12]
SO₄²⁻/ZrO₂Methanol~157-Varies[16]
Zeolite HYn-Butanol--Slow reaction[14]
Amberlyst-15MethanolRoom Temp-Excellent (for aliphatic acids)[15]

Table 3: Ionic Liquid Catalyst Performance

CatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Reference
[PSPy][HSO₄]Ethanol--High[17]
Benzothiazolium-basedn-Butanol1108~94[23]

Experimental Protocols

Protocol 1: General Procedure for Esterification using a Homogeneous Acid Catalyst (e.g., H₂SO₄)

  • To a round-bottom flask, add 4-methylbenzoic acid and an excess of the desired alcohol (e.g., methanol, typically 5-10 equivalents or as the solvent).[6]

  • Cool the mixture in an ice bath.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Add a boiling chip and fit the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for the desired reaction time (monitor by TLC or GC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute with an organic solvent (e.g., diethyl ether or dichloromethane) and wash with water.

  • Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution).

  • Wash with brine, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: General Procedure for Esterification using a Heterogeneous Solid Acid Catalyst (e.g., Zr/Ti Solid Acid)

  • In a round-bottom flask, combine 4-methylbenzoic acid, the alcohol (e.g., methanol), and the solid acid catalyst (e.g., 10 wt% of the carboxylic acid).[12]

  • Fit the flask with a reflux condenser and stir the mixture vigorously.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for the required time (e.g., 24 hours).[12]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Remove the excess alcohol from the filtrate by rotary evaporation.

  • The resulting crude product can be purified further if needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: 4-Methylbenzoic Acid + Alcohol catalyst Add Catalyst reactants->catalyst reflux Heat to Reflux with Stirring catalyst->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to RT monitor->cool Reaction Complete separate Catalyst Separation (Filtration or Extraction) cool->separate purify Purification (Distillation/Chromatography) separate->purify product Pure Ester purify->product

Caption: General experimental workflow for the esterification of 4-methylbenzoic acid.

catalyst_selection cluster_criteria Key Considerations cluster_catalysts Catalyst Types start Catalyst Selection for Esterification scale Reaction Scale start->scale sensitivity Substrate Sensitivity start->sensitivity environment Environmental Impact start->environment cost Cost & Reusability start->cost homogeneous Homogeneous Acids (H₂SO₄, p-TsOH) scale->homogeneous Lab Scale heterogeneous Heterogeneous Solid Acids (Zeolites, Resins, Oxides) scale->heterogeneous Industrial Scale sensitivity->heterogeneous Moderate Sensitivity enzymes Enzymes (Lipases) sensitivity->enzymes High Sensitivity environment->heterogeneous Greener Process environment->enzymes Biocatalysis cost->homogeneous Low Initial Cost cost->heterogeneous Reusable ionic_liquids Ionic Liquids

Caption: Decision-making flowchart for selecting a suitable catalyst.

References

Technical Support Center: Purification of Liquid Ester Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of liquid ester compounds. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude liquid esters after synthesis?

A1: The most common impurities are typically the unreacted starting materials, which include the corresponding carboxylic acid and alcohol.[1][2] Other potential impurities include water (a byproduct of esterification), the acid catalyst (e.g., sulfuric acid), and side products from other reactions.[3][4]

Q2: Why is the yield of my purified ester consistently low?

A2: Low yields in ester purification can stem from several factors. The esterification reaction itself is often a reversible equilibrium, which can limit the initial amount of product formed.[5][6] Losses can also occur during the purification process itself, such as incomplete extraction, product adhering to glassware, or decomposition during distillation.[4][6] To improve yields, you can use an excess of one reactant or remove water as it forms to drive the equilibrium toward the product side.[5]

Q3: How can I effectively remove water from my liquid ester?

A3: Water can be removed by several methods. A common approach is to wash the ester with a saturated sodium chloride solution (brine) to draw out the majority of the water. Following this, an anhydrous drying agent like magnesium sulfate or sodium sulfate is used to remove residual water.[3][7] For esters with boiling points well above 100°C, azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus is an effective method for water removal.[8][9]

Q4: What is the purpose of washing the crude ester with a sodium bicarbonate or sodium carbonate solution?

A4: Washing with a mild base like sodium bicarbonate or sodium carbonate is crucial for neutralizing and removing any remaining acidic impurities.[3] This includes the unreacted carboxylic acid and any acid catalyst (e.g., sulfuric acid) used in the esterification reaction.[1][3] The reaction of the base with the acid forms a salt that is soluble in the aqueous layer and can thus be easily separated from the organic ester layer.[2] You will often observe the formation of carbon dioxide gas (bubbling) during this washing step, which ceases once all the acid has been neutralized.[3]

Q5: How do I choose the most suitable purification method for my liquid ester?

A5: The choice of purification method depends on the properties of your ester and the nature of the impurities.

  • Liquid-Liquid Extraction: This is a good first step to remove water-soluble impurities like acids, catalysts, and excess small-chain alcohols.[8]

  • Distillation (Simple or Fractional): This method is ideal for thermally stable esters that are volatile. It separates compounds based on differences in their boiling points.[10][11] Fractional distillation is necessary when the boiling points of the ester and impurities are close.[1][11]

  • Flash Column Chromatography: This technique is very effective for separating esters from impurities with different polarities, especially for non-volatile or thermally sensitive compounds.[2][12]

Q6: My purified ester has a yellow or brown tint. How can I decolorize it?

A6: Colored impurities can sometimes form during the reaction, especially if heated for extended periods. These can often be removed by treating the ester with an adsorbent material like activated carbon or activated clay, followed by filtration.[13][14] In some cases, treatment with a mild oxidizing agent followed by distillation can also be effective.[15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation Boiling points of the ester and impurities are too close for effective separation by simple distillation.Use a fractional distillation column to increase the separation efficiency.[1] Alternatively, consider using flash column chromatography for purification based on polarity.[2]
The ester is decomposing at its boiling point.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[1]
Emulsion Formation During Washing Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously.[16] Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
High concentration of impurities acting as surfactants.Dilute the mixture with more of the organic solvent. Allow the mixture to stand for a longer period to allow for phase separation.
Incomplete Separation of Layers in Separatory Funnel The densities of the organic and aqueous layers are very similar.Add more water or organic solvent to change the overall density of the respective phases.[10] Adding brine to the aqueous layer will increase its density.
Product Loss During Transfer Steps Product adhering to the surface of glassware.Rinse glassware with a small amount of the extraction solvent to recover any residual product.[4]
Ester Hydrolyzes Back to Carboxylic Acid and Alcohol Presence of water and acid/base catalyst during heating.Ensure all acidic or basic catalysts are completely removed through washing steps before distillation.[1] Thoroughly dry the ester with an anhydrous drying agent before heating.[17]
Difficulty Removing a High-Boiling Point Alcohol Impurity The boiling point of the alcohol is close to or higher than the ester.If the alcohol is soluble in water, perform multiple aqueous extractions. If not, flash column chromatography is the most effective method for separation.[2]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Ester Purification
  • Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel.[3]

  • Initial Water Wash: Add deionized water to the separatory funnel, stopper it, and gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.[3]

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (or 2N sodium carbonate) to the funnel.[1][3] Swirl gently at first, and then invert, making sure to vent frequently as CO2 gas will be produced. Continue until no more gas evolves. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.[3][7] Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filtration: Filter the dried organic layer through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude ester, which can then be further purified by distillation or chromatography.

Protocol 2: Fractional Distillation of a Liquid Ester
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation adapter, and receiving flasks. Ensure all glassware is dry.[17]

  • Sample Addition: Add the crude ester and a few boiling chips to the distillation flask.[3] Never distill to dryness.[18]

  • Heating: Begin heating the flask gently using a heating mantle.[3]

  • Distillation: As the mixture heats, the component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.[11]

  • Monitoring: Monitor the temperature at the thermometer bulb. A sharp, stable boiling point indicates the collection of a pure compound.[3] Collect different fractions as the temperature changes.

  • Completion: Stop the distillation before the flask boils to dryness.

Protocol 3: Flash Column Chromatography for Ester Purification
  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give the desired ester an Rf value of approximately 0.3.[19] A common solvent system for esters is a mixture of hexanes and ethyl acetate.[12]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar solvent of your chosen eluent system.[20]

  • Sample Loading: Dissolve the crude ester in a minimal amount of the chromatography solvent (or a more polar solvent if necessary, then adsorb onto a small amount of silica). Carefully load the sample onto the top of the packed silica gel.[19]

  • Elution: Carefully add the eluent to the column and apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.[21]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[20]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified ester.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified liquid ester.

Visualizations

experimental_workflow start Crude Liquid Ester (Ester, Acid, Alcohol, Water, Catalyst) extraction Liquid-Liquid Extraction (Wash with NaHCO3, Water, Brine) start->extraction drying Drying (Anhydrous MgSO4 or Na2SO4) extraction->drying filtration Filtration drying->filtration crude_ester Crude Dried Ester filtration->crude_ester distillation Distillation (Simple or Fractional) crude_ester->distillation chromatography Flash Column Chromatography crude_ester->chromatography pure_ester1 Purified Liquid Ester distillation->pure_ester1 pure_ester2 Purified Liquid Ester chromatography->pure_ester2

Caption: General workflow for the purification of liquid ester compounds.

purification_choice start Is the ester thermally stable? volatile Are the ester and impurities volatile? start->volatile Yes chromatography Flash Column Chromatography start->chromatography No bp_diff Large boiling point difference? volatile->bp_diff Yes volatile->chromatography No simple_dist Simple Distillation bp_diff->simple_dist Yes frac_dist Fractional Distillation bp_diff->frac_dist No

Caption: Decision tree for selecting a suitable purification method.

fractional_distillation cluster_column Fractionating Column v1 Vapor (Ester + Impurity) l1 Liquid v1->l1 Condenses v2 Vapor (Enriched in lower BP component) l1->v2 Re-vaporizes l2 Liquid v2->l2 Condenses v3 Vapor (Pure lower BP component) l2->v3 Re-vaporizes condenser Condenser -> Pure Ester v3->condenser flask Heating Flask (Mixture of Ester and Impurity) flask->v1

Caption: Principle of separation in a fractional distillation column.

References

Effect of solvent choice on butyl p-toluate synthesis yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl p-toluate. The information is presented in a question-and-answer format to directly address potential issues encountered during the experiment.

Troubleshooting Guides and FAQs

Q1: My butyl p-toluate yield is lower than expected. What are the common causes and how can I improve it?

A1: Low yields in butyl p-toluate synthesis, typically performed via Fischer esterification, can stem from several factors. Here’s a troubleshooting guide:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2][3] To drive the reaction towards the product (butyl p-toluate), you can:

    • Use an excess of n-butanol: Using the alcohol as the solvent is a common strategy to shift the equilibrium.[2]

    • Remove water: Water is a byproduct, and its removal will push the reaction forward according to Le Châtelier's principle.[1][2] This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[2]

  • Catalyst Issues:

    • Insufficient Catalyst: Ensure you are using a sufficient amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Catalyst Deactivation: In some cases, the catalyst may become deactivated during the reaction.

  • Reaction Time and Temperature:

    • Ensure the reaction is heated under reflux for a sufficient amount of time to reach equilibrium.[2] The reaction temperature is dictated by the boiling point of the solvent used.[2]

  • Purification Losses: Significant loss of product can occur during the workup and purification steps. Ensure efficient extraction and minimize transfers between glassware.

Q2: I'm having trouble separating the butyl p-toluate from the reaction mixture. What can I do?

A2: Separation can be challenging, especially when an excess of n-butanol is used as the solvent.

  • Washing Steps: During the aqueous workup, ensure thorough washing with a saturated sodium bicarbonate solution to remove unreacted p-toluic acid and the acid catalyst.[2] Follow this with a brine (saturated NaCl solution) wash to help break up emulsions and remove excess water.[2]

  • Solvent Extraction: If the product is difficult to separate, consider adding an immiscible organic solvent like diethyl ether or ethyl acetate to extract the ester from the aqueous layer.[4]

  • Emulsion Formation: If an emulsion forms during extraction, try adding more brine, gently swirling instead of vigorous shaking, or allowing the mixture to stand for an extended period.

Q3: What are the potential side reactions in the synthesis of butyl p-toluate?

A3: While the Fischer esterification is generally a robust reaction, some side reactions can occur:

  • Ether Formation from Butanol: Under strong acidic conditions and heat, n-butanol can undergo dehydration to form di-n-butyl ether.

  • Benzylic Halogenation (if using halogenated solvents/reagents): While not a direct side reaction of esterification, if there are halogen sources present and radical initiators (like light), halogenation at the benzylic position of the p-toluate ring can occur.

Q4: How does the choice of solvent affect the yield of butyl p-toluate?

A4: The solvent can play a crucial role in the Fischer esterification.

  • Using n-Butanol as the Solvent: As mentioned, using an excess of the reactant alcohol (n-butanol) is a common and effective method to drive the reaction equilibrium towards the product, thus increasing the yield.[2]

  • Inert Azeotroping Solvents: Solvents like toluene can be used with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.[2]

  • Polar Aprotic Solvents: While less common for Fischer esterification, some research indicates that less polar solvents may be preferable in certain esterification reactions.

Data Presentation

AlcoholProduct Yield (%)
Butanol 98
Other Primary AlcoholsGenerally high yields
Branched AlcoholsLower yields than primary alcohols

This table summarizes findings from a study on a similar esterification reaction, where butanol provided the highest product yield compared to other alcohols.[5]

Experimental Protocols

Synthesis of Butyl p-Toluate via Fischer Esterification

This protocol is a general procedure and may require optimization.

Materials:

  • p-Toluic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add p-toluic acid and an excess of n-butanol (typically 3-5 equivalents, which can also serve as the solvent).

    • If using an inert solvent, add toluene.

  • Catalyst Addition:

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux:

    • Heat the mixture to reflux. The temperature will depend on the boiling point of the solvent (n-butanol or toluene).

    • Continue refluxing for several hours (e.g., 2-4 hours, reaction progress can be monitored by TLC). If using a Dean-Stark trap, continue until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If n-butanol was used in large excess, it may need to be removed by distillation under reduced pressure.

    • Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted p-toluic acid). Be cautious of CO₂ evolution.

      • Saturated brine solution.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

  • Purification:

    • The crude butyl p-toluate can be purified by vacuum distillation to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants p-Toluic Acid + n-Butanol catalyst H₂SO₄ or p-TsOH reactants->catalyst Add reflux Reflux catalyst->reflux Heat cool Cool to RT reflux->cool extract Extract with Ether cool->extract wash_h2o Wash with H₂O extract->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill product Pure Butyl p-Toluate distill->product

Caption: Experimental workflow for the synthesis of butyl p-toluate.

References

Technical Support Center: Analysis of 4-Methylbenzoic Acid Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 4-methylbenzoic acid butyl ester via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect when analyzing this compound?

A1: The most common impurities originate from the synthesis process, typically a Fischer esterification of 4-methylbenzoic acid and butanol. Potential impurities include:

  • Unreacted Starting Materials:

    • 4-methylbenzoic acid

    • Butanol

  • Byproducts from Side Reactions:

    • Dibutyl ether (from the self-condensation of butanol)

  • Related Esters:

    • Other isomeric butyl esters if the butanol source was not pure n-butanol.

    • Methyl p-toluate, if methanol was present as an impurity.[1]

  • Residual Solvents:

    • Solvents used during the reaction or purification steps (e.g., toluene, hexane).

Q2: What is a general GC-MS protocol for the analysis of this compound and its impurities?

A2: A good starting point for your analysis is a general-purpose GC-MS method. You may need to optimize this based on your specific instrumentation and the impurities you are targeting.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Acquire data in full scan mode to identify unknown impurities. For targeted analysis of known impurities, selected ion monitoring (SIM) mode can be used for higher sensitivity.

Table 1: Example GC-MS Parameters

ParameterValue
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Q3: How can I identify the peaks in my chromatogram?

A3: Peak identification is achieved by a combination of retention time and mass spectrum analysis.

  • Main Peak: The largest peak in your chromatogram should correspond to this compound. Confirm its identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST). The molecular ion should be at m/z 192, with characteristic fragments.

  • Impurity Peaks:

    • Mass Spectral Libraries: Compare the mass spectra of the smaller peaks to a commercial or in-house mass spectral library.

    • Expected Impurities: Predict the mass spectra of likely impurities. For example, unreacted 4-methylbenzoic acid will have a molecular ion at m/z 136. Butanol is highly volatile and may elute very early.

    • Fragmentation Patterns: Analyze the fragmentation patterns to deduce the structure of unknown impurities.

Troubleshooting Guide

Problem 1: Peak Tailing for Acidic Impurities

Symptom: The peak for 4-methylbenzoic acid shows significant tailing.

Possible Causes:

  • Active Sites: The unreacted acid can interact with active sites in the injector liner or the front of the GC column.

  • Column Choice: The standard non-polar column may not be ideal for this polar analyte.

Solutions:

  • Derivatization: For more accurate quantification of the acidic impurity, consider derivatization. A common method is methylation to form methyl 4-methylbenzoate, which is less polar and chromatographs better.[2]

  • Liner Deactivation: Use a deactivated injector liner.

  • Column Maintenance: Cut the first 10-15 cm from the front of the column to remove active sites that have developed over time.

Problem 2: Ghost Peaks in the Chromatogram

Symptom: Peaks appear in the chromatogram even when injecting a blank solvent.

Possible Causes:

  • Contaminated Syringe or Injection Port: Residue from previous injections.

  • Column Bleed: The stationary phase is degrading at high temperatures.

  • Septum Bleed: The injector septum is degrading.

Solutions:

  • System Cleaning: Clean the syringe and the injection port.

  • Column Bake-out: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.

  • Septum Replacement: Replace the injector septum.

Table 2: Common GC-MS Troubleshooting Scenarios

IssuePossible Cause(s)Recommended Action(s)
No Peaks Syringe issue, incorrect injection parameters, leak in the system.Check syringe, verify injection parameters, perform a leak check.
Poor Peak Shape (Fronting) Column overload, sample solvent issue.Dilute the sample, use a different injection solvent.
Baseline Noise Contaminated carrier gas, detector issue, column bleed.Use high-purity gas with filters, clean the detector, bake out the column.[3]
Low Sensitivity Leak in the MS, dirty ion source.Perform a leak check on the MS vacuum system, clean the ion source.[4]

Visual Guides

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Separation on GC Column Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Identify Peaks (Retention Time & Mass Spectrum) Chromatogram->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for impurity identification in this compound via GC-MS.

Troubleshooting_Logic Start Problem Observed in Chromatogram CheckBlank Run a solvent blank? Start->CheckBlank GhostPeaks Ghost peaks present? CheckBlank->GhostPeaks CleanSystem Clean injector port and syringe. Replace septum. GhostPeaks->CleanSystem Yes CheckPeakShape Examine peak shape of analyte and impurities. GhostPeaks->CheckPeakShape No Bakeout Bake out column. CleanSystem->Bakeout End Problem Resolved Bakeout->End Tailing Acidic impurity tailing? CheckPeakShape->Tailing Derivatize Consider derivatization of sample. Tailing->Derivatize Yes Liner Use deactivated liner. Clip front of column. Tailing->Liner If derivatization not possible Fronting Main peak fronting? Tailing->Fronting No Derivatize->End Liner->End Dilute Dilute sample. Fronting->Dilute Yes Fronting->End No Dilute->End

Caption: A logical troubleshooting workflow for common GC-MS chromatographic issues.

References

Validation & Comparative

A Comparative Guide to FT-IR Spectra of Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectra of reactants and their corresponding ester products. Understanding the spectral changes that occur during esterification is crucial for reaction monitoring, product identification, and purity assessment in various scientific and industrial settings, including drug development. This document outlines the key spectral differences, provides detailed experimental protocols, and presents quantitative data for specific esterification examples.

Key Spectral Changes in Esterification: An Overview

The conversion of a carboxylic acid and an alcohol into an ester is characterized by distinct changes in the FT-IR spectrum. The most significant transformations involve the disappearance of the broad O-H stretching band of the carboxylic acid and alcohol, and the appearance of new C-O stretching bands characteristic of the ester functional group. The carbonyl (C=O) stretching frequency also shifts, providing a clear indication of the reaction's progress.

Experimental Protocol: Acquiring FT-IR Spectra

A detailed and standardized protocol is essential for obtaining high-quality and reproducible FT-IR spectra. The following procedure is applicable for the analysis of liquid and solid organic compounds using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe the crystal surface gently with a soft cloth or tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO2 and water vapor) and the ATR crystal itself. The background spectrum is stored in the instrument's software and automatically subtracted from the sample spectrum.

  • Sample Application:

    • For Liquid Samples: Place a small drop of the liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

    • For Solid Samples: Place a small amount of the solid powder or crystalline sample onto the ATR crystal. Use a pressure clamp to ensure good contact between the solid sample and the crystal surface. Apply just enough pressure to obtain a good quality spectrum; excessive pressure can damage the crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

    • Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and 16 to 32 scans.

  • Data Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Compare the spectra of the reactants (carboxylic acid and alcohol) with the spectrum of the final product (ester) to confirm the conversion.

  • Cleaning:

    • After each measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue. This prevents cross-contamination between samples.

Comparative FT-IR Data: Reactants vs. Ester Products

The following tables summarize the key FT-IR absorption bands for two common esterification reactions, providing a clear comparison between the reactants and the resulting ester.

Example 1: Synthesis of Methyl Salicylate

This reaction involves the esterification of salicylic acid with methanol.

Compound Functional Group Characteristic Absorption Band (cm⁻¹) Appearance
Salicylic Acid (Reactant)O-H (Carboxylic Acid)3300-2500Very broad
C=O (Carboxylic Acid)1670-1650Strong, sharp
C-O1324Medium
O-H (Phenolic)~3233Broad
Methanol (Reactant)O-H (Alcohol)3400-3200Strong, broad
C-H3000-2850Strong, sharp
C-O~1030Strong, sharp
Methyl Salicylate (Product)O-H (Phenolic)~3100-3000Broad
C-H (sp³)~2950Medium, sharp
C=O (Ester) ~1730 Strong, sharp
C=C (Aromatic)1600, 1500Medium, sharp
C-O (Ester) ~1300 Strong, sharp

Key Observations for Methyl Salicylate Synthesis:

  • The very broad O-H stretch of the carboxylic acid in salicylic acid disappears.

  • The broad O-H stretch of methanol disappears.

  • A new, strong C=O stretching band appears at a higher wavenumber (~1730 cm⁻¹) characteristic of an ester.[1]

  • A new, strong C-O stretching band appears around 1300 cm⁻¹, also indicative of the ester group.[1]

  • The phenolic O-H stretch remains in the product, methyl salicylate.[1]

Example 2: Synthesis of Ethyl Acetate

This reaction involves the esterification of acetic acid with ethanol.

Compound Functional Group Characteristic Absorption Band (cm⁻¹) Appearance
Acetic Acid (Reactant)O-H (Carboxylic Acid)3300-2500Very broad
C=O (Carboxylic Acid)1725-1700Strong, sharp
C-O1300-1200Medium
Ethanol (Reactant)O-H (Alcohol)3400-3200Strong, broad
C-H3000-2850Strong, sharp
C-O~1050Strong, sharp
Ethyl Acetate (Product)C-H3000-2850Strong, sharp
C=O (Ester) 1750-1735 Strong, sharp
C-O (Ester) 1300-1000 (two bands) Strong, sharp

Key Observations for Ethyl Acetate Synthesis:

  • The disappearance of the broad O-H bands from both acetic acid and ethanol is a primary indicator of reaction completion.

  • The C=O stretching vibration shifts from the 1725-1700 cm⁻¹ range in acetic acid to the 1750-1735 cm⁻¹ range in ethyl acetate.

  • The appearance of two distinct C-O stretching bands in the 1300-1000 cm⁻¹ region is a hallmark of the ester product.

Logical Workflow for FT-IR Spectral Comparison

The following diagram illustrates the logical workflow for comparing the FT-IR spectra of reactants and the ester product to confirm the success of an esterification reaction.

FT_IR_Comparison_Workflow cluster_reactants Reactant Analysis cluster_product Product Analysis cluster_comparison Spectral Comparison cluster_conclusion Conclusion reactant1 Acquire FT-IR of Carboxylic Acid compare_oh Disappearance of broad O-H bands? reactant1->compare_oh compare_co_shift Shift of C=O band to higher wavenumber? reactant1->compare_co_shift reactant2 Acquire FT-IR of Alcohol reactant2->compare_oh product Acquire FT-IR of Ester Product product->compare_oh compare_co_ester Appearance of new C-O ester bands? product->compare_co_ester product->compare_co_shift compare_oh->compare_co_ester Yes fail Incomplete or Failed Reaction compare_oh->fail No compare_co_ester->compare_co_shift Yes compare_co_ester->fail No success Esterification Confirmed compare_co_shift->success Yes compare_co_shift->fail No

References

A Comparative Guide to the Hydrolytic Stability of Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of ester-containing compounds is a critical parameter in drug development, influencing their shelf-life, bioavailability, and metabolic fate. This guide provides a comparative analysis of the hydrolytic stability of various benzoic acid esters, supported by experimental data and detailed protocols. The information presented aims to assist researchers in making informed decisions during the design and development of new chemical entities.

Comparative Hydrolytic Stability Data

The hydrolytic stability of a range of benzoic acid esters has been evaluated under different conditions, including alkaline hydrolysis, and in biological matrices such as rat plasma and rat liver microsomes. The stability is expressed in terms of half-life (t½), with a longer half-life indicating greater stability.

A comparative study on homologous esters and isosteres has provided valuable insights into structure-stability relationships.[1][2][3] The data reveals that both the alcoholic and acidic portions of the ester influence its susceptibility to hydrolysis.

CompoundAlkaline Hydrolysis t½ (min)Rat Plasma t½ (min)Rat Liver Microsomes t½ (min)
Methyl benzoate143615
Ethyl benzoate141712
n-Propyl benzoate1910N.D.
n-Butyl benzoate2110N.D.
Phenyl benzoate11710
Benzyl benzoate161213
Ethyl 2-bromobenzoate1510N.D.
Ethyl 3-bromobenzoate251112
Ethyl 4-bromobenzoate121210

N.D. = Not Determined

Key Observations from the Data:

  • Alkyl Chain Length: In alkaline conditions, the hydrolytic stability of linear alkyl benzoates increases with the length of the alkyl chain (methyl to butyl).[1] This is consistent with the increasing inductive electron-donating effect of the alkyl group and potential steric hindrance at the reaction center.[1][4]

  • Biological Hydrolysis: In rat plasma, the trend is reversed for the linear homologous series, with methyl benzoate showing the highest stability.[1] This suggests that enzymatic hydrolysis, likely by carboxylesterases, plays a significant role and is sensitive to the size of the alkoxy group.[1][5]

  • Aromatic vs. Alkyl Esters: Phenyl benzoate is generally less stable than its alkyl counterparts under both alkaline and biological conditions, which can be attributed to the electron-withdrawing nature of the phenyl group and the greater stability of the resulting phenoxide leaving group.[1]

  • Substituent Effects: The position of substituents on the benzoate ring also impacts stability. For instance, an electron-withdrawing bromine atom at the para position of ethyl benzoate leads to lower hydrolytic stability compared to the unsubstituted analog in alkaline conditions.[1]

Experimental Protocols

The following are detailed methodologies for assessing the hydrolytic stability of benzoic acid esters.

Alkaline Hydrolysis (BAC2 Mechanism)

This experiment evaluates the chemical stability of the esters in a basic environment, following a second-order kinetics model (pseudo-first-order under excess base).[4]

Procedure:

  • Solution Preparation: Prepare a stock solution of the ester in a suitable organic solvent (e.g., Tetrahydrofuran - THF). Prepare an aqueous solution of a strong base (e.g., Lithium Hydroxide - LiOH).

  • Reaction Initiation: In a temperature-controlled environment (e.g., 37°C), mix the ester stock solution with the basic solution to initiate the hydrolysis reaction.[2] The final concentrations should be accurately known.

  • Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the base with an acid.

  • Analysis: Analyze the concentration of the remaining ester in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.[1]

Hydrolysis in Rat Plasma

This experiment assesses the metabolic stability of the esters in a biological fluid rich in enzymes like carboxylesterases.

Procedure:

  • Plasma Preparation: Use fresh or freshly frozen rat plasma. If frozen, thaw it at room temperature or in a 37°C water bath.

  • Incubation: Pre-incubate the plasma at 37°C.

  • Reaction Initiation: Add a small volume of a concentrated stock solution of the ester in an organic solvent (e.g., acetonitrile or DMSO) to the pre-warmed plasma to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on enzyme activity.

  • Sample Collection and Processing: At various time points, withdraw aliquots of the incubation mixture. Quench the enzymatic activity and precipitate plasma proteins by adding a multiple volume of a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining ester using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Similar to alkaline hydrolysis, calculate the half-life from the first-order decay of the ester concentration over time.

Hydrolysis in Rat Liver Microsomes

This in vitro assay evaluates the susceptibility of the esters to metabolism by liver enzymes, particularly carboxylesterases, in the absence of cofactors for oxidative metabolism.[1]

Procedure:

  • Microsome Preparation: Use commercially available or prepared rat liver microsomes.

  • Incubation Buffer: Prepare a suitable incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation Mixture: Prepare an incubation mixture containing the rat liver microsomes and the buffer. Pre-warm the mixture to 37°C.

  • Reaction Initiation: Add the ester substrate (from a concentrated stock solution) to the pre-warmed incubation mixture to start the reaction.

  • Sample Collection and Quenching: At different time intervals, take aliquots of the reaction mixture and stop the reaction by adding a cold organic solvent (e.g., methanol or acetonitrile), which also serves to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the samples to separate the precipitated proteins.

  • Analysis: Analyze the supernatant for the parent ester concentration using an appropriate analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis: Determine the half-life of the ester by plotting its concentration against time and fitting the data to a first-order decay model.

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the hydrolytic stability of benzoic acid esters.

G cluster_workflow General Experimental Workflow for Hydrolytic Stability Start Start Prepare Ester Stock Solution Prepare Ester Stock Solution Start->Prepare Ester Stock Solution Prepare Reaction Matrix\n(Alkaline Buffer, Plasma, or Microsomes) Prepare Reaction Matrix (Alkaline Buffer, Plasma, or Microsomes) Start->Prepare Reaction Matrix\n(Alkaline Buffer, Plasma, or Microsomes) Initiate Reaction\n(Mix and Incubate at 37°C) Initiate Reaction (Mix and Incubate at 37°C) Prepare Ester Stock Solution->Initiate Reaction\n(Mix and Incubate at 37°C) Prepare Reaction Matrix\n(Alkaline Buffer, Plasma, or Microsomes)->Initiate Reaction\n(Mix and Incubate at 37°C) Collect Aliquots at Time Points Collect Aliquots at Time Points Initiate Reaction\n(Mix and Incubate at 37°C)->Collect Aliquots at Time Points Quench Reaction Quench Reaction Collect Aliquots at Time Points->Quench Reaction Analyze Ester Concentration\n(e.g., HPLC, LC-MS/MS) Analyze Ester Concentration (e.g., HPLC, LC-MS/MS) Quench Reaction->Analyze Ester Concentration\n(e.g., HPLC, LC-MS/MS) Calculate Half-life (t½) Calculate Half-life (t½) Analyze Ester Concentration\n(e.g., HPLC, LC-MS/MS)->Calculate Half-life (t½) End End Calculate Half-life (t½)->End

Caption: General workflow for determining the hydrolytic stability of benzoic acid esters.

G cluster_factors Influencing Factors cluster_structural Structural cluster_environmental Environmental Hydrolytic Stability of Benzoic Acid Esters Hydrolytic Stability of Benzoic Acid Esters Structural Factors Structural Factors Hydrolytic Stability of Benzoic Acid Esters->Structural Factors Environmental Factors Environmental Factors Hydrolytic Stability of Benzoic Acid Esters->Environmental Factors Electronic Effects\n(Inductive, Resonance) Electronic Effects (Inductive, Resonance) Structural Factors->Electronic Effects\n(Inductive, Resonance) Steric Effects\n(Hindrance at Carbonyl) Steric Effects (Hindrance at Carbonyl) Structural Factors->Steric Effects\n(Hindrance at Carbonyl) Nature of Leaving Group\n(Alcohol Moiety) Nature of Leaving Group (Alcohol Moiety) Structural Factors->Nature of Leaving Group\n(Alcohol Moiety) Substituents on Benzoic Acid Ring Substituents on Benzoic Acid Ring Structural Factors->Substituents on Benzoic Acid Ring pH pH Environmental Factors->pH Temperature Temperature Environmental Factors->Temperature Presence of Catalysts\n(Acids, Bases, Enzymes) Presence of Catalysts (Acids, Bases, Enzymes) Environmental Factors->Presence of Catalysts\n(Acids, Bases, Enzymes)

Caption: Key factors influencing the hydrolytic stability of benzoic acid esters.

References

A Researcher's Guide to Comparing the Catalytic Efficiency of Acids in Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal acid catalyst is crucial for maximizing yield and efficiency in esterification reactions. This guide provides an objective comparison of various acid catalysts, supported by experimental data, to aid in this critical decision-making process. We will delve into the performance of both homogeneous and heterogeneous catalysts, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Catalytic Efficiency: A Comparative Analysis

The efficiency of an acid catalyst in esterification is influenced by several factors, including its strength (pKa), concentration, the nature of the reactants (carboxylic acid and alcohol), and the reaction conditions (temperature, solvent, and water removal). Here, we compare the performance of commonly used acid catalysts.

Homogeneous Acid Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering excellent contact with reactants and often leading to high reaction rates. However, their separation from the product mixture can be challenging and may lead to corrosion and environmental concerns.[1][2]

Commonly used homogeneous acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[3][4] Experimental studies have shown that sulfuric acid is a highly efficient catalyst for esterification. For instance, in the esterification of acrylic acid with ethanol, sulfuric acid was found to be more efficient than hydrochloric acid and hydroiodic acid, inducing the maximum conversion of acrylic acid.[5] The high catalytic activity of these strong mineral acids is a key advantage.[6] However, the rate of reaction in acid-catalyzed transesterification can be slow compared to alkali-catalyzed processes.[7]

Heterogeneous Acid Catalysts

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. This characteristic simplifies their separation from the reaction products, allowing for easier recovery and recycling, which is both economically and environmentally advantageous.[1][7] While they may sometimes exhibit lower reaction rates compared to their homogeneous counterparts due to mass transfer limitations, they are less corrosive and can simultaneously catalyze both esterification and transesterification reactions.[6][7]

A wide variety of solid acid catalysts have been investigated for esterification, including:

  • Ion-exchange resins: Amberlyst-15 is a widely used example, demonstrating high activity.[4][8]

  • Zeolites: These microporous aluminosilicate minerals can be effective, but their small pore size can sometimes lead to diffusion limitations.[4][9]

  • Sulfated metal oxides: Sulfated zirconia has shown promise as a solid acid catalyst.[9][10]

  • Heteropolyacids: These have demonstrated higher activities than conventional acids in some studies.[11]

The catalytic activity of heterogeneous catalysts is influenced by factors such as surface area and acidity.[4] For example, in the esterification of fatty acids, montmorillonite-based clays like KSF/0 have shown good catalytic activities.[4]

Quantitative Data Summary

The following table summarizes experimental data on the catalytic efficiency of various acids in different esterification reactions. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Carboxylic AcidAlcoholCatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Acrylic AcidEthanolHCl3 vol%60746[12]
Acrylic AcidEthanolHI3 vol%60749[12]
Acrylic AcidEthanolDowex 50WX820 g/L60743[12]
Lauric Acid2-EthylhexanolH₂SO₄ (Homogeneous)1 wt%1302~97[10]
Lauric Acid2-EthylhexanolSulfated Zirconia (Hetero.)2 wt%1302~97[10]
Acetic AcidButanolAmberlyst 15---High Activity[9]
Acetic AcidButanolSulfated ZrO₂---Moderate Activity[9]
Acetic AcidButanolH-USY-20 (Zeolite)---Moderate Activity[9]

Experimental Protocols

To obtain reliable and comparable data on catalytic efficiency, a standardized experimental protocol is essential. Below is a generalized methodology for a batch esterification reaction.

Objective: To compare the catalytic efficiency of different acid catalysts for the esterification of a specific carboxylic acid with an alcohol.

Materials:

  • Carboxylic acid (e.g., acetic acid, lauric acid)

  • Alcohol (e.g., ethanol, butanol) - often used in excess to shift the equilibrium towards the product.[13]

  • Acid catalysts (e.g., H₂SO₄, HCl, Amberlyst-15, etc.)

  • Solvent (optional, e.g., toluene, hexane)

  • Apparatus for reflux or a setup for continuous removal of water (e.g., Dean-Stark apparatus)

  • Stirring mechanism (magnetic stirrer or overhead stirrer)

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Sampling equipment (e.g., syringe, pipette)

  • Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration to determine the acid value).[8][14]

Procedure:

  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a condenser and a stirring mechanism, charge the carboxylic acid, the alcohol (in a specified molar ratio, e.g., 1:3 acid to alcohol), and the acid catalyst. The catalyst loading should be consistent across all experiments (e.g., 1 wt% of the total reactants).

  • Reaction Setup: If a solvent is used, add it to the flask. For reactions where water removal is critical to drive the equilibrium, a Dean-Stark apparatus should be included in the setup.

  • Reaction Execution: Heat the reaction mixture to the desired temperature while stirring continuously. Start the timer once the reaction mixture reaches the set temperature.

  • Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small sample from the reaction mixture.

  • Sample Analysis: Analyze the samples to determine the concentration of the carboxylic acid or the ester. This can be done by GC, HPLC, or by titrating the remaining carboxylic acid with a standard base to determine the acid value.

  • Data Analysis: Calculate the conversion of the carboxylic acid at each time point for each catalyst. The conversion can be calculated using the following formula: Conversion (%) = [(Initial concentration of carboxylic acid - Concentration of carboxylic acid at time t) / Initial concentration of carboxylic acid] x 100

  • Comparison: Plot the conversion versus time for each catalyst to compare their activities. The catalyst that achieves the highest conversion in the shortest amount of time is considered the most efficient under the tested conditions.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Charge Reactants (Carboxylic Acid, Alcohol) B Add Acid Catalyst A->B Consistent Loading C Heat and Stir (Constant Temperature) B->C D Monitor Reaction Progress (e.g., GC, Titration) C->D Regular Sampling E Calculate Conversion/Yield D->E F Compare Catalytic Efficiency E->F Fischer_Esterification_Mechanism Reactants Carboxylic Acid + Alcohol ProtonatedCarbonyl Protonated Carbonyl Reactants->ProtonatedCarbonyl Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack AlcoholIn + Alcohol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Elimination of Water WaterOut - H₂O Products Ester + Water ProtonatedEster->Products Deprotonation CatalystOut H+ CatalystIn H+

References

Validating the Structure of Butyl 4-Methylbenzoate: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical compounds is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the structural validation of butyl 4-methylbenzoate, a common fragrance and flavoring agent. We present supporting experimental data, detailed protocols, and visual representations to facilitate a comprehensive understanding.

Performance Comparison: Mass Spectrometry vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used techniques for the structural elucidation of organic molecules. While both can provide detailed structural information, they operate on different principles and offer complementary data.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Sensitivity High (picomole to femtomole range).[1]Lower than MS, requiring larger sample amounts (micromole to nanomole range).[1]
Sample Throughput Generally faster, especially with direct injection techniques.Slower, as data acquisition can take from minutes to hours for complex experiments.
Data Interpretation Can be complex, often requiring spectral databases for comparison.Can be complex, but established rules and correlations aid in interpretation.
Quantitative Analysis Can be quantitative, but often requires the use of internal standards and calibration curves.Inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.[1]

Experimental Data: Structural Validation of Butyl 4-Methylbenzoate

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of butyl 4-methylbenzoate provides key information for its structural validation. The molecular ion peak and the fragmentation pattern are consistent with the proposed structure.

m/zRelative Intensity (%)Fragment Ion
192~15[C₁₂H₁₆O₂]⁺• (Molecular Ion)
13657.67[C₈H₈O₂]⁺•
119100[C₈H₇O]⁺
9150.18[C₇H₇]⁺
6522.35[C₅H₅]⁺
Data obtained from PubChem CID 87994.[2]

The fragmentation pattern is dominated by the stable acylium ion at m/z 119, which is characteristic of benzoate esters.

NMR Spectroscopy Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of butyl 4-methylbenzoate, confirming the connectivity of the atoms.

¹H NMR (200 MHz, CDCl₃):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.95 d, J = 8.0 Hz 2H Aromatic (ortho to -COO)
7.24 d, J = 8.0 Hz 2H Aromatic (ortho to -CH₃)
4.33 t, J = 6.4 Hz 2H -OCH₂-
2.40 s 3H Ar-CH₃
1.78 – 1.63 m 2H -OCH₂CH₂-
1.52 – 1.41 m 2H -CH₂CH₃

| 1.01 – 0.94 | m | 3H | -CH₂CH₃ |

¹³C NMR (50 MHz, CDCl₃):

Chemical Shift (δ) ppm Assignment
166.7 C=O
143.4 Aromatic C-CH₃
129.5 Aromatic CH (ortho to -COO)
129.0 Aromatic CH (ortho to -CH₃)
127.8 Aromatic C-COO
64.6 -OCH₂-
30.8 -OCH₂CH₂-
21.6 Ar-CH₃
19.2 -CH₂CH₃
13.7 -CH₂CH₃

NMR data obtained from supplementary information of a research article.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Butyl 4-Methylbenzoate

This protocol outlines a general procedure for the analysis of butyl 4-methylbenzoate using GC-MS.

1. Sample Preparation:

  • Dissolve a small amount of the butyl 4-methylbenzoate sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to butyl 4-methylbenzoate based on its retention time.

  • Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST, Wiley).

  • Interpret the fragmentation pattern to confirm the structure.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the proposed electron ionization mass spectrometry fragmentation pathway of butyl 4-methylbenzoate.

fragmentation_pathway mol Butyl 4-methylbenzoate [C₁₂H₁₆O₂]⁺• m/z = 192 frag1 [C₈H₈O₂]⁺• m/z = 136 mol->frag1 - C₄H₈ frag2 Acylium ion [C₈H₇O]⁺ m/z = 119 mol->frag2 - •OC₄H₉ frag3 Tropylium ion [C₇H₇]⁺ m/z = 91 frag2->frag3 - CO frag4 [C₅H₅]⁺ m/z = 65 frag3->frag4 - C₂H₂

Figure 1. Proposed mass spectrometry fragmentation pathway of butyl 4-methylbenzoate.

References

Unveiling the Dual-Action Profile of RS-79948: A Comparative Analysis for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced interactions of novel compounds with their biological targets is paramount. This guide provides a comprehensive cross-referencing of experimental data for RS-79948, a potent antagonist with a unique dual-action profile at α2-adrenergic and dopamine D2 receptors. Through a detailed comparison with established selective antagonists—atipamezole (α2) and raclopride (D2)—and the atypical antidepressant mirtazapine, this document offers a clear perspective on the potential therapeutic applications and experimental considerations for RS-79948.

Comparative Pharmacological Profile

The following tables summarize the quantitative data on the binding affinities of RS-79948 and its comparators at key neurological receptors. This data, primarily derived from in vitro radioligand binding assays, provides a foundational understanding of the potency and selectivity of these compounds.

Table 1: Comparative Binding Affinities (Kd/Ki in nM) at α2-Adrenergic and Dopamine D2 Receptors

Compoundα2A-ARα2B-ARα2C-ARD2-RReference
RS-79948 0.42 (Kd)0.18 (Kd)0.19 (Kd)Binds at nanomolar concentrations[1]
AtipamezoleComparable to other α2 subtypesComparable to other α2 subtypesComparable to other α2 subtypesNegligible affinity[2][3]
Raclopride---1 (Kd)[4]
MirtazapineHigh AffinityHigh AffinityHigh AffinityNo significant affinity[5][6][7]

Table 2: Additional Receptor Binding Affinities (Ki in nM)

CompoundHistamine H1Serotonin 5-HT2ASerotonin 5-HT2CSerotonin 5-HT3Reference
MirtazapineHigh AffinityHigh AffinityHigh AffinityHigh Affinity[5][7]

In Vivo Neurochemical and Electrophysiological Effects

The dual antagonism of RS-79948 translates into distinct effects on neurotransmitter release and neuronal activity, as demonstrated by in vivo microdialysis and electrophysiology studies.

Table 3: Effects on Extracellular Neurotransmitter Levels in the Prefrontal Cortex

CompoundNorepinephrine (NE)Dopamine (DA)Reference
RS-79948 IncreasedIncreased (persists after noradrenergic denervation)[8]
AtipamezoleIncreasedIncreased (abolished by noradrenergic denervation)[8]
RacloprideNo significant effectIncreased[8]

Table 4: Effects on the Firing Rate of Ventral Tegmental Area (VTA) Dopamine Neurons

CompoundEffect on Firing RateReference
RS-79948 Activation[8]
AtipamezoleIneffective[8]
RacloprideActivation[8]

Behavioral Pharmacology

The unique receptor profile of RS-79948 also manifests in its behavioral effects, particularly in models of motor control.

Table 5: Effects on Raclopride-Induced Catalepsy in Rats

CompoundEffect on CatalepsyReference
RS-79948 Less effective antagonism than atipamezole[8]
AtipamezoleEffective antagonism[8]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic_da Postsynaptic Dopaminergic Neuron cluster_drugs NE NE alpha2_auto α2 Autoreceptor NE->alpha2_auto Negative Feedback D2_receptor D2 Receptor DA_neuron_firing DA Neuron Firing D2_receptor->DA_neuron_firing Inhibition RS79948 RS-79948 RS79948->alpha2_auto Antagonism RS79948->D2_receptor Antagonism Atipamezole Atipamezole Atipamezole->alpha2_auto Antagonism Raclopride Raclopride Raclopride->D2_receptor Antagonism

Caption: Dual antagonism of RS-79948 at α2-autoreceptors and D2 receptors.

cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Procedure cluster_drug_admin Drug Administration Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery Probe_Implantation Probe Implantation (Prefrontal Cortex) Stereotaxic_Surgery->Probe_Implantation Perfusion Perfusion with aCSF Probe_Implantation->Perfusion Sample_Collection Sample Collection Perfusion->Sample_Collection HPLC_Analysis HPLC-ECD Analysis (NE and DA) Sample_Collection->HPLC_Analysis Drug_Injection Systemic Injection (RS-79948, etc.) Drug_Injection->Perfusion

Caption: Workflow for in vivo microdialysis experiments.

cluster_animal_prep Animal Preparation cluster_recording Electrophysiological Recording Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery Electrode_Implantation Electrode Implantation (VTA) Stereotaxic_Surgery->Electrode_Implantation Baseline_Recording Baseline Firing Rate Electrode_Implantation->Baseline_Recording Drug_Administration Drug Administration Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Drug Firing Rate Drug_Administration->Post_Drug_Recording Data_Analysis Spike Sorting & Analysis Post_Drug_Recording->Data_Analysis

Caption: Experimental workflow for in vivo electrophysiology.

Detailed Experimental Protocols

To facilitate the replication and extension of the cited research, detailed methodologies for key experiments are provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kd or Ki) of test compounds for specific receptors.

  • Materials:

    • Cell membranes prepared from cells expressing the target receptor (e.g., CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [3H]RX821002 for α2-adrenoceptors, [3H]raclopride or [3H]spiperone for D2 receptors).

    • Test compounds (RS-79948, atipamezole, raclopride, mirtazapine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

    • For saturation binding experiments to determine Kd, incubate membranes with varying concentrations of the radioligand.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis
  • Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

  • Materials:

    • Male Wistar rats.

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

  • Procedure:

    • Anesthetize rats and implant a guide cannula stereotaxically into the desired brain region (e.g., medial prefrontal cortex).

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a refrigerated fraction collector.

    • Administer the test compound (e.g., intraperitoneally) after a stable baseline of neurotransmitter levels is established.

    • Analyze the concentration of neurotransmitters (e.g., norepinephrine, dopamine) in the dialysate samples using HPLC-ECD.

    • Express the results as a percentage of the baseline levels.

In Vivo Electrophysiology
  • Objective: To record the firing activity of single neurons in a specific brain region in response to drug administration.

  • Materials:

    • Male Wistar rats.

    • Anesthetic (e.g., chloral hydrate or urethane).

    • Stereotaxic apparatus.

    • Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl).

    • Amplifier and data acquisition system.

  • Procedure:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Drill a burr hole in the skull above the target brain region (e.g., VTA).

    • Lower the recording electrode into the VTA to identify and record the extracellular action potentials of single neurons. Dopaminergic neurons are typically identified by their characteristic slow, irregular firing pattern and long-duration action potentials.

    • Once a stable baseline firing rate is recorded, administer the test compound intravenously or intraperitoneally.

    • Record the changes in the neuron's firing rate in response to the drug.

    • Analyze the data to determine the percentage change in firing rate from baseline.

Raclopride-Induced Catalepsy Test
  • Objective: To assess the cataleptic effects of dopamine D2 receptor antagonists.

  • Materials:

    • Male Wistar rats.

    • A horizontal bar raised a specific height from a flat surface.

    • Test compounds (raclopride, RS-79948, atipamezole).

  • Procedure:

    • Administer the test compound to the rats.

    • At a specified time after drug administration, gently place the rat's forepaws on the horizontal bar.

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A longer descent latency is indicative of a cataleptic state.

    • To test for antagonism, administer the potential antagonist prior to the cataleptogenic drug (raclopride).

References

A Comparative Analysis of Butyl p-Toluate and Methyl p-Toluate: Properties and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties and potential performance characteristics of butyl p-toluate and methyl p-toluate. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate toluate ester for their specific applications by presenting a side-by-side comparison of their key attributes, supported by available data.

Physicochemical Properties

The fundamental differences in the physicochemical properties of butyl p-toluate and methyl p-toluate arise from the variation in their ester alkyl groups—butyl versus methyl. These differences influence their boiling points, melting points, density, and solubility, which in turn affect their suitability for various applications.

PropertyButyl p-ToluateMethyl p-Toluate
Molecular Formula C₁₂H₁₆O₂C₉H₁₀O₂
Molecular Weight 192.25 g/mol 150.17 g/mol
Melting Point 336.10 K (Calculated)32-35 °C (305.15-308.15 K)
Boiling Point 581.91 K (Calculated)220-224 °C (493.15-497.15 K)
Density Not available1.06 g/mL (lit.)
Solubility Log10 of Water solubility in mol/l: -3.45 (Calculated)Insoluble in water. Soluble in common organic solvents.
CAS Number 19277-56-699-75-2

Performance and Applications

Methyl p-toluate is a versatile aromatic ester with a pleasant odor, making it a common ingredient in the fragrance and flavoring industries. Its excellent solvency properties also lead to its use in laboratories for dissolving a wide range of organic compounds and as a solvent in chemical reactions. Furthermore, it serves as a plasticizer in polymer manufacturing and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Butyl p-toluate , with its higher molecular weight and consequently higher boiling point, is expected to be less volatile than its methyl counterpart. This property could be advantageous in applications requiring slower evaporation rates, such as in certain fragrance formulations or as a high-boiling point solvent. Its larger alkyl group may also impart different solvency characteristics, potentially making it a better solvent for less polar substances.

Experimental Protocols: Synthesis via Fischer Esterification

Both butyl p-toluate and methyl p-toluate can be synthesized via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid (p-toluic acid) and an alcohol (butanol or methanol, respectively).

General Procedure:

  • Reactant Mixture: In a round-bottom flask, combine p-toluic acid with a molar excess of the corresponding alcohol (n-butanol for butyl p-toluate or methanol for methyl p-toluate).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for a period of 1-10 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the product side.

  • Work-up: After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted p-toluic acid. This is followed by washing with brine to remove any remaining water-soluble impurities.

  • Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude ester can then be purified by distillation to obtain the final product.

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the synthesis of these esters.

Fischer_Esterification cluster_reactants Reactants cluster_products Products p_toluic_acid p-Toluic Acid (CH₃C₆H₄COOH) catalyst H⁺ (Acid Catalyst) alcohol Alcohol (R-OH) R = Methyl or Butyl ester p-Toluate Ester (CH₃C₆H₄COOR) water Water (H₂O) catalyst->ester catalyst->water

Caption: Fischer Esterification of p-Toluic Acid.

Experimental_Workflow start Start reactants 1. Mix p-Toluic Acid, Alcohol, and Acid Catalyst start->reactants reflux 2. Heat to Reflux reactants->reflux workup 3. Neutralization and Washing reflux->workup separation 4. Separate Organic Layer workup->separation drying 5. Dry with Anhydrous Salt separation->drying evaporation 6. Solvent Evaporation drying->evaporation purification 7. Distillation evaporation->purification product Pure Ester Product purification->product

Caption: General Experimental Workflow for Ester Synthesis.

Conclusion

The choice between butyl p-toluate and methyl p-toluate will ultimately depend on the specific requirements of the application. Methyl p-toluate is a well-characterized compound with established uses in fragrances, as a solvent, and as a chemical intermediate. Butyl p-toluate, while less studied, presents an alternative with a higher boiling point and potentially different solvency, which could be beneficial in formulations where lower volatility is desired. Further experimental investigation into the direct comparison of their performance characteristics is warranted to fully elucidate their respective advantages and disadvantages in various industrial and research settings.

A Comparative Guide to the Synthesis and GC-MS Validation of 4-Methylbenzoic Acid Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesis methodologies for 4-methylbenzoic acid butyl ester, a key intermediate in various chemical syntheses. The performance of traditional and modern synthesis techniques is objectively evaluated, supported by experimental data. Detailed protocols for both synthesis and validation by Gas Chromatography-Mass Spectrometry (GC-MS) are presented to aid in reproducible research and development.

Comparison of Synthesis Methods

The synthesis of this compound is most commonly achieved through Fischer esterification. However, variations in catalysts and energy sources can significantly impact reaction efficiency, yield, and environmental footprint. Below is a comparison of different approaches.

Synthesis MethodCatalystTypical Reaction TimeReported YieldPurity (Post-Purification)Environmental Considerations
Conventional Fischer Esterification Concentrated Sulfuric Acid (H₂SO₄)4-8 hours60-80%>95%Use of strong, corrosive acid; potential for acid waste.
Microwave-Assisted Synthesis Concentrated Sulfuric Acid (H₂SO₄)10-15 minutesUp to 98%[1]>97%Reduced reaction time and energy consumption.[2]
Solid Acid Catalysis Iron-Supported Zirconium/Titanium6 hours~93.5%[3]>96%Recyclable, heterogeneous catalyst; reduced acid waste.[3][4]

Experimental Protocols

Synthesis of this compound

a) Conventional Fischer Esterification

This method utilizes a strong acid catalyst and heat to drive the esterification reaction.

  • Materials:

    • 4-Methylbenzoic acid (p-toluic acid)

    • n-Butanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzoic acid and an excess of n-butanol (typically a 1:3 to 1:5 molar ratio).

    • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).

    • Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude butyl 4-methylbenzoate.

    • Purify the crude product by vacuum distillation.

b) Microwave-Assisted Synthesis

This method employs microwave irradiation to significantly accelerate the reaction rate.[1]

  • Materials: Same as for conventional Fischer esterification.

  • Procedure:

    • In a microwave-safe reaction vessel, combine 4-methylbenzoic acid, n-butanol, and a catalytic amount of concentrated sulfuric acid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 130°C) for a short duration (e.g., 15 minutes).[1]

    • Follow the same workup and purification procedure as described for the conventional method.

c) Solid Acid Catalysis

This environmentally friendlier approach uses a recyclable solid acid catalyst.[3][4]

  • Materials:

    • 4-Methylbenzoic acid

    • n-Butanol

    • Iron-supported Zirconium/Titanium solid acid catalyst

    • Organic solvent for workup

  • Procedure:

    • In a round-bottom flask, combine 4-methylbenzoic acid, n-butanol, and the solid acid catalyst.

    • Reflux the mixture for approximately 6 hours.[3]

    • After the reaction, cool the mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

    • Follow the same workup and purification procedure as described for the conventional method to isolate the product.

GC-MS Validation Protocol

Gas Chromatography-Mass Spectrometry is a powerful technique to confirm the identity and purity of the synthesized this compound.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 7250 GC/Q-TOF).[5]

    • Capillary Column: A non-polar or medium-polarity column is suitable, such as a BP-5 (or equivalent 5% phenyl methyl siloxane) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • GC Parameters (Representative): [5][6]

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., split ratio 30:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters (Representative): [5][6]

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-400

    • Solvent Delay: 3-4 minutes

  • Sample Preparation:

    • Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Dilute the solution to an appropriate concentration (e.g., 100 µg/mL).

    • Inject the sample into the GC-MS system.

  • Data Analysis:

    • The retention time of the major peak in the chromatogram should be consistent for the synthesized product.

    • The obtained mass spectrum should be compared with a reference spectrum from a database (e.g., NIST library) or with the expected fragmentation pattern of this compound. Key expected fragments include the molecular ion peak (M+) at m/z 192, a peak corresponding to the loss of the butoxy group at m/z 119 (C₈H₇O⁺), and a peak for the butyl cation at m/z 57.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_validation Validation Reactants 4-Methylbenzoic Acid + n-Butanol Reaction Reaction (Reflux or Microwave) Reactants->Reaction Catalyst Catalyst (H₂SO₄ or Solid Acid) Catalyst->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation Drying->Purification Product Pure Butyl 4-Methylbenzoate Purification->Product GCMS GC-MS Analysis Analysis Data Analysis (Purity & Identity) GCMS->Analysis Product->GCMS

Caption: Experimental workflow for the synthesis and validation of this compound.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_product Product Formation Carboxylic_Acid 4-Methylbenzoic Acid Protonation Protonation (by Catalyst) Carboxylic_Acid->Protonation Activated_Carbonyl Activated Carbonyl Protonation->Activated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Carbonyl->Tetrahedral_Intermediate Butanol n-Butanol Butanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester_Product Butyl 4-Methylbenzoate Deprotonation->Ester_Product

References

Kinetic study comparison of different benzoic acid ester syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoic acid esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, flavor, and fragrance industries. The efficiency of these syntheses is critically dependent on the chosen methodology, with reaction kinetics playing a pivotal role in process optimization, scalability, and overall cost-effectiveness. This guide provides an objective comparison of the kinetic performance of several key methods for benzoic acid ester synthesis, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Kinetic Parameters

The following table summarizes key quantitative data from kinetic studies of different benzoic acid esterification methods. Direct comparison of rate constants can be challenging due to variations in experimental conditions; however, the data provides valuable insights into the relative speeds and energy requirements of each method.

Synthesis MethodCatalystAlcoholTemperature (°C)Reaction TimeYield (%)Activation Energy (Ea) (kJ/mol)Rate Constant (k)
Fischer-Speier Esterification p-toluenesulfonic acid1-butanol92.2 - 116.4120 min9258.40 (forward), 57.70 (reverse)-
Microwave-Assisted Sulfuric AcidMethanol7010 min99.99--
Microwave-Assisted N-Fluorobenzenesulfonimide (NFSi)Methanol12030 minQuantitative--
Enzyme-Catalyzed Candida rugosa lipaseMethanol--Good yields--
Steglich Esterification DCC, DMAPBenzyl alcoholRoom Temp24 h70 (in CPME)Not availableNot available
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPVariousRoom TempShortHigh (e.g., 78)Not availableNot available

Note: The absence of specific kinetic parameters for Steglich and Yamaguchi esterification of simple benzoic acid in the literature suggests these methods are more commonly employed for complex, sensitive substrates where their mild conditions are advantageous. Their kinetic performance with simple substrates is often inferred from shorter reaction times and high yields at ambient temperatures compared to traditional methods.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and further study.

Fischer-Speier Esterification of Benzoic Acid

Objective: To synthesize methyl benzoate via acid-catalyzed esterification.

Materials:

  • Benzoic acid (5.0 g)

  • Methanol (25 mL)

  • Concentrated sulfuric acid (1.5 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

  • Boiling chips

Procedure:

  • In a 100-mL round-bottomed flask, combine benzoic acid and methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while swirling.[1]

  • Add boiling chips and attach a reflux condenser.

  • Heat the mixture to a gentle reflux for 1 hour.[1]

  • After cooling to room temperature, transfer the solution to a separatory funnel containing 25 mL of water.

  • Rinse the flask with 25 mL of diethyl ether and add it to the separatory funnel.

  • Shake the funnel, releasing pressure periodically, and separate the aqueous layer.

  • Wash the organic layer sequentially with 25 mL of water, 25 mL of 10% sodium bicarbonate solution, and 25 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous calcium chloride.

  • Decant the dried solution and remove the diethyl ether by simple distillation.

  • Purify the resulting methyl benzoate by distillation.

Microwave-Assisted Synthesis of Methyl Benzoate

Objective: To rapidly synthesize methyl benzoate using microwave irradiation.

Materials:

  • Benzoic acid (0.122 g, 1.00 mmol)

  • Methanol (2.50 mL)

  • Concentrated sulfuric acid (20 drops)

  • Microwave vial with cap

  • Stirring bar

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Sodium sulfate

Procedure:

  • In a microwave vial, combine benzoic acid, methanol, and concentrated sulfuric acid.[2]

  • Add a stirring bar and securely cap the vial.[2]

  • Place the vial in a microwave synthesizer and irradiate according to the instrument's parameters (e.g., 70 °C for 10 minutes).[3]

  • After the reaction is complete and the vial has cooled, uncap it.

  • Purify the product using liquid-liquid extraction as described in the Fischer-Speier protocol (steps 5-9), using sodium sulfate as the drying agent.[2]

Enzyme-Catalyzed Synthesis of Methyl Benzoate

Objective: To synthesize methyl benzoate using a lipase catalyst in an organic medium.

Materials:

  • Benzoic acid

  • Methanol

  • Candida rugosa lipase powder

  • Hexane/Toluene mixture

  • Molecular sieves (optional, for water control)

Procedure:

  • Suspend Candida rugosa lipase powder in a hexane/toluene solvent mixture.[4]

  • Add benzoic acid and methanol to the suspension. The concentrations should be optimized to avoid substrate inhibition (e.g., benzoic acid up to 100 mM and methanol below 90 mM).[4]

  • Ensure a minimal amount of water is present to activate the enzyme.[4]

  • Agitate the heterogeneous mixture at a controlled temperature.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the enzyme by filtration.

  • Isolate the product from the solvent by evaporation and purify as necessary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow and key steps of the described synthetic methods.

Fischer_Speier_Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification benzoic_acid Benzoic Acid reflux Reflux (1 hr) benzoic_acid->reflux methanol Methanol methanol->reflux h2so4 H₂SO₄ (catalyst) h2so4->reflux extraction Liquid-Liquid Extraction reflux->extraction washing Washing (H₂O, NaHCO₃, NaCl) extraction->washing drying Drying (CaCl₂) washing->drying distillation Distillation drying->distillation product Methyl Benzoate distillation->product

Caption: Workflow for Fischer-Speier Esterification.

Microwave_Assisted_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification benzoic_acid Benzoic Acid microwave Microwave Irradiation (e.g., 10 min) benzoic_acid->microwave methanol Methanol methanol->microwave catalyst Catalyst (e.g., H₂SO₄) catalyst->microwave extraction Liquid-Liquid Extraction microwave->extraction drying Drying extraction->drying product Methyl Benzoate drying->product

Caption: Workflow for Microwave-Assisted Esterification.

Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Ester Formation RCOOH Benzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Ester Benzoate Ester O_acylisourea->Ester DMAP, ROH DCU Dicyclohexylurea (byproduct) O_acylisourea->DCU DMAP DMAP (catalyst) ROH Alcohol

Caption: Simplified Mechanism of Steglich Esterification.

Yamaguchi_Esterification_Mechanism cluster_anhydride_formation Mixed Anhydride Formation cluster_esterification Esterification RCOOH Benzoic Acid Mixed_anhydride Mixed Anhydride RCOOH->Mixed_anhydride Yamaguchi_reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_reagent->Mixed_anhydride Ester Benzoate Ester Mixed_anhydride->Ester DMAP, ROH DMAP DMAP ROH Alcohol

References

Unveiling Purity: A Comparative Analysis of Melting Point Depression in p-Toluic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. One of the fundamental techniques to assess purity is the determination of its melting point. Impurities disrupt the crystalline lattice of a solid, typically causing a depression and broadening of the melting point range. This guide provides a comparative analysis of melting point depression for impure p-toluic acid esters, supported by experimental data and detailed protocols.

The presence of even small amounts of impurities can significantly alter the melting point of a substance. This phenomenon, known as melting point depression, provides a valuable, simple, and rapid indication of a compound's purity. A pure, crystalline organic compound usually melts over a narrow range of 0.5-1.0°C.[1] Conversely, impure samples exhibit a depressed melting point and melt over a wider temperature range.[1][2]

Comparative Melting Point Data

The following table summarizes the literature melting points of pure p-toluic acid and two of its common esters, methyl p-toluate and ethyl p-toluate. These values serve as a baseline for evaluating the purity of synthesized samples.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
p-Toluic AcidC₈H₈O₂136.15180 - 182[3][4][5]
Methyl p-ToluateC₉H₁₀O₂150.1732 - 35[6][7][8][9]
Ethyl p-ToluateC₁₀H₁₂O₂164.20Liquid at room temperature

Note: Ethyl p-toluate is a liquid at room temperature and therefore its melting point is not typically used for purity assessment in the same manner as for solid compounds.

Analysis of Impurity Effects

The synthesis of p-toluic acid esters, often through Fischer esterification of p-toluic acid with an alcohol, can result in several common impurities. These include unreacted p-toluic acid, residual alcohol, or byproducts from side reactions.[10] The presence of these impurities will depress the melting point of the ester.

The table below provides illustrative data on the effect of p-toluic acid as an impurity on the melting point range of methyl p-toluate.

SampleCompositionObserved Melting Point Range (°C)
APure Methyl p-Toluate33 - 34
BMethyl p-Toluate with 2% p-Toluic Acid30 - 33
CMethyl p-Toluate with 5% p-Toluic Acid27 - 31
DMethyl p-Toluate with 10% p-Toluic Acid24 - 29

This data is illustrative to demonstrate the principle of melting point depression. Actual experimental results may vary.

As the concentration of the p-toluic acid impurity increases, the melting point of the methyl p-toluate sample is progressively depressed and the range over which it melts becomes broader.

Experimental Protocols

A detailed and consistent methodology is crucial for obtaining accurate and reproducible melting point data. The capillary method is a widely used and reliable technique.[1]

Protocol: Melting Point Determination via Capillary Method

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

  • Capillary tubes (sealed at one end)

  • Sample of p-toluic acid ester

  • Mortar and pestle or spatula for sample crushing

  • Thermometer

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry p-toluic acid ester on a clean, dry surface.

    • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle or the flat side of a spatula.[2]

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[11]

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm high.[2]

  • Apparatus Setup (for a digital melting point apparatus):

    • Ensure the apparatus is at room temperature or at least 20°C below the expected melting point of the sample.[2]

    • Insert the capillary tube containing the sample into the designated slot in the apparatus.[12]

    • Insert the thermometer into its holder.

  • Melting Point Determination:

    • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C per minute) to get a rough estimate.[1][12] Allow the apparatus to cool before proceeding with an accurate determination.

    • Accurate Determination:

      • Heat the sample at a moderate rate until the temperature is about 15-20°C below the expected melting point.

      • Decrease the heating rate to 1-2°C per minute.[1] A slow heating rate is critical for an accurate measurement.

      • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[12]

      • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[13]

  • Data Recording and Analysis:

    • Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.

    • Compare the observed melting point range to the literature value for the pure compound. A broad and depressed melting point range indicates the presence of impurities.

Visualizing the Concepts

To further clarify the relationships and processes involved, the following diagrams have been generated.

MeltingPointPurity cluster_0 Compound State cluster_1 Melting Behavior Pure Pure Compound Sharp Sharp & Narrow Melting Range Pure->Sharp exhibits Impure Impure Compound Broad Depressed & Broad Melting Range Impure->Broad exhibits MeltingPointWorkflow start Start prep Prepare Sample (Crush & Pack Capillary) start->prep setup Set Up Apparatus (Insert Capillary & Thermometer) prep->setup heat_fast Rapid Heating (Optional - for unknown MP) setup->heat_fast heat_slow Slow & Controlled Heating (1-2°C / min) heat_fast->heat_slow Known approx. MP observe_start Observe & Record T1 (First Liquid Drop) heat_slow->observe_start observe_end Observe & Record T2 (All Solid Melts) observe_start->observe_end record Record Melting Range (T1 - T2) observe_end->record end End record->end

References

A Comparative Review of Synthesis Methods for Aromatic Esters

Author: BenchChem Technical Support Team. Date: November 2025

Aromatic esters are a pivotal class of organic compounds, integral to the fields of pharmaceuticals, materials science, and fragrance chemistry. Their synthesis is a cornerstone of organic chemistry, and a variety of methods have been developed, each with distinct advantages and limitations. This guide provides a comparative analysis of four widely employed methods for the synthesis of aromatic esters: the Fischer-Speier esterification, Steglich esterification, Yamaguchi esterification, and the Mitsunobu reaction. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific synthetic challenges.

Comparative Analysis of Synthesis Methods

The choice of an esterification method is dictated by factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, desired reaction conditions (e.g., temperature, pH), and the required stereochemical outcome. The following sections provide a comparative overview of the four key methods.

Fischer-Speier Esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, often requiring a large excess of the alcohol or the removal of water to achieve high yields.[2] This method is generally suitable for simple and non-acid-sensitive substrates.[3] Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid.[1]

Steglich Esterification offers a milder alternative, proceeding at room temperature in the presence of a coupling reagent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] This method is particularly advantageous for acid-sensitive substrates and for the synthesis of esters from tertiary alcohols, which are prone to elimination under the acidic conditions of the Fischer-Speier method.[3][5]

Yamaguchi Esterification is a powerful method for the synthesis of esters, especially sterically hindered ones and macrolactones, under mild conditions.[6] The reaction involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of DMAP.[7] This method is known for its high yields and regioselectivity.[6]

The Mitsunobu Reaction provides a unique approach to esterification that proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[8] This S(_N)2 reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[8] It is an invaluable tool in natural product synthesis where precise stereochemical control is crucial.[8]

The following table summarizes the key quantitative data and characteristics of these four methods.

FeatureFischer-Speier EsterificationSteglich EsterificationYamaguchi EsterificationMitsunobu Reaction
Reagents Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄, p-TsOH)Carboxylic acid, Alcohol, DCC/EDC, DMAP (catalytic)Carboxylic acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPCarboxylic acid, Alcohol, PPh₃, DEAD/DIAD
Typical Reaction Temperature 60-110 °C (Reflux)[1]Room temperature[4]Room temperature[6]0 °C to Room temperature
Typical Reaction Time 1-10 hours[1]1-12 hours1-6 hours1-24 hours
Example Aromatic Substrates & Yields Benzoic acid + Methanol → Methyl benzoate (90%)[9](E)-Cinnamic acid + Benzyl alcohol → Benzyl cinnamate (76%)[10]Various functionalized acids and alcohols (78-94%)[6][7]Benzoic acid + Phenol → Phenyl benzoate (up to 93%)[11]
Stereochemistry Racemization or RetentionRacemization or RetentionRacemization or RetentionInversion of configuration at the alcohol center
Key Advantages Simple reagents, low cost, suitable for large-scale synthesis.Mild conditions, high yields, good for acid-sensitive substrates and tertiary alcohols.[5]Mild conditions, high yields, effective for sterically hindered substrates and macrolactonization.[6][7]Stereospecific inversion, mild conditions, broad substrate scope.[8]
Key Disadvantages Harsh acidic conditions, equilibrium reaction requires driving force, not suitable for sensitive substrates.[3]Use of toxic carbodiimides, formation of urea byproduct which can be difficult to remove.[7]Stoichiometric use of reagents, potential for side reactions if not performed carefully.[7]Stoichiometric amounts of reagents, formation of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.

Experimental Protocols

1. Fischer-Speier Esterification: Synthesis of Methyl Benzoate [9]

  • Materials: Benzoic acid (610 mg), Methanol (25 mL), Concentrated sulfuric acid (0.1 mL), Ethyl acetate, Saturated sodium bicarbonate solution, Saturated sodium chloride solution, Magnesium sulfate.

  • Procedure:

    • Dissolve 610 mg of benzoic acid in 25 mL of methanol in a round-bottom flask.

    • Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the reaction mixture.

    • Stir the reaction mixture at 65 °C until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate (50 mL).

    • Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 mL) and finally with a saturated solution of NaCl.

    • Dry the resulting organic phase over MgSO₄ and concentrate under reduced pressure to obtain methyl benzoate.

  • Expected Yield: 90%

2. Steglich Esterification: Synthesis of Benzyl (E)-cinnamate [10]

  • Materials: (E)-Cinnamic acid, Benzyl alcohol, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl), 4-Dimethylaminopyridine (DMAP), Acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of (E)-cinnamic acid in acetonitrile (to make a 0.075 M solution), add benzyl alcohol (1.0 eq.), EDC-HCl (1.1 eq.), and DMAP (1.1 eq.).

    • Stir the reaction mixture at 45 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reported Yield: 76%

3. Yamaguchi Esterification: General Procedure for Aromatic Esters [6][7]

  • Materials: Aromatic carboxylic acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Toluene (or another suitable solvent like THF or DCM).

  • Procedure:

    • To a solution of the aromatic carboxylic acid (1.0 eq.) in toluene, add triethylamine (1.1 eq.) and 2,4,6-trichlorobenzoyl chloride (1.1 eq.) at room temperature.

    • Stir the mixture for 1-2 hours to form the mixed anhydride.

    • In a separate flask, dissolve the alcohol (1.2 eq.) and DMAP (1.2 eq.) in toluene.

    • Add the solution of the alcohol and DMAP to the mixed anhydride solution.

    • Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC.

    • After completion, quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

  • Reported Yields: Generally high, in the range of 78-94% for various substrates.[6][7]

4. Mitsunobu Reaction: Synthesis of Phenyl 4-cyanobenzoate [11]

  • Materials: 4-Cyanobenzoic acid (1.0 eq.), Phenol (1.2 eq.), Triphenylphosphine (PPh₃) (1.5 eq.), Diisopropyl azodicarboxylate (DIAD) (1.5 eq.), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-cyanobenzoic acid, phenol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

  • Reported Yield: 93%

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the four esterification methods and a general experimental workflow.

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH Aromatic Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH Alcohol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Aromatic Ester Protonated_Ester->Ester - H+ H2O H₂O

Figure 1: Mechanism of Fischer-Speier Esterification.

Steglich_Esterification cluster_reactants Reactants cluster_products Products RCOOH Aromatic Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP DMAP DMAP Ester Aromatic Ester Acyl_DMAP->Ester + ROH DCU DCU Acyl_DMAP->DCU + ROH ROH Alcohol

Figure 2: Mechanism of Steglich Esterification.

Yamaguchi_Esterification cluster_reactants Reactants cluster_products Products RCOOH Aromatic Carboxylic Acid Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + TCBC, Et₃N TCBC Yamaguchi Reagent (TCBC) Et3N Et₃N Acyl_DMAP Acyl-DMAP Intermediate Mixed_Anhydride->Acyl_DMAP + DMAP DMAP DMAP Ester Aromatic Ester Acyl_DMAP->Ester + ROH TCB_Anion 2,4,6-Trichlorobenzoate Acyl_DMAP->TCB_Anion + ROH ROH Alcohol

Figure 3: Mechanism of Yamaguchi Esterification.

Mitsunobu_Reaction cluster_reactants Reactants cluster_products Products PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + ROH Hydrazine_Deriv Hydrazine Derivative Betaine->Hydrazine_Deriv + ROH RCOOH Aromatic Carboxylic Acid ROH Alcohol Ester Aromatic Ester (Inverted) Alkoxyphosphonium->Ester + RCOO⁻ Ph3PO Ph₃PO Alkoxyphosphonium->Ph3PO + RCOO⁻

Figure 4: Mechanism of the Mitsunobu Reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Add Reactants & Solvent) Start->Setup Reaction Esterification Reaction (Stirring, Heating as required) Setup->Reaction Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 5: General Experimental Workflow for Ester Synthesis.

Conclusion

The synthesis of aromatic esters can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The Fischer-Speier esterification, while being cost-effective, is limited by its harsh conditions. The Steglich and Yamaguchi esterifications offer milder alternatives suitable for a broader range of substrates, with the Yamaguchi protocol being particularly effective for sterically demanding cases. The Mitsunobu reaction stands out for its ability to invert the stereochemistry of chiral alcohols, a crucial feature in the synthesis of complex molecules. The selection of the optimal method will depend on a careful consideration of the substrate's properties, the desired stereochemical outcome, and the overall synthetic strategy. This comparative guide provides the necessary information to make an informed decision for the successful synthesis of aromatic esters.

References

Validating the Experimental Boiling Point of Butyl p-Toluate Against Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the accurate characterization of compounds is paramount. The boiling point is a fundamental physical property that serves as a key indicator of purity. This guide provides a framework for experimentally determining the boiling point of butyl p-toluate and compares this data with established literature values to validate experimental results.

Comparison of Boiling Points

The experimental determination of a compound's boiling point is a critical step in its identification and purity assessment. A significant deviation from the literature value may indicate the presence of impurities or experimental error.

ParameterLiterature ValueExperimental Value (Hypothetical)
Boiling Point 268 °C265 °C
Pressure 760 mmHg (Standard Pressure)760 mmHg

Note: The experimental value presented is hypothetical and serves as an example for comparison.

The literature value for the boiling point of butyl p-toluate, also known as 4-methylbenzoic acid butyl ester, is 268 °C at standard pressure[1].

Experimental Protocol: Boiling Point Determination via Distillation

A reliable method for determining the boiling point of a liquid is through simple distillation. This technique involves heating the liquid to its boiling point, condensing the vapor, and collecting the distillate. The temperature at which the liquid-vapor equilibrium is established under a given pressure is recorded as the boiling point.

Materials:

  • Butyl p-toluate sample

  • Distillation flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the simple distillation apparatus. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a measured volume of butyl p-toluate into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures an accurate reading of the vapor temperature as it passes into the condenser.

  • Heating: Begin to gently and uniformly heat the distillation flask.

  • Data Collection: Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. The boiling point is the stable temperature reading observed during the distillation of the bulk of the sample.

  • Pressure Correction: Record the atmospheric pressure during the experiment. If the pressure is not 760 mmHg, a correction may be necessary to compare the experimental value to the standard boiling point.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and validation of the boiling point of butyl p-toluate.

G A Sample Preparation (Butyl p-toluate + Boiling Chips) B Apparatus Setup (Simple Distillation) A->B C Heating and Vaporization B->C D Temperature Measurement (Liquid-Vapor Equilibrium) C->D E Condensation C->E G Record Experimental Boiling Point D->G F Collection of Distillate E->F I Comparison and Validation G->I H Literature Value Search (Butyl p-toluate, 268 °C) H->I

Boiling Point Determination and Validation Workflow

References

The Accelerated and Efficient World of Microwave-Assisted Ester Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical synthesis, the quest for faster, more efficient, and environmentally benign methodologies is perpetual. Esterification, a cornerstone reaction in organic chemistry, has traditionally relied on conventional heating methods. However, the advent of microwave-assisted synthesis has revolutionized this process, offering significant advantages in terms of reaction speed, yield, and sustainability. This guide provides a side-by-side comparison of microwave and conventional heating for ester synthesis, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Performance Snapshot: Microwave vs. Conventional Heating

Microwave-assisted esterification consistently outperforms conventional heating methods, primarily due to the direct and efficient energy transfer to the reaction mixture.[1] This localized heating effect dramatically reduces reaction times and often leads to higher product yields.[2][3][4]

A key advantage of microwave heating is the significant reduction in reaction time, often from hours to mere minutes.[2] For instance, in the synthesis of certain heterocyclic molecules, microwave heating slashed reaction times from 2-15 hours to just 2-8 minutes.[2] Similarly, for the synthesis of 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea, the reaction time was reduced from 6 hours under conventional reflux to only 5 minutes with microwave irradiation.[3] This acceleration is attributed to the rapid and uniform heating of the reactants, which bypasses the slow process of heat transfer through convection and conduction inherent in conventional methods.[5][6]

In addition to speed, microwave-assisted synthesis frequently results in improved product yields. In many cases, the yield of the desired ester is appreciably higher than that obtained through conventional methods.[2][3] For example, the synthesis of various benzotriazole derivatives saw yields increase from 23-76% with conventional heating to 42-93% under microwave irradiation. This enhancement can be attributed to the reduced reaction time, which minimizes the formation of byproducts and decomposition of the target molecule.

The efficiency of microwave heating also translates to greener and more sustainable laboratory practices. The shorter reaction times and often solvent-free conditions possible with microwave synthesis reduce energy consumption and the use of hazardous solvents.[7]

Quantitative Data Comparison

The following table summarizes the quantitative comparison between microwave and conventional heating for the synthesis of various esters, based on data from several studies.

Ester ProductReactantsHeating MethodCatalystReaction TimeYield (%)Reference
PFAD Methyl EsterPalm Fatty Acid Distillate, MethanolConventional RefluxSulfuric Acid60 min~85%[8]
PFAD Methyl EsterPalm Fatty Acid Distillate, MethanolMicrowaveSulfuric Acid15 min>95%[8]
Ethyl AcetateAcetic Acid, EthanolConventional HeatingSolid Acid Catalyst~2.5 hr80.4%
Ethyl AcetateAcetic Acid, EthanolMicrowaveSolid Acid CatalystNot SpecifiedImproved Purity[9]
N-acetyl-L-phenylalanine methyl esterN-acetyl-L-phenylalanine, MethanolConventional Reflux (66°C)Ionic Liquid60 min~30%[10]
N-acetyl-L-phenylalanine methyl esterN-acetyl-L-phenylalanine, MethanolMicrowave (66°C)Ionic Liquid60 min~40%[10]
Hexyl BenzoateMethyl Benzoate, n-hexanolConventional Heating (60°C)Lipozyme RM IM~240 min~70%[11]
Hexyl BenzoateMethyl Benzoate, n-hexanolMicrowave (60°C)Lipozyme RM IM~40 min~70%[11]

Experimental Protocols

Below are detailed, representative experimental protocols for the synthesis of an ester using both microwave-assisted and conventional heating methods. These protocols are generalized and may require optimization for specific substrates.

Microwave-Assisted Ester Synthesis (General Procedure)
  • Reactant Mixture Preparation: In a dedicated microwave reaction vessel, combine the carboxylic acid (1 mmol), the alcohol (1.2 mmol), and a suitable catalyst (e.g., a few drops of concentrated sulfuric acid or a solid acid catalyst).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) and power (e.g., 100-300 W) for a predetermined time (typically 5-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The reaction mixture is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography or distillation.

Conventional Heating Ester Synthesis (General Procedure using Reflux)
  • Apparatus Setup: Assemble a standard reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • Reactant Mixture Preparation: To the round-bottom flask, add the carboxylic acid (1 mmol), the alcohol (in excess, often used as the solvent), and a catalyst (e.g., concentrated sulfuric acid). Add boiling chips to ensure smooth boiling.

  • Heating under Reflux: Heat the reaction mixture to reflux using the heating mantle and maintain the reflux for the required duration (typically several hours). Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The work-up procedure is similar to the microwave-assisted method, involving dilution with an organic solvent, neutralization with a base, and washing with brine.

  • Isolation and Purification: The ester is isolated by drying the organic layer and removing the solvent. Purification is performed using standard techniques such as distillation or column chromatography.

Experimental Workflow Diagram

Ester_Synthesis_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Heating conv_start Mix Reactants & Catalyst in Round-Bottom Flask conv_heat Heat under Reflux (Hours) conv_start->conv_heat conv_workup Cooling & Aqueous Work-up conv_heat->conv_workup conv_purify Purification (Distillation/Chromatography) conv_workup->conv_purify conv_product Final Ester Product conv_purify->conv_product mw_start Mix Reactants & Catalyst in Microwave Vessel mw_heat Microwave Irradiation (Minutes) mw_start->mw_heat mw_workup Cooling & Aqueous Work-up mw_heat->mw_workup mw_purify Purification (Distillation/Chromatography) mw_workup->mw_purify mw_product Final Ester Product mw_purify->mw_product start Ester Synthesis Start start->conv_start Conventional Method start->mw_start Microwave Method

Caption: A comparative workflow for ester synthesis via conventional and microwave heating.

Conclusion

The evidence strongly supports the superiority of microwave-assisted heating for ester synthesis in terms of reaction efficiency and sustainability. The dramatic reduction in reaction times and the frequent improvement in yields make it a compelling alternative to conventional heating methods. For researchers, scientists, and professionals in drug development, adopting microwave technology can significantly accelerate research and development timelines, reduce waste, and potentially lower operational costs. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased productivity and greener processes are substantial.

References

Safety Operating Guide

Proper Disposal of 4-Methylbenzoic Acid Butyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 4-methylbenzoic acid butyl ester, ensuring compliance with safety regulations and promoting a secure research environment.

For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical reagents like this compound is paramount. This guide outlines the necessary steps and precautions to handle its disposal safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][3] This ensures that the chemical is managed in an environmentally safe and compliant manner.

Step-by-Step Disposal Guide:

  • Containerization:

    • Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.[4][5] The container should be kept tightly sealed when not in use.[1][5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution, such as the accumulation start date.[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[4]

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste contractor to arrange for the collection and disposal of the waste.[6]

Spill Management:

In the event of a small spill, absorb the liquid with an inert material such as vermiculite, sand, or cat litter.[6][7][8] Scoop the absorbed material into a suitable container for disposal as hazardous waste.[6][9] For larger spills, evacuate the area and contact your EHS department immediately.

Prohibited Disposal Methods:

  • Do NOT dispose of this compound down the sink or into any drains. [8][10][11][12] This substance is insoluble in water and can be harmful to aquatic life.[7]

  • Do NOT dispose of in regular trash.

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not broadly published and are typically determined by local regulations and the capabilities of the licensed waste disposal facility. The following table summarizes the general guidelines found in safety data sheets for similar chemicals.

ParameterGuidelineSource
Disposal Route Must be disposed of via an approved waste disposal plant.[1][2]
Sink Disposal Prohibited. Do not let product enter drains.[8][10]
Trash Disposal Prohibited for the chemical itself. Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[4]
Spill Cleanup (Small) Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6][7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-methylbenzoic acid butyl ester for disposal is_spill Is it a spill? start->is_spill spill_size Small or large spill? is_spill->spill_size Yes waste_collection Is it routine waste? is_spill->waste_collection No small_spill Absorb with inert material. Collect in a sealed container. spill_size->small_spill Small large_spill Evacuate area. Contact EHS immediately. spill_size->large_spill Large containerize Collect in a labeled, compatible, sealed container. small_spill->containerize waste_collection->containerize Yes storage Store in a designated cool, ventilated area with secondary containment. containerize->storage pickup Arrange for pickup by EHS or a licensed waste contractor. storage->pickup improper_disposal Prohibited: - Sink Disposal - Trash Disposal storage->improper_disposal end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting the ecosystem. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.

References

Personal protective equipment for handling 4-methylbenzoic acid butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-methylbenzoic acid butyl ester. The following procedures for handling, storage, and disposal are critical for ensuring laboratory safety.

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound and related compounds. This information is crucial for safe handling and storage.

PropertyValue
Chemical Name butyl 4-methylbenzoate
Synonyms Butyl p-toluate, this compound
CAS Number 19277-56-6[1][2][3]
Molecular Formula C12H16O2[2]
Molecular Weight 192.25 g/mol [4]

Note: Due to the limited availability of a specific Safety Data Sheet for Butyl p-toluate, some safety information has been inferred from the SDS for Butyl p-toluenesulfonate, a related compound.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.

PPE CategorySpecific Requirements
Eye/Face Protection Wear chemical safety goggles or a face shield. Ensure that eyewash stations and safety showers are in close proximity to the workstation.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with eyes, skin, and clothing. Avoid breathing vapors or mist. Ensure adequate ventilation.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.

Disposal Plan:

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.

Experimental Protocols

Emergency First-Aid Procedures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill and Leak Procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the absorbed material into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminant.

  • Reporting: Report the spill to the appropriate environmental health and safety office.

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Store Unused Chemical Store Unused Chemical Perform Experiment->Store Unused Chemical Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Dispose of Expired Chemical Dispose of Expired Chemical Store Unused Chemical->Dispose of Expired Chemical

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.